molecular formula C8H8BrNO2 B1587319 Ethyl 2-bromoisonicotinate CAS No. 89978-52-9

Ethyl 2-bromoisonicotinate

Cat. No.: B1587319
CAS No.: 89978-52-9
M. Wt: 230.06 g/mol
InChI Key: SBNQZJXLQLUESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromoisonicotinate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNQZJXLQLUESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397266
Record name ETHYL 2-BROMOISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89978-52-9
Record name ETHYL 2-BROMOISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-bromoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, pyridine derivatives are particularly prominent due to their ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic introduction of a bromine atom, as in this compound, transforms a simple pyridine ring into a versatile synthetic intermediate.[][] The bromo-substituent serves as a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures with high precision. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this pivotal building block, grounded in the principles of robust and reproducible organic chemistry.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most reliably achieved through a two-step sequence starting from 2-aminoisonicotinic acid. This strategy hinges on two classic and powerful transformations in organic chemistry: the Sandmeyer reaction to introduce the bromo-substituent, followed by a Fischer esterification to install the ethyl ester.

G cluster_0 Process Overview A 2-Aminoisonicotinic Acid (Starting Material) B Step 1: Sandmeyer Reaction (Diazotization & Bromination) A->B  NaNO₂, HBr, CuBr  0-5 °C C 2-Bromoisonicotinic Acid (Intermediate) B->C D Step 2: Fischer Esterification C->D  Ethanol (excess)  H₂SO₄ (cat.), Reflux E This compound (Final Product) D->E

Caption: Overall synthetic workflow for this compound.

This sequence is chosen for its reliability and scalability. Performing the Sandmeyer reaction on the free acid circumvents potential complications of the ester group's reactivity under the strongly acidic and oxidative conditions of diazotization.

Experimental Protocols

Step 1: Synthesis of 2-Bromoisonicotinic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone transformation for converting primary aromatic amines into aryl halides.[3] It proceeds via an aryl diazonium salt intermediate, which is then catalytically converted to the aryl halide by a copper(I) salt.[3][4]

Protocol:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-aminoisonicotinic acid (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, 4.0 eq).

    • Cool the mixture to 0-5 °C in an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.[5]

    • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension while maintaining the internal temperature below 5 °C. The nitrous acid (HNO₂) required for the reaction is generated in situ from the reaction of NaNO₂ and the excess strong acid.[6][7]

    • Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

  • Copper(I) Bromide Preparation & Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.3 eq) in 48% HBr (2.0 eq). Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution from the first step to the stirred CuBr solution.

    • Causality: The Cu(I) catalyst initiates a single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the liberation of nitrogen gas (N₂), a thermodynamically highly favorable process.[3] Vigorous bubbling (N₂ evolution) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt complex.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The crude 2-bromoisonicotinic acid often precipitates as a solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.

    • Dry the solid under vacuum. The product is typically of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Mechanistic Insight: Diazotization and Sandmeyer Reaction

G cluster_diazotization Diazotization Mechanism Amine Ar-NH₂ Nitrosamine Ar-NH-N=O Amine->Nitrosamine + N≡O⁺, -H⁺ Nitrosonium N≡O⁺ Diazohydroxide Ar-N=N-OH Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N≡N⁺ Diazohydroxide->Diazonium +H⁺, -H₂O

Caption: The mechanism of diazotization of a primary aromatic amine.[6]

G cluster_sandmeyer Sandmeyer Reaction Mechanism Diazonium Ar-N≡N⁺ ArylRadical Ar• Diazonium->ArylRadical + Cu(I)Br - N₂ CuBr Cu(I)Br Product Ar-Br ArylRadical->Product + Cu(II)Br₂ CuBr2 Cu(II)Br₂ CuBr2->CuBr Regeneration

Caption: The radical-based mechanism of the Sandmeyer reaction.[3]

Step 2: Synthesis of this compound via Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (ethanol) drives the equilibrium towards the product ester.

Protocol:

  • Reaction Setup:

    • To a round-bottom flask containing the crude 2-bromoisonicotinic acid (1.0 eq) from the previous step, add absolute ethanol (a large excess, e.g., 20-30 eq, which also acts as the solvent).

    • Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) as the catalyst.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

  • Reaction Monitoring:

    • Allow the reaction to reflux for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the solution under reduced pressure to remove most of the excess ethanol.

    • Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution will cause pressure buildup.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound.

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical and Chemical Properties
PropertyValueSource
CAS Number 89978-52-9[8][9][10]
Molecular Formula C₈H₈BrNO₂[8][9][10]
Molecular Weight 230.06 g/mol [9]
IUPAC Name ethyl 2-bromopyridine-4-carboxylate[8][9]
Appearance Liquid or low-melting solid[8]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra in CDCl₃ are as follows:

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ethyl CH₃~1.4Triplet (t)3H-O-CH₂-CH₃
Ethyl CH₂~4.4Quartet (q)2H-O-CH₂ -CH₃
Pyridine H-5~7.8Doublet (d)1HProton at C5
Pyridine H-3~8.0Singlet (or narrow dd)1HProton at C3
Pyridine H-6~8.6Doublet (d)1HProton at C6
¹³C NMR Chemical Shift (δ, ppm)Assignment
Ethyl CH₃~14-O-CH₂-CH₃
Ethyl CH₂~62-O-CH₂ -CH₃
Pyridine C-3~123Aromatic CH
Pyridine C-5~128Aromatic CH
Pyridine C-4~142Aromatic C-COOEt
Pyridine C-2~145Aromatic C-Br
Pyridine C-6~151Aromatic CH
Carbonyl C=O~164Ester C=O

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic C-H
~2980C-H StretchAliphatic (ethyl) C-H
~1740 C=O Stretch Ester Carbonyl (strong, characteristic)
~1600, ~1470C=C / C=N StretchPyridine Ring
~1250 C-O Stretch Ester C-O (strong)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 230 and 232, corresponding to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Key Fragments: Common fragmentation pathways would include the loss of an ethoxy radical (•OCH₂CH₃, M-45) or the loss of the entire ethyl carboxylate group.

Safety and Handling

This compound must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

  • Hazards: Harmful if swallowed.[8] Causes skin and eye irritation/burns.[11][12] It is also a lachrymator, meaning it can cause tearing.[11]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe vapors or mist.[11] Keep away from heat, sparks, and open flames.[11]

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[11][12] If inhaled, move to fresh air.[12] If swallowed, seek immediate medical attention.[11]

Conclusion

The synthesis of this compound via a Sandmeyer reaction followed by Fischer esterification is a robust and reproducible method for accessing this valuable synthetic intermediate. The protocols and characterization data provided in this guide offer a comprehensive framework for researchers in organic synthesis and drug development. Careful attention to reaction conditions, particularly the low temperatures required for the diazotization step, is paramount for achieving high yields and purity. The successful synthesis and characterization of this compound unlock numerous possibilities for the development of novel, complex molecules with potential therapeutic applications.

References

Spectroscopic Characterization of Ethyl 2-Bromoisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromoisonicotinate is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides a fundamental and non-destructive means to confirm the identity, purity, and structure of this compound. This in-depth technical guide presents a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations herein are grounded in established principles of spectroscopic theory and comparative data from related pyridine derivatives.[2][3][4][5][6][7]

Molecular Structure and Spectroscopic Overview

The structural features of this compound, specifically the electron-withdrawing bromine atom and the ester functionality on the pyridine ring, create a distinct electronic environment that governs its spectroscopic behavior. Understanding the interplay of these features is key to interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The chemical shifts are influenced by the electronegativity of the bromine atom and the nitrogen atom in the pyridine ring, as well as the deshielding effect of the carbonyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60d1HH-6
~7.85d1HH-3
~7.70dd1HH-5
4.40q2H-OCH₂CH₃
1.40t3H-OCH₂CH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region: The protons on the pyridine ring (H-3, H-5, and H-6) are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the aromatic ring current. The H-6 proton, being adjacent to the electronegative nitrogen atom, is predicted to be the most deshielded. The H-3 and H-5 protons will also be downfield, with their precise shifts influenced by the bromine and ester substituents.

  • Ethyl Group: The methylene protons (-OCH₂CH₃) of the ethyl group are adjacent to the electron-withdrawing oxygen atom of the ester and will therefore resonate at a lower field (around 4.40 ppm) as a quartet, due to coupling with the neighboring methyl protons. The methyl protons (-OCH₂CH₃) will appear further upfield (around 1.40 ppm) as a triplet, a result of coupling to the methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the nature and position of the substituents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~164.5C=O
~152.0C-6
~148.0C-2
~140.0C-4
~125.0C-5
~122.0C-3
~62.0-OCH₂CH₃
~14.0-OCH₂CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 160-175 ppm.

  • Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon atom bearing the bromine (C-2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of C-3, C-4, C-5, and C-6 will be determined by their position relative to the nitrogen, bromine, and ester groups.

  • Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) will be more deshielded than the methyl carbon (-OCH₂CH₃) due to its proximity to the oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1735StrongC=O stretch (ester)
~1600, ~1470Medium-WeakC=C and C=N ring stretching (pyridine)
~1250StrongC-O stretch (ester)
~1100MediumC-Br stretch

Interpretation of the IR Spectrum:

  • C=O Stretch: A strong absorption band around 1735 cm⁻¹ is a clear indicator of the carbonyl group in the ester functionality.[8][9][10][11]

  • Aromatic C-H Stretch: The presence of the pyridine ring will give rise to C-H stretching vibrations typically observed just above 3000 cm⁻¹.[11]

  • Aliphatic C-H Stretch: The C-H bonds of the ethyl group will show stretching vibrations in the region of 2980-2850 cm⁻¹.

  • Pyridine Ring Stretching: The C=C and C=N stretching vibrations within the pyridine ring are expected to appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is anticipated around 1250 cm⁻¹.[12]

  • C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration at a lower wavenumber, typically around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity
231/229[M]⁺ (Molecular ion)
203/201[M - C₂H₄]⁺
186/184[M - OCH₂CH₃]⁺
158/156[M - COOCH₂CH₃]⁺
78[C₅H₄N]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) at m/z 229 and 231.[13] This isotopic signature is a strong confirmation of the presence of one bromine atom in the molecule.

  • Key Fragmentation Pathways:

    • Loss of Ethylene: A common fragmentation for ethyl esters is the loss of an ethylene molecule (C₂H₄) via a McLafferty rearrangement, leading to a fragment ion at m/z 201/203.

    • Loss of Ethoxy Radical: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃), giving a prominent peak at m/z 184/186.

    • Loss of Carboethoxy Group: The entire ester group can be lost as a radical (•COOCH₂CH₃), resulting in a fragment at m/z 156/158, corresponding to the 2-bromopyridine cation.

    • Pyridine Ring Fragment: A fragment corresponding to the pyridine ring (m/z 78) may also be observed.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat liquid sample directly on the ATR crystal. For transmission IR, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct infusion or a gas chromatography (GC) inlet.

  • Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Acquisition: Acquire the mass spectrum over a mass range of m/z 50-300. Use a standard electron energy of 70 eV.

  • Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of bromine-containing fragments.

Visualization

Molecular Structure and NMR Assignments

G Structure of this compound cluster_ester Ethyl Ester Group C2 C2-Br C3 C3-H C4 C4-COOEt C5 C5-H C_carbonyl C=O C4->C_carbonyl C6 C6-H N1 N O_ether O C_carbonyl->O_ether CH2 CH2 O_ether->CH2 CH3 CH3 CH2->CH3

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

References

Foreword: A Chemist's Perspective on a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 2-Bromoisonicotinate

This compound (CAS No. 89978-52-9) is more than just a catalog chemical; it is a versatile heterocyclic building block that serves as a linchpin in the synthesis of complex molecular architectures.[1][2] Its utility stems from the unique electronic landscape of the pyridine ring, modified by the presence of both an electron-withdrawing ester and a strategically placed, reactive bromine atom. This guide moves beyond a simple recitation of reactions. It aims to provide a mechanistic and practical understanding of why this molecule behaves as it does, empowering researchers in drug discovery and materials science to harness its full synthetic potential. We will explore its reactivity through the lens of modern organic chemistry's most powerful transformations and delve into the practical considerations of its stability, ensuring robust and reproducible results in the laboratory.

The Structural and Electronic Landscape

To understand the reactivity of this compound, we must first appreciate its structure. The molecule consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 4-position with an ethyl carboxylate group.

PropertyValue
IUPAC Name ethyl 2-bromopyridine-4-carboxylate[2]
CAS Number 89978-52-9[1][2][3]
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [1][2]

The key to its reactivity lies in the electron-deficient (electrophilic) nature of the pyridine ring.[4] The nitrogen atom's inductive and mesomeric effects withdraw electron density, which is further amplified by the ester group at the 4-position. This electronic pull makes the ring susceptible to nucleophilic attack and primes the carbon-bromine bond for participation in a variety of catalytic cycles.

Core Reactivity: A Tale of Two Pathways

The synthetic utility of this compound is dominated by two major reaction classes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The choice between these pathways is dictated by the reaction partners and conditions.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

Aromatic rings, typically nucleophilic, become electrophilic when substituted with potent electron-withdrawing groups.[4][5] In this compound, the ring nitrogen and the 4-ester group activate the halide at the 2-position for SNAr. The reaction proceeds via a two-step addition-elimination mechanism.[6][7]

Mechanism Deep Dive:

  • Addition: A strong nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7]

  • Elimination: The aromaticity is restored as the leaving group (bromide ion) is expelled, resulting in the substituted product.

This pathway is particularly effective with strong nucleophiles such as alkoxides, thiolates, and amines under suitable conditions.

Caption: The Addition-Elimination mechanism of SNAr.

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

The true power of this compound is unleashed in palladium-catalyzed cross-coupling reactions. The C(sp²)–Br bond readily participates in the catalytic cycles of Suzuki, Buchwald-Hartwig, and Sonogashira reactions, making it an invaluable precursor for a vast array of derivatives.

The Suzuki reaction is a cornerstone of modern synthesis, forming a carbon-carbon bond between an organohalide and an organoboron species.[8] For this compound, this allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.

Causality of the Catalytic Cycle: The reaction is driven by the stable oxidation states of palladium (0 and +2). Each step in the cycle is mechanistically crucial:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, a rate-determining step that forms a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.[9]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Suzuki_Cycle Suzuki-Miyaura Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex Ar-Br transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂(R') transmetalation->pd_intermediate R'-B(OH)₂ Base reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: A Self-Validating Suzuki-Miyaura Coupling

This protocol is designed for robustness. Each component choice is critical for success.

  • Inert Atmosphere is Non-Negotiable: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or pinacol ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv). The base is crucial for activating the boronic acid for transmetalation.[9]

  • Catalyst & Ligand Pre-Mixing: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%). This ensures the formation of the active catalytic species.

  • Solvent & Degassing: Add a degassed solvent system (e.g., Dioxane/Water, Toluene, or DME). Degassing (3x freeze-pump-thaw cycles or sparging with argon) is vital to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Add the catalyst mixture to the flask under a positive pressure of argon or nitrogen. Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Workup & Verification: Upon completion, cool the reaction, filter through a pad of celite to remove inorganic salts and catalyst residues, and extract the product.[10] Purification is typically achieved by column chromatography.

For the synthesis of 2-amino-isonicotinic acid derivatives, the Buchwald-Hartwig amination is the premier method.[11] It facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[12]

Mechanistic Considerations: The catalytic cycle mirrors the Suzuki coupling but involves an amine instead of an organoboron reagent.[13] The base plays a pivotal role in deprotonating the amine, forming an amide that coordinates to the palladium center before reductive elimination.[13] The choice of base and ligand is highly substrate-dependent, with bulky, electron-rich phosphine ligands often giving the best results.[12][14]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br (Oxidative Addition) amine_complex [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ pd_complex->amine_complex + HNR'R'' amido_complex Ar-Pd(II)L₂(NR'R'') amine_complex->amido_complex - HBr (Base) amido_complex->pd0 product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol: A General Buchwald-Hartwig Amination Workflow

  • Reagent Assembly (Under Inert Gas): In a glovebox or Schlenk line, combine this compound (1.0 equiv), the amine (1.1-1.5 equiv), a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ (1.5-2.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable ligand (e.g., BINAP, DavePhos, 2-6 mol%).[14][15]

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Thermal Conditions: Seal the vessel and heat to 80-120 °C with vigorous stirring. Reaction progress should be monitored carefully, as prolonged heating can lead to side products.

  • Quenching and Extraction: After cooling, carefully quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is typically purified by silica gel chromatography.

To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl halide using a dual-catalyst system of palladium and copper(I).[16][17]

The Dual-Catalyst Mechanism:

  • Palladium Cycle: Follows the familiar oxidative addition/reductive elimination pathway.[18]

  • Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[16] This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex, facilitating the overall transformation under mild conditions.[19]

Sonogashira_Cycle Sonogashira Coupling: Dual Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂(Br) pd0->pd2 Ar-Br (Oxidative Add.) pd_alkyne Ar-Pd(II)L₂(C≡CR) pd2->pd_alkyne Transmetalation pd_alkyne->pd0 Ar-C≡CR (Reductive Elim.) cui Cu(I)Br cu_acetylide Cu(I)-C≡CR cui->cu_acetylide H-C≡CR Base cu_acetylide->pd2 Transmetalation cu_acetylide->cui

Caption: Interconnected Pd and Cu cycles in Sonogashira coupling.

Protocol: Standard Sonogashira Reaction

  • Setup: To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent like THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) cocatalyst (e.g., CuI, 2-5 mol%).[18][19]

  • Base Addition: Add an amine base, such as triethylamine or diisopropylamine (2.0-3.0 equiv), which also serves to scavenge the HBr formed.

  • Reaction: Stir the mixture under an inert atmosphere at room temperature to 60 °C until the starting material is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl to remove the amine base and copper salts. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the resulting alkyne by column chromatography.

Stability Profile: Practical Handling and Storage

A molecule's reactivity is only useful if it is stable enough to be handled and stored. This compound is generally stable but has sensitivities that researchers must be aware of.

ConditionStability ConsiderationRecommended Action
Hydrolysis (Ester) The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under strongly acidic or basic conditions, particularly with heating. This can be a competing pathway in reactions using aqueous base (e.g., Suzuki).Use anhydrous conditions or milder bases (e.g., K₃PO₄, KF) when possible. Avoid prolonged heating in aqueous basic mixtures.[9]
Thermal Stability While specific data is limited, analogous pyridine esters show thermal degradation beginning at temperatures above 80-100 °C, with significant mass loss occurring above 200 °C.[20]Avoid excessive or prolonged heating. For high-temperature reactions, monitor closely for decomposition. Store in a cool, dark place.
Photostability Aromatic halides can be susceptible to photodecomposition.Store in amber vials or protect from light to prevent degradation. For photosensitive applications, a formal photostability test following ICH Q1B guidelines is recommended.[21]
General Handling The compound is classified as harmful if swallowed.[22]Handle in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). For research use only.[23]
Standard Protocol for Photostability Assessment (ICH Q1B Guideline)
  • Sample Preparation: Prepare a solution of the compound in a suitable solvent. Prepare a second "dark control" sample by wrapping the container completely in aluminum foil.

  • Exposure: Expose the test sample to a calibrated light source that produces a standardized output (e.g., D65/ID65 emission standard) for a specified duration. Place the dark control alongside the test sample.[21]

  • Analysis: After exposure, analyze both the test and control samples by a stability-indicating method (e.g., HPLC-UV).

  • Evaluation: Compare the chromatograms. The appearance of new peaks or a decrease in the main peak area in the exposed sample relative to the dark control indicates photosensitivity.

Conclusion: An Enabling Reagent for Chemical Innovation

This compound presents a powerful and versatile platform for chemical synthesis. Its reactivity is governed by the electron-deficient pyridine core, enabling both classical SNAr and a suite of modern palladium-catalyzed cross-coupling reactions. By understanding the mechanistic underpinnings of these transformations and adhering to robust, self-validating protocols, researchers can confidently and efficiently generate diverse libraries of novel compounds. The key to success lies not just in knowing what reaction to run, but in understanding why it works and how to control for potential instabilities. This guide provides the foundational knowledge to do just that, paving the way for the next generation of pharmaceuticals and advanced materials.

References

The Strategic Utility of Ethyl 2-bromoisonicotinate: A Versatile Intermediate in Complex Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, functionalized heterocyclic compounds play a pivotal role, particularly in the realms of pharmaceutical and agrochemical development. This technical guide delves into the chemistry and application of Ethyl 2-bromoisonicotinate, a highly versatile and reactive intermediate that has proven invaluable for the synthesis of a diverse array of substituted pyridine derivatives.

This document, intended for researchers, scientists, and professionals in drug development, will explore the synthesis, reactivity, and practical applications of this compound, providing field-proven insights and detailed experimental protocols to empower innovation in chemical synthesis.

Physicochemical Properties and Characterization

This compound (also known as ethyl 2-bromopyridine-4-carboxylate) is a halogenated pyridine derivative featuring a bromine atom at the 2-position and an ethyl ester at the 4-position.[1] This unique arrangement of functional groups imparts a desirable balance of stability and reactivity, making it an ideal substrate for a variety of cross-coupling reactions.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 89978-52-9
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
IUPAC Name ethyl 2-bromopyridine-4-carboxylate
Appearance Not specified, typically a liquid or low-melting solid
Boiling Point 282.9 °C at 760 mmHg
Density 1.501 g/cm³

While comprehensive, publicly available spectroscopic data is not consolidated in a single source, typical characterization would involve ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure and purity of the compound. The anticipated ¹H NMR spectrum would show characteristic signals for the ethyl group (a quartet and a triplet) and distinct aromatic protons on the pyridine ring. The ¹³C NMR would display signals for the carbonyl carbon of the ester, the carbon atom bearing the bromine, and the other carbons of the pyridine ring and the ethyl group.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-bromoisonicotinic acid.

Experimental Protocol: Esterification of 2-bromoisonicotinic acid

This procedure outlines a standard Fischer esterification, a widely used and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.

Objective: To synthesize this compound from 2-bromoisonicotinic acid.

Materials:

  • 2-bromoisonicotinic acid

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoisonicotinic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 h). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-bromoisonicotinic acid + Ethanol reflux Reflux with H₂SO₄ (cat.) start->reflux Esterification workup Aqueous Workup & Extraction reflux->workup purification Purification (Distillation or Chromatography) workup->purification end_product This compound purification->end_product

Caption: Workflow for the synthesis of this compound.

Reactivity and Key Transformations

The synthetic utility of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. The bromine atom at the electron-deficient 2-position of the pyridine ring is an excellent handle for the introduction of diverse substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[2] this compound readily participates in this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 2-position.

Objective: To synthesize Ethyl 2-(4-methoxyphenyl)isonicotinate.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours, monitoring by TLC.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Suzuki_Coupling reagents This compound Arylboronic Acid product 2-Arylisonicotinate Derivative reagents->product Suzuki-Miyaura Coupling conditions Pd Catalyst Base Solvent conditions->product

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3][4] This reaction is highly valuable for the synthesis of arylethynylpyridines from this compound.

Objective: To synthesize Ethyl 2-(phenylethynyl)isonicotinate.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and copper(I) iodide in the chosen solvent.

  • Add the base and phenylacetylene.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][5] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring of this compound.

Objective: To synthesize Ethyl 2-(morpholino)isonicotinate.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and base.

  • Add this compound and morpholine, followed by the anhydrous solvent.

  • Seal the tube and heat the mixture to 80-110 °C for 4-24 hours, with stirring.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Cross_Coupling_Reactions cluster_reactions Key Cross-Coupling Reactions start This compound suzuki Suzuki-Miyaura (+ Arylboronic Acid) start->suzuki sonogashira Sonogashira (+ Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig (+ Amine) start->buchwald product_suzuki 2-Arylisonicotinate suzuki->product_suzuki product_sonogashira 2-Alkynylisonicotinate sonogashira->product_sonogashira product_buchwald 2-Aminoisonicotinate buchwald->product_buchwald

Caption: Versatility of this compound in cross-coupling.

Applications in Pharmaceutical Synthesis

The substituted pyridine motif is a ubiquitous feature in a vast number of approved drugs and biologically active compounds.[6] this compound serves as a key precursor for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in the area of kinase inhibitors.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in modern organic synthesis. Its reactivity in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides a reliable and efficient platform for the synthesis of a wide array of 2-substituted pyridine-4-carboxylates. The prevalence of the substituted pyridine core in pharmaceuticals underscores the importance of this building block in drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to leverage the synthetic potential of this compound in their own research endeavors.

References

The Versatile Synthon: A Technical Guide to the Applications of Ethyl 2-Bromoisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Building Block

Ethyl 2-bromoisonicotinate, a halogenated pyridine derivative, has emerged as a pivotal building block in modern organic synthesis. Its unique electronic and structural features, characterized by an electron-deficient pyridine ring activated by a bromo substituent at the 2-position and an ethyl ester at the 4-position, render it a highly versatile reagent for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the diverse applications of this compound, with a particular focus on its utility in the development of pharmaceuticals and other functional molecules. We will delve into the causality behind experimental choices, providing not just protocols but a deeper understanding of the underlying chemical principles.

Table of Key Properties

PropertyValueReference
CAS Number 89978-52-9[1][2][3]
Molecular Formula C₈H₈BrNO₂[1][3]
Molecular Weight 230.06 g/mol [1][3]
Appearance Off-white to light yellow solid-liquid mixture[4]
Boiling Point 282.9±20.0 °C (Predicted)[4]
Density 1.501±0.06 g/cm³ (Predicted)[4]

Synthesis of this compound: A Practical Approach

The most common and practical laboratory synthesis of this compound involves the Fischer esterification of 2-bromoisonicotinic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process, and therefore, reaction conditions are optimized to drive the equilibrium towards the desired ester product.

Experimental Protocol: Fischer Esterification of 2-Bromoisonicotinic Acid

This protocol is a representative procedure based on established methods for Fischer esterification[5][6][7].

Reaction Scheme:

G 2-Bromoisonicotinic_Acid 2-Bromoisonicotinic Acid Ethyl_2_Bromoisonicotinate This compound 2-Bromoisonicotinic_Acid->Ethyl_2_Bromoisonicotinate Reflux Ethanol Ethanol Ethanol->Ethyl_2_Bromoisonicotinate H2SO4 H₂SO₄ (cat.) H2SO4->Ethyl_2_Bromoisonicotinate Water Water Ethyl_2_Bromoisonicotinate->Water

Figure 1: Synthesis of this compound.

Materials:

  • 2-Bromoisonicotinic acid

  • Anhydrous ethanol (used in excess as both reactant and solvent)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromoisonicotinic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents) to the flask. The ethanol serves as both a reactant and the solvent, helping to drive the equilibrium towards the product.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain the reflux for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product[8].

Core Applications in Cross-Coupling Chemistry

The synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position of the pyridine ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted aromatic compounds[9]. This compound readily couples with a wide range of boronic acids and their derivatives, providing access to a diverse array of substituted pyridines.

General Reaction Scheme:

G Ethyl_2_Bromoisonicotinate This compound Coupled_Product Substituted Pyridine Ethyl_2_Bromoisonicotinate->Coupled_Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Product Base Base Base->Coupled_Product G Ethyl_2_Bromoisonicotinate This compound Coupled_Product Alkynyl Pyridine Ethyl_2_Bromoisonicotinate->Coupled_Product Terminal_Alkyne R-C≡CH Terminal_Alkyne->Coupled_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Product Cu_Cocatalyst Cu(I) Cocatalyst Cu_Cocatalyst->Coupled_Product Base Base Base->Coupled_Product G Ethyl_2_Bromoisonicotinate This compound Coupled_Product Amino Pyridine Ethyl_2_Bromoisonicotinate->Coupled_Product Amine R¹R²NH Amine->Coupled_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Product Ligand Ligand Ligand->Coupled_Product Base Base Base->Coupled_Product

References

Physical properties like melting point and boiling point of ethyl 2-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: Elucidation of Key Physical Properties of Ethyl 2-bromoisonicotinate

Abstract

This technical guide provides a comprehensive overview of the critical physical properties of this compound (CAS No. 89978-52-9), with a specific focus on its boiling and melting points. This compound serves as a pivotal building block in medicinal chemistry and materials science, making a thorough understanding of its physical characteristics essential for its effective handling, reaction optimization, and purification. This document synthesizes available data with field-proven experimental methodologies for the precise determination of these properties. We will delve into the theoretical underpinnings that govern these characteristics and present self-validating, step-by-step protocols for their empirical verification. This guide is intended for researchers, chemists, and drug development professionals who require both the foundational data and the practical knowledge to confidently work with this compound.

Introduction: The Significance of this compound

This compound, a halogenated pyridine derivative, is a versatile intermediate in organic synthesis. Its structure, featuring an ester functional group and a bromine atom on the pyridine ring, offers multiple reaction sites for derivatization, making it a valuable precursor for the synthesis of complex pharmaceutical agents and functional materials.

The physical properties of a compound, such as its melting and boiling points, are fundamental parameters that dictate its behavior under various laboratory and process conditions. For drug development professionals, these properties are critical for:

  • Purity Assessment: A sharp, well-defined melting point range is a reliable indicator of high purity.[1] Impurities typically cause a depression and broadening of the melting point range.[1][2]

  • Reaction Condition Selection: Knowledge of the boiling point is crucial for setting appropriate temperatures for reactions conducted in the liquid phase, preventing loss of material through evaporation and ensuring thermal stability.

  • Purification Strategy: The choice between distillation, recrystallization, or chromatography as a purification method is heavily influenced by the compound's boiling point, melting point, and solubility. Distillation, for example, is a common method for purifying volatile liquids and relies on the specific boiling points of the components in a mixture.[3]

  • Material Handling and Storage: Understanding the physical state of the compound at ambient temperatures is essential for safe and effective storage and handling.

This guide provides both the reported physical data for this compound and the robust experimental frameworks required to verify these properties in a laboratory setting.

Physicochemical Properties Summary

The known physicochemical properties of this compound are summarized below. It is important to note that while a boiling point has been reported, a definitive melting point is not consistently cited in publicly available literature, underscoring the need for empirical determination.

PropertyValueSource
IUPAC Name Ethyl 2-bromopyridine-4-carboxylate[4]
Synonyms This compound, 2-Bromopyridine-4-carboxylic acid ethyl ester[5][6]
CAS Number 89978-52-9[5][6][]
Molecular Formula C₈H₈BrNO₂[4][]
Molecular Weight 230.06 g/mol [4]
Boiling Point 282.9 °C at 760 mmHg[]
Melting Point Not reported in surveyed literature. Requires experimental determination.

Theoretical Considerations

The boiling and melting points of a substance are direct consequences of the strength of its intermolecular forces. For this compound, the following factors are influential:

  • Molecular Weight: The compound has a relatively high molecular weight (230.06 g/mol ), which contributes to significant van der Waals forces (specifically London dispersion forces), requiring more thermal energy to overcome.[8]

  • Polarity: The presence of the polar ester group (C=O) and the electronegative nitrogen and bromine atoms in the pyridine ring creates a permanent dipole moment. These dipole-dipole interactions are stronger than London dispersion forces and lead to a higher boiling point compared to nonpolar molecules of similar size.

  • Molecular Shape: The planarity of the pyridine ring allows for efficient packing in the solid state, which would be expected to result in a relatively high melting point. However, the ethyl ester group adds a degree of conformational flexibility that can disrupt perfect crystal lattice formation.

Experimental Determination Methodologies

The following protocols describe authoritative and reliable methods for determining the melting and boiling points of an organic compound like this compound.

Melting Point Determination

Given the absence of a reported melting point, this procedure is essential for fully characterizing a new or purified batch of the compound. The capillary method is the most common and reliable technique.[9]

Principle: A small, powdered sample is heated at a controlled rate.[9] The melting point range is the temperature span from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point). A pure crystalline solid will exhibit a sharp melting point range of 0.5-1.0°C.

Protocol: Digital Melting Point Apparatus

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm.

  • Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.[9]

  • Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating the sample quickly to get a rough estimate.[1] Allow the apparatus to cool sufficiently before proceeding.

  • Precise Determination: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the estimated melting point.

  • Controlled Heating Rate: Decrease the heating rate to 1-2°C per minute. A slow, controlled rate is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

  • Observation and Recording: Observe the sample through the viewing lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating and record the temperature (T₂) at which the last solid particle melts. The melting point is reported as the range T₁ - T₂.

  • Repeat for Consistency: Perform at least two careful determinations to ensure the results are reproducible.

Melting_Point_Workflow prep Sample Preparation (Dry, Powdered) load Load Capillary Tube (2-3 mm height) prep->load insert Insert into Apparatus load->insert heat_fast Rapid Heating (To ~15°C below MP) insert->heat_fast heat_slow Slow Heating (1-2°C / min) heat_fast->heat_slow observe Observe & Record (T1: First Drop, T2: All Liquid) heat_slow->observe report Report as Range (T1 - T2) observe->report

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The reported boiling point of 282.9 °C is quite high, requiring a high-temperature heating medium (e.g., silicone oil or a metal heating block) and careful execution. The capillary inversion (Siwoloboff) method is ideal for small sample quantities.

Principle: A liquid is heated in the presence of an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. When the heating is stopped, the liquid is drawn into the capillary at the moment its vapor pressure equals the external atmospheric pressure. This temperature is the boiling point.[10]

Protocol: Thiele Tube or Aluminum Block Method

  • Apparatus Setup: Add a small amount (a few milliliters) of this compound to a fusion tube or a small test tube.[10][11]

  • Capillary Placement: Place a small capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.[10][11]

  • Heating Assembly: Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level. Immerse the assembly in a Thiele tube containing high-boiling point oil or place it into a hole in an aluminum heating block.[10][11]

  • Heating: Heat the apparatus slowly and uniformly.[10] As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary.

  • Observation: Continue gentle heating until a rapid and continuous stream of bubbles is observed.[10] This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The exact point at which the bubbling stops and the liquid just begins to be drawn into the capillary is the boiling point. Record this temperature.

  • Pressure Correction: The boiling point is highly dependent on atmospheric pressure.[8][12] It is crucial to record the barometric pressure during the experiment. The observed boiling point can be corrected to standard pressure (760 mmHg) using established nomographs or the Clausius-Clapeyron relation if high accuracy is required.

Boiling_Point_Workflow setup Apparatus Setup (Sample in Fusion Tube) capillary Insert Inverted Capillary (Open end down) setup->capillary assemble Assemble with Thermometer (Place in Heating Block/Oil) capillary->assemble heat Heat Slowly & Uniformly assemble->heat observe_bubbles Observe Rapid Bubbling heat->observe_bubbles cool Remove Heat & Cool Slowly observe_bubbles->cool record Record Temperature (When liquid enters capillary) cool->record

Caption: Workflow for Boiling Point Determination.

Conclusion

The physical properties of this compound, particularly its boiling point of 282.9 °C at 760 mmHg, are foundational to its application in scientific research and development. While a melting point has not been definitively reported, this guide provides a robust, field-tested protocol for its empirical determination. Adherence to these detailed methodologies will ensure the generation of accurate and reproducible data, which is paramount for assessing compound purity, optimizing reaction conditions, and ensuring safe handling. By synthesizing theoretical principles with practical, self-validating experimental design, researchers can confidently characterize this and other valuable chemical intermediates.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-Bromoisonicotinate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of Ethyl 2-Bromoisonicotinate

This compound (CAS No. 89978-52-9) is a substituted pyridine derivative with significant utility in organic synthesis.[1][2] Its structure, featuring a pyridine ring, an ethyl ester, and a bromine atom, makes it a versatile intermediate for the introduction of the isonicotinate moiety in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Understanding the solubility of this compound in common organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC8H8BrNO2PubChem[1]
Molecular Weight230.06 g/mol PubChem[1]
AppearanceLiquidFluorochem[3]
XLogP31.9PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]

The computed XLogP3 value of 1.9 suggests a moderate lipophilicity, indicating that this compound is likely to have good solubility in a range of organic solvents. The presence of three hydrogen bond acceptors (the nitrogen atom of the pyridine ring and the two oxygen atoms of the ester group) will also influence its interactions with protic and aprotic polar solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its molecular structure and the resulting dipole moment.

Solvent Classes and Predicted Solubility of this compound:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given that this compound has hydrogen bond acceptors, it is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform): These solvents possess a dipole moment but do not have a hydrogen atom bonded to an electronegative atom. The polarity of this compound, arising from the pyridine ring and the ester group, suggests favorable interactions and thus good solubility in these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are unable to form strong intermolecular interactions with polar molecules. Therefore, this compound is expected to have lower solubility in nonpolar solvents.

Predictive Approaches to Solubility: Hansen Solubility Parameters

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[5][6] The HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from atomic forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen bonding): Energy from hydrogen bonds.

A solvent and a solute are likely to be miscible if their Hansen Solubility Parameters are similar. While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[7] These methods assign specific values to the different functional groups within a molecule to calculate the overall HSP. For this compound, the contributions of the pyridine ring, the bromine atom, and the ethyl ester group would be considered.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility.[8][9]

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology
  • Preparation:

    • Ensure the this compound is of high purity.

    • Use analytical grade or higher purity solvents.

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

  • Equilibration:

    • To a series of glass vials, add a measured volume of the organic solvent.

    • Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibration.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Construct a calibration curve from the analytical response of the standard solutions.

  • Quantification:

    • Determine the concentration of this compound in the diluted supernatant by interpolating its analytical response on the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Data Presentation

While experimental data for this compound is not available in the literature, a well-structured table is essential for presenting determined solubility values.

Table 1: Template for Reporting the Solubility of this compound in Common Organic Solvents at 25 °C.

SolventSolvent ClassSolubility ( g/100 mL)Solubility (mol/L)
MethanolPolar Protic
EthanolPolar Protic
IsopropanolPolar Protic
AcetonePolar Aprotic
Ethyl AcetatePolar Aprotic
DichloromethanePolar Aprotic
ChloroformPolar Aprotic
TolueneNonpolar
HexaneNonpolar

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical principles with a detailed, actionable experimental protocol, researchers and drug development professionals are better equipped to handle this important synthetic intermediate. The application of predictive tools like Hansen Solubility Parameters, coupled with rigorous experimental validation using the shake-flask method, will ensure efficient process development, robust purification strategies, and successful formulation outcomes.

References

An In-depth Technical Guide to CAS Number 89978-52-9: Ethyl 2-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 89978-52-9, known as Ethyl 2-bromoisonicotinate. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, critical safety data, and its applications as a key intermediate in organic synthesis. The information is presented to not only inform but also to provide actionable insights for laboratory and development settings.

Chemical Identity and Molecular Structure

This compound is an organic compound featuring a pyridine ring substituted at the 2-position with a bromine atom and at the 4-position with an ethyl carboxylate group.[1] This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2]

IdentifierValueSource
CAS Number 89978-52-9[3][4][5]
IUPAC Name ethyl 2-bromopyridine-4-carboxylate[3][][7]
Synonyms This compound, 2-bromo-4-pyridinecarboxylic acid ethyl ester, 2-Bromopyridine-4-carboxylic acid ethyl ester[3][8]
Molecular Formula C8H8BrNO2[3][4][9]
Molecular Weight 230.06 g/mol [3][4][9]
InChI InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3[3]
InChIKey SBNQZJXLQLUESH-UHFFFAOYSA-N[3]
SMILES CCOC(=O)C1=CC(=NC=C1)Br[3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource
Appearance Solid[8]
Melting Point 103-105 °C[8]
Boiling Point 282.9 ± 20.0 °C (Predicted)[4][8]
Density 1.501 ± 0.06 g/cm³ (Predicted)[4][8]
Flash Point 124.9 °C[8]

Synthesis and Application in Organic Chemistry

This compound is primarily utilized as an intermediate in organic synthesis. Its synthesis is commonly achieved through the esterification of 2-Bromopyridine-4-carboxylic acid with ethanol.[10] The presence of the bromine atom and the ethyl ester group on the pyridine ring allows for a variety of subsequent chemical transformations, making it a versatile reagent in the construction of complex molecular architectures.

Synthesis_and_Application cluster_synthesis Synthesis cluster_application Application 2_Bromopyridine_4_carboxylic_acid 2-Bromopyridine-4-carboxylic acid (CAS: 66572-56-3) Ethyl_2_bromoisonicotinate This compound (CAS: 89978-52-9) 2_Bromopyridine_4_carboxylic_acid->Ethyl_2_bromoisonicotinate Esterification Ethanol Ethanol (CAS: 64-17-5) Ethanol->Ethyl_2_bromoisonicotinate Pharmaceutical_Intermediates Pharmaceutical Intermediates Ethyl_2_bromoisonicotinate->Pharmaceutical_Intermediates Further Reactions Organic_Synthesis Organic Synthesis Building Block Ethyl_2_bromoisonicotinate->Organic_Synthesis

Synthesis and primary applications of this compound.

Safety and Handling

As a laboratory chemical, proper handling and safety precautions are paramount when working with this compound. The following information is derived from available Safety Data Sheets (SDS).[8] It is important to note that the toxicological properties of this compound have not been fully investigated.[8]

Hazard Identification
  • GHS Pictogram: Warning

  • Hazard Statements: Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract.[8]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
Skin Contact Wash with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention.[8]
Eye Contact In case of contact, immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.
Ingestion If swallowed, wash out mouth with water provided the person is conscious. Call a physician.
Handling and Storage
  • Handling: Use in a chemical fume hood. Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing. Ensure adequate ventilation during use.[8]

  • Storage: Keep container tightly closed. Store in a cool, dry, well-ventilated place.[8] Recommended storage is under an inert atmosphere at 2-8°C.[11]

Personal Protective Equipment
  • Eye/Face Protection: Wear protective safety goggles.

  • Skin Protection: Wear chemical-resistant gloves, protective clothing, and chemical-resistant boots.[8]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator.

Experimental Protocols

The following is a generalized protocol for a reaction involving this compound as a starting material. Specific reaction conditions will vary based on the desired transformation.

General Procedure for Suzuki Coupling:

  • Inert Atmosphere: To a dry reaction flask, add this compound (1 equivalent), a boronic acid or ester (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents).

  • Solvent and Base: Add a suitable solvent (e.g., dioxane, toluene) and an aqueous solution of a base (e.g., K2CO3, Cs2CO3, 2 equivalents).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Coupling_Workflow Start Start: Dry Reaction Flask Add_Reagents Add this compound, Boronic Acid, and Pd Catalyst Start->Add_Reagents Add_Solvent_Base Add Solvent and Aqueous Base Add_Reagents->Add_Solvent_Base Heat_Reaction Heat and Monitor Reaction Add_Solvent_Base->Heat_Reaction Workup Cool, Dilute, and Extract Heat_Reaction->Workup Purification Dry, Concentrate, and Purify Workup->Purification End End: Purified Product Purification->End

A generalized workflow for a Suzuki coupling reaction.

Conclusion

This compound (CAS 89978-52-9) is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for researchers. Adherence to strict safety and handling protocols is essential to ensure the safe and effective use of this compound in a laboratory setting.

References

Introduction: Ethyl 2-Bromoisonicotinate as a Privileged Scaffold in Medicinal Chemistry

Methodological & Application

Application Note & Protocol: Strategic Implementation of Suzuki-Miyaura Cross-Coupling for the Synthesis of Ethyl 2-Arylisonicotinates

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-arylpyridine scaffold is a privileged motif in medicinal chemistry and materials science. This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of ethyl 2-arylisonicotinates, using ethyl 2-bromoisonicotinate as the electrophilic partner. We delve into the mechanistic underpinnings, offer a detailed and robust experimental protocol, and provide a systematic guide to troubleshooting and optimization.

Introduction: The Significance of 2-Arylisonicotinates

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[1][2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, particularly biaryls.[2] Ethyl 2-arylisonicotinates, the products of coupling this compound with various arylboronic acids, are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The pyridine nitrogen atom in these structures provides a handle for modulating solubility, directing intermolecular interactions, and coordinating to biological targets, making this class of compounds particularly valuable in drug discovery programs.[5][6][7]

However, the coupling of heteroaryl halides, especially 2-halopyridines, presents unique challenges compared to their carbocyclic analogues.[6][8] The electron-deficient nature of the pyridine ring can influence the rates of key steps in the catalytic cycle, and the nitrogen lone pair can potentially coordinate to the palladium center, leading to catalyst inhibition.[9] This guide provides the field-proven insights necessary to navigate these challenges and achieve high-yield, reproducible results.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][10][11] Understanding this cycle is paramount for rational troubleshooting and optimization. The three fundamental steps are: oxidative addition, transmetalation, and reductive elimination.[11]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step, particularly for electron-deficient or sterically hindered halides.[1][2] The result is a Pd(II) complex.

  • Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This process requires activation of the organoboron species by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the Pd(II) center.[2][12]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the two organic partners. The desired 2-arylisonicotinate product is expelled from the coordination sphere, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[10][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_oa Oxidative Addition cluster_tm Transmetalation cluster_re Reductive Elimination pd0 Pd(0)L₂ (Active Catalyst) pd_ii_intermediate L₂Pd(II)(Ar¹)(X) pd0->pd_ii_intermediate aryl_halide Ar¹-X (this compound) aryl_halide->pd_ii_intermediate pd_ii_diaryl L₂Pd(II)(Ar¹)(Ar²) pd_ii_intermediate->pd_ii_diaryl boronic_acid Ar²-B(OR)₂ (Arylboronic Acid) boronic_acid->pd_ii_diaryl base Base (e.g., K₂CO₃) base->boronic_acid Activation pd_ii_diaryl->pd0 product Ar¹-Ar² (Product) pd_ii_diaryl->product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Key Parameters for a Successful Coupling

Optimizing a Suzuki reaction involves the careful selection of four key components: the palladium source (catalyst), the ligand, the base, and the solvent.[1][4]

  • Palladium Source & Ligand: The choice of palladium precursor and its associated ligand is critical. While simple catalysts like Pd(PPh₃)₄ can be effective, modern, well-defined pre-catalysts often provide superior activity and stability.[13] For electron-deficient heteroaryl halides like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[9][14] These ligands facilitate the oxidative addition step and promote the final reductive elimination, preventing catalyst decomposition.[9][15]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[12] Its strength and solubility can dramatically impact reaction efficiency.

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Cesium carbonate is more soluble and a stronger base, often providing better results for challenging couplings.[14]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many systems.[2]

    • Organic Bases (e.g., Et₃N): Generally less effective for the transmetalation step in Suzuki couplings.[2]

  • Solvent: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

    • Aprotic Polar Solvents (Dioxane, THF, DMF): Common choices that work well for a wide range of substrates.[1][2]

    • Toluene: A less polar option, often used at higher temperatures.

    • Aqueous Mixtures: A small amount of water is often beneficial, as it helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][16] A typical ratio is 4:1 or 5:1 organic solvent to water.[16]

  • Boron Source: While boronic acids are most common, boronic esters (e.g., pinacol esters) offer enhanced stability and are often used for purification or when the corresponding acid is unstable.[17][18][19]

Experimental Protocol: Synthesis of Ethyl 2-(4-methoxyphenyl)isonicotinate

This protocol provides a reliable method for the coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a potential carcinogen.

Experimental_Workflow cluster_workflow Experimental Workflow start Start setup Assemble dry glassware under inert atmosphere (Ar/N₂) start->setup reagents Add solids: - this compound - Boronic Acid - K₂CO₃ - Pd(dppf)Cl₂ setup->reagents solvents Add degassed solvents: 1,4-Dioxane and Water reagents->solvents reaction Heat to 80-90 °C with vigorous stirring solvents->reaction monitor Monitor reaction (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool to RT Quench with water Extract with EtOAc monitor->workup Complete purify Dry organic layer (Na₂SO₄) Concentrate in vacuo Purify by column chromatography workup->purify end Characterize pure product purify->end

Caption: Step-by-step experimental workflow diagram.

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 230 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the premixed solvents for 15-20 minutes. Add the solvent mixture (e.g., 5 mL) to the reaction flask via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.[11]

Data Summary & Optimization

The following table illustrates how reaction parameters can be varied to optimize the yield of the target compound.

EntryPalladium Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5%)-K₂CO₃ (2.5)Dioxane/H₂O901265
2Pd(OAc)₂ (3%)PPh₃K₂CO₃ (2.5)Dioxane/H₂O901258
3Pd(dppf)Cl₂ (3%)dppfK₂CO₃ (2.5)Dioxane/H₂O90891
4Pd(dppf)Cl₂ (3%)dppfK₃PO₄ (2.5)Toluene/H₂O100688
5XPhos Pd G3 (2%)XPhosK₃PO₄ (2.5)Dioxane/H₂O904>95

Yields are illustrative and based on typical outcomes for similar reactions.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.[9] 2. Insufficiently inert atmosphere.[9] 3. Poor quality boronic acid. 4. Suboptimal base or solvent.[20]1. Use a fresh, high-quality catalyst or a more active pre-catalyst (e.g., a Buchwald G3 pre-catalyst).[15] 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Use fresh boronic acid or convert it to a more stable pinacol ester. 4. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.[14]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.[9] 2. Reaction temperature is too high.1. Improve the degassing procedure for all solvents and reagents.[9] 2. Attempt the reaction at a lower temperature (e.g., 70-80 °C), possibly for a longer duration.
Dehalogenation of Starting Material 1. Presence of protic impurities. 2. Base-induced decomposition. 3. Catalyst system promotes hydrodehalogenation.1. Use anhydrous solvents and reagents. 2. Try a weaker base (e.g., Na₂CO₃) or a non-nucleophilic base (K₃PO₄). 3. Screen different palladium/ligand combinations.
Sluggish Reaction 1. Oxidative addition is slow.[14] 2. Poor solubility of reagents.1. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) to accelerate oxidative addition.[9][14] 2. Try a different solvent system (e.g., DMF, Toluene) or add a phase-transfer catalyst like TBAB if using an aqueous system.[21]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for accessing valuable 2-arylpyridine derivatives. Success hinges on a rational approach to selecting the catalyst, ligand, base, and solvent, guided by a solid mechanistic understanding. By employing modern, electron-rich ligands and carefully controlling the reaction environment to exclude oxygen, researchers can achieve high yields and reproducible results. The protocol and troubleshooting guide presented here serve as a robust starting point for the synthesis and diversification of this important class of molecules, paving the way for new discoveries in medicinal chemistry and beyond.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis with Ethyl 2-Bromoisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Ethyl 2-Bromoisonicotinate

This compound is a cornerstone building block for chemists in pharmaceutical research and materials science. Its structure is deceptively simple, yet strategically rich. The pyridine core is a prevalent motif in countless biologically active molecules, offering hydrogen bonding capabilities and defined spatial vectors. The bromine atom at the 2-position serves as an ideal handle for palladium-catalyzed cross-coupling, a transformative technology in modern synthesis.[1][2][3] The ester at the 4-position provides a site for further derivatization or can act as an electronic modulator for the ring's reactivity.

However, the presence of the pyridine nitrogen introduces specific challenges. It can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][4] Therefore, successful and reproducible synthesis requires a nuanced understanding of the interplay between the substrate, catalyst, ligand, and reaction conditions. This guide moves beyond simple recipes to explain the underlying principles, enabling researchers to troubleshoot, optimize, and innovate.

The Engine of Creation: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle. While specific details can vary, the fundamental engine consists of three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][6] Understanding this cycle is paramount for rational protocol design.

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the this compound, inserting itself into the carbon-bromine bond. This is often the rate-determining step and creates a Pd(II) intermediate. The electron-deficient nature of the pyridine ring generally facilitates this step.[7]

  • Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step often requires activation by a base.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Palladium Catalytic Cycle pd0 Pd(0)L n oa_complex Ar-Pd(II)(X)L n pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L n oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_product Ar-R trans_complex->re_product oa_reactant Ar-X (this compound) oa_reactant->pd0 trans_reactant R-M (Coupling Partner) trans_reactant->oa_complex

Caption: The general Palladium-catalyzed cross-coupling cycle.

The Chemist's Toolkit: Key Reaction Components

The success of any cross-coupling reaction hinges on the judicious selection of its components.

ComponentRole & RationaleCommon Examples
Palladium Precursor The source of the active catalyst. Pd(II) precursors like Pd(OAc)₂ require in situ reduction to the active Pd(0) state, which can be accomplished by ligands, solvents, or other reagents.[9] Pd(0) precursors like Pd(PPh₃)₄ can be used directly but are often less stable.Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Ligand Critical for catalyst performance. Stabilizes the Pd center, prevents aggregation into inactive palladium black, and modulates electronic/steric properties to facilitate oxidative addition and reductive elimination.[10][11] Bulky, electron-rich phosphine ligands are often superior for challenging substrates.[11]Simple: PPh₃, P(o-tol)₃ Biarylphosphines: XPhos, SPhos, RuPhos Bidentate: dppf, BINAP
Base Plays multiple roles depending on the reaction. In Suzuki coupling, it activates the boronic acid.[8] In Buchwald-Hartwig and Sonogashira reactions, it deprotonates the amine or alkyne nucleophile.[5][12] The choice of base strength is critical to avoid side reactions with the ester group.Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃ Alkoxides: NaOt-Bu, KOt-Bu Organic: Et₃N, DIPEA
Solvent Must dissolve reactants and facilitate the reaction at the desired temperature. Aprotic polar solvents are common. The choice can influence catalyst solubility and stability.Toluene, 1,4-Dioxane, Dimethylformamide (DMF), Tetrahydrofuran (THF)

Core Protocols and Applications

The following protocols are robust starting points. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific coupling partners. Crucially, all reactions should be set up under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

This is arguably the most versatile and widely used method for creating biaryl and heteroaryl-aryl structures from this compound.[8][13]

Protocol 1: General Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Add Solids: - this compound - Boronic Acid - Base (K₂CO₃) prep2 Add Catalyst: - Pd(dppf)Cl₂ prep1->prep2 Combine react1 Add Degassed Solvents: - Dioxane / Water prep2->react1 react2 Heat & Stir (80-100 °C) react1->react2 workup1 Cool & Dilute (EtOAc / Water) react2->workup1 workup2 Extract & Dry workup1->workup2 workup3 Purify (Column Chromatography) workup2->workup3

Caption: Experimental workflow for Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is indispensable for synthesizing the arylamine scaffolds prevalent in pharmaceuticals.[5][14][15] It typically requires stronger bases and more specialized, bulky phosphine ligands than Suzuki couplings.[16][17]

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

  • Vessel Preparation: In a glovebox or under a strong counterflow of inert gas, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to a dry reaction vessel.

  • Catalyst Preparation: In the same vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and a biarylphosphine ligand (e.g., XPhos, 0.08 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring at 90-110 °C. Monitor the reaction for completion.

  • Work-up: Cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

ParameterCondition for Primary AminesCondition for Secondary AminesRationale
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂Both are effective Pd(0) sources or precursors.
Ligand BrettPhos, RuPhosXPhos, SPhosLigand choice is critical and substrate-dependent; sterically hindered ligands are generally required.[18]
Base NaOt-Bu, LHMDSK₃PO₄, Cs₂CO₃Stronger bases are often needed for less nucleophilic primary amines.
Temperature 80-110 °C90-110 °CSufficient thermal energy is needed to drive the catalytic cycle.
C. Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira reaction provides a direct route to C(sp²)-C(sp) bonds, creating functionalized alkynes that are versatile intermediates for pharmaceuticals and materials.[12][19][20] The classic protocol involves a copper(I) co-catalyst.

Protocol 3: Copper-Catalyzed Sonogashira Coupling

  • Vessel Preparation: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with inert gas three times.

  • Solvent and Reagents: Add anhydrous, degassed THF or DMF. Add an amine base, such as triethylamine (Et₃N, 2.5 equiv.), which also serves as a solvent in some cases. Finally, add the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography. Note: The formation of alkyne homocoupling (Glaser coupling) is a potential side reaction, which can be minimized by maintaining strictly anaerobic conditions.[12]

D. Heck Reaction: Vinylation of the Pyridine Core

The Heck (or Mizoroki-Heck) reaction couples the bromo-pyridine with an alkene, forming a new C-C bond and installing a vinyl group.[21][22][23]

Protocol 4: Heck Reaction with an Acrylate

  • Vessel Preparation: To a pressure-tolerant reaction vessel, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv.).

  • Reagent Addition: Add an organic base, typically triethylamine (Et₃N, 1.5 equiv.), and the alkene (e.g., ethyl acrylate, 1.5 equiv.).

  • Solvent Addition: Add an anhydrous, polar aprotic solvent such as DMF or NMP.

  • Reaction: Seal the vessel tightly and heat to 100-120 °C. The reaction often requires elevated temperatures.

  • Work-up: After cooling, dilute with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, concentrate, and purify the resulting substituted alkene by column chromatography.

Reaction Overview cluster_reactions start {this compound} suzuki Suzuki-Miyaura Partner: R-B(OH)₂ Product: C-C (Aryl) start->suzuki Pd(dppf)Cl₂ K₂CO₃ buchwald Buchwald-Hartwig Partner: R₂NH Product: C-N start->buchwald Pd₂(dba)₃/XPhos NaOt-Bu sonogashira Sonogashira Partner: R-C≡CH Product: C-C (Alkynyl) start->sonogashira PdCl₂(PPh₃)₂/CuI Et₃N heck Heck Partner: Alkene Product: C-C (Vinyl) start->heck Pd(OAc)₂/P(o-tol)₃ Et₃N

Caption: Overview of key cross-coupling reactions with this compound.

References

Application Notes and Protocols: The Strategic Use of Ethyl 2-Bromoisonicotinate in the Synthesis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Ring in Modern Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in a multitude of blockbuster drugs and clinical candidates. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a privileged structure. Within the vast arsenal of pyridine-based building blocks, ethyl 2-bromoisonicotinate has emerged as a particularly versatile and powerful reagent. Its structure features a bromine atom at the electron-deficient C2-position, primed for a variety of cross-coupling reactions, and an ethyl ester at the C4-position, which can be readily modified or serve as a key interaction point with biological targets.

This guide provides an in-depth exploration of this compound's application in pharmaceutical synthesis. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, grounded in established, authoritative chemical literature.

Physicochemical Properties and Reactivity Profile

This compound (also known as ethyl 2-bromopyridine-4-carboxylate) is a stable, commercially available solid.[1] Understanding its fundamental properties is critical for its effective use in synthesis.

PropertyValueSource
CAS Number 89978-52-9[2][3][4][5]
Molecular Formula C₈H₈BrNO₂[2][3][4]
Molecular Weight 230.06 g/mol [2][3][4]
IUPAC Name ethyl 2-bromopyridine-4-carboxylate[3][]
Appearance Off-white to light yellow solid
Boiling Point 282.9 °C at 760 mmHg[]
Density 1.501 g/cm³[]

The key to its utility lies in the reactivity of the C-Br bond. The electron-withdrawing nature of the pyridine nitrogen and the C4-ester group makes the C2-position highly susceptible to palladium-catalyzed cross-coupling reactions, which form the backbone of modern synthetic methodologies for creating C-C and C-N bonds.[7]

Application I: C-N Bond Formation via Buchwald-Hartwig Amination

The formation of an aromatic C-N bond is one of the most frequently performed transformations in the synthesis of pharmaceutical agents.[7] The Buchwald-Hartwig amination has revolutionized this field, offering a mild and general method for coupling aryl halides with a vast range of amines using a palladium catalyst.[8][9] this compound is an excellent substrate for this reaction, providing access to a diverse array of 2-amino-isonicotinic acid derivatives.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[10] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.[11]

  • Ligand Exchange/Coordination: The amine displaces a ligand on the Pd(II) complex.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst.[10][11]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Br)] pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [Ar-Pd(II)L(NHR₂)(Br)] oa_complex->amine_complex Amine Coordination (R₂NH) amido_complex [Ar-Pd(II)L(NR₂)] amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol 1: Synthesis of Ethyl 2-(Anilino)isonicotinate

This protocol describes a representative Buchwald-Hartwig amination using aniline as the coupling partner.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and Sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) to the flask.

  • Solvent and Amine: Add anhydrous toluene to the flask, followed by the addition of aniline (1.2 equiv) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ethyl 2-(anilino)isonicotinate.

Scientist's Insights: Keys to Success
  • Choice of Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands like XPhos are often highly effective for coupling with 2-halopyridines, as they promote the reductive elimination step and prevent catalyst decomposition.[12]

  • Base Sensitivity: Sodium tert-butoxide is a strong, non-nucleophilic base essential for catalyst turnover.[12] However, it is highly moisture-sensitive. Ensure all reagents and solvents are anhydrous. Weaker bases like K₂CO₃ or Cs₂CO₃ may be used but often require higher temperatures and longer reaction times.

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Maintaining a strict inert atmosphere throughout the setup and reaction is paramount to prevent catalyst oxidation and achieve high yields.

Application II: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[13] This reaction is extensively used in the pharmaceutical industry to construct biaryl and heteroaryl-aryl motifs, which are common in many drug classes, particularly kinase inhibitors.[7][14]

Mechanistic Overview

Similar to the Buchwald-Hartwig amination, the Suzuki coupling follows a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.

  • Transmetalation: The organoboron species (R-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The organic group (R) is transferred from boron to palladium, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Br)] pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex [Ar-Pd(II)L₂(R)] oa_complex->trans_complex Transmetalation (R-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Protocol 2: Synthesis of Ethyl 2-Phenylisonicotinate

This protocol provides a standard procedure for the Suzuki coupling of this compound with phenylboronic acid.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction flask, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[15]

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C under the inert atmosphere with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.[15]

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[15]

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired product.

Scientist's Insights: Optimizing for Success
  • Catalyst System: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is effective for a wide range of Suzuki couplings. Other catalysts, such as those based on SPhos or XPhos ligands, may offer improved yields for particularly challenging substrates.

  • Role of the Base: The base is crucial for activating the boronic acid for the transmetalation step. K₂CO₃ is a common and effective choice. Other bases like Cs₂CO₃, K₃PO₄, or organic bases can also be used and may be necessary depending on the specific substrates.

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is typically used. Water helps to dissolve the inorganic base and facilitate the reaction. The ratio may need to be optimized for specific substrates.

Case Study: A Synthetic Pathway to a Kinase Inhibitor Scaffold

Protein kinases are critical enzymes that regulate cellular processes, and their dysregulation is a hallmark of diseases like cancer.[16][17] Many approved kinase inhibitors feature a substituted pyridine or pyrimidine core.[18] this compound serves as an ideal starting point for building such scaffolds, allowing for sequential, regioselective functionalization.

The following workflow illustrates a hypothetical, yet representative, synthesis of a kinase inhibitor scaffold, combining the previously discussed methodologies.

Kinase_Inhibitor_Synthesis start This compound intermediate1 Ethyl 2-(Arylamino)isonicotinate start->intermediate1 Buchwald-Hartwig (Ar-NH₂) intermediate2 2-(Arylamino)isonicotinic acid intermediate1->intermediate2 Saponification (e.g., LiOH) final_product Kinase Inhibitor Scaffold (Amide-coupled) intermediate2->final_product Amide Coupling (e.g., HATU, R-NH₂)

References

Application Note: Synthesis of Novel Heterocycles from Ethyl 2-Bromoisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Ethyl 2-Bromoisonicotinate in Heterocyclic Chemistry

This compound is a readily available and highly versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. Its structure, featuring a bromine atom at the 2-position of a pyridine ring activated by both the ring nitrogen and an electron-withdrawing ester group at the 4-position, makes it an ideal substrate for a variety of synthetic transformations. This unique electronic arrangement facilitates both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing medicinal and materials chemists with a powerful tool for the construction of complex molecular architectures. Many nitrogen-containing heterocycles are foundational to the development of pharmaceuticals and functional materials.[] This application note provides detailed protocols for the synthesis of several classes of heterocycles from this compound, with a focus on explaining the rationale behind the chosen experimental conditions.

Core Synthetic Strategies

This guide will focus on three robust and widely applicable strategies for the derivatization of this compound:

  • Palladium-Catalyzed Cross-Coupling Reactions: Formation of carbon-carbon and carbon-nitrogen bonds.

  • Nucleophilic Aromatic Substitution (SNAr) and Subsequent Cyclization: Construction of fused heterocyclic systems.

  • A Two-Step Approach to Pyrido[1,2-a]pyrimidin-4-ones: A versatile method for creating this privileged scaffold.

Protocol I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[2][3][4] this compound is an excellent substrate for these transformations.

A. Buchwald-Hartwig Amination: Synthesis of 2-Amino- and 2-Anilino-isonicotinates

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5][6] This reaction is crucial for the synthesis of substituted anilines and pyridines, which are common motifs in pharmaceuticals. The choice of base is critical to the success of this reaction, particularly with substrates bearing base-sensitive functional groups.[7]

Reaction Scheme:

sub This compound reagents Pd catalyst Ligand Base sub->reagents amine R-NH2 amine->reagents product Ethyl 2-(amino)isonicotinate reagents->product

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol:

  • Reagent Preparation: In a dry Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol).

  • Reaction Setup: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 2-amino- or 2-anilino-isonicotinate.

Causality of Experimental Choices:

  • Palladium Precatalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for catalytic activity. Sterically hindered and electron-rich ligands often enhance the rate of reductive elimination, the product-forming step.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice, but for base-sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) may be necessary.[7][9]

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere.

ParameterValue
Substrate This compound
Amine Aniline
Catalyst System Pd₂(dba)₃ / (±)-BINAP
Base NaOt-Bu
Solvent Toluene
Temperature 80 °C
Typical Yield 60-90%[7]
B. Sonogashira Coupling: Synthesis of 2-Alkynyl-isonicotinates

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides.[10][11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[][12]

Reaction Scheme:

sub This compound reagents Pd(PPh3)2Cl2 CuI Base (e.g., Et3N) sub->reagents alkyne R-C≡CH alkyne->reagents product Ethyl 2-(alkynyl)isonicotinate reagents->product

Caption: Sonogashira coupling of this compound.

Experimental Protocol:

  • Reagent Preparation: To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF (5 mL) in a Schlenk tube, add Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.06 mmol), and a base such as triethylamine (2.0 mmol).

  • Reaction Setup: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite, washing with additional diethyl ether.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[10]

  • Base: The amine base is crucial for deprotonating the terminal alkyne and for neutralizing the HBr generated during the reaction.[11]

  • Solvent: Aprotic polar solvents like THF or DMF are typically used to dissolve the reactants and catalysts.

ParameterValue
Substrate This compound
Alkyne Phenylacetylene
Catalyst System Pd(PPh₃)₂Cl₂ / CuI
Base Triethylamine
Solvent THF
Temperature Room Temperature to 50 °C
Typical Yield 80-95%

Protocol II: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Cyclization

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction can be used to introduce a variety of nucleophiles at the 2-position, which can then be used in subsequent cyclization reactions to form fused heterocycles.

Synthesis of[5][13][14]Triazolo[4,3-a]pyridines

This protocol describes a two-step synthesis of a[5][13][14]triazolo[4,3-a]pyridine derivative. The first step is the SNAr of this compound with hydrazine to form a 2-hydrazinylpyridine intermediate. This intermediate is then cyclized with an appropriate one-carbon electrophile.

Workflow Diagram:

start This compound step1 SNAr with Hydrazine start->step1 intermediate Ethyl 2-hydrazinylisonicotinate step1->intermediate step2 Cyclization with Orthoester or Acid Chloride intermediate->step2 product [1,2,4]Triazolo[4,3-a]pyridine Derivative step2->product start This compound step1 Buchwald-Hartwig Amination (with Ammonia equivalent) start->step1 intermediate Ethyl 2-aminoisonicotinate step1->intermediate step2 Cyclization with β-keto ester intermediate->step2 product Pyrido[1,2-a]pyrimidin-4-one Derivative step2->product

References

Application Notes and Protocols for Ethyl 2-Bromoisonicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Ethyl 2-Bromoisonicotinate

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Pharmaceutical intermediates are the foundational building blocks that enable the construction of active pharmaceutical ingredients (APIs).[1][] this compound (CAS: 89978-52-9) has emerged as a particularly valuable intermediate due to its versatile chemical handles and the prevalence of the pyridine scaffold in a multitude of therapeutic agents.[3][4][5]

Structurally, this compound offers three key points for chemical modification:

  • A Pyridine Core: A privileged nitrogen-containing heterocycle frequently found in kinase inhibitors and other targeted therapies, often involved in critical hydrogen bonding interactions with biological targets.

  • A Bromo Substituent: Positioned at the electron-deficient C2 position, this bromine atom serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions.

  • An Ethyl Ester: A modifiable functional group that can be hydrolyzed to the corresponding carboxylic acid for further derivatization (e.g., amide coupling) or can influence the molecule's physicochemical properties.

This guide provides an in-depth analysis of the application of this compound in key synthetic transformations that are central to medicinal chemistry programs, complete with detailed, field-tested protocols.

Core Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry, enabling the formation of carbon-carbon bonds, most notably for the synthesis of biaryl and heteroaryl-aryl structures.[6][7] These motifs are ubiquitous in pharmaceuticals, including numerous kinase inhibitors.[8] For a substrate like this compound, the Suzuki reaction allows for the direct attachment of diverse aryl, heteroaryl, or vinyl groups at the 2-position of the pyridine ring.

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[6][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. For electron-rich or sterically hindered aryl halides, this step can be rate-limiting, necessitating the use of bulky, electron-rich phosphine ligands to facilitate the process.[9]

  • Transmetalation: The organic moiety from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center. This step is activated by a base, which forms a more nucleophilic "ate" complex with the boron species.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) PdII_Complex Ar-Pd(II)L₂-Br Pd0->PdII_Complex Oxidative Addition Transmetalation Transmetalation (R-B(OR)₂) Coupled_Pd_Complex Ar-Pd(II)L₂-R PdII_Complex->Coupled_Pd_Complex Transmetalation Base Base (e.g., K₃PO₄) Boronate R-B(OR)₃⁻ (Boronate 'ate' complex) Base->Boronate Boronate->Coupled_Pd_Complex Coupled_Pd_Complex->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-R (Product) Coupled_Pd_Complex->Product ArBr This compound ArBr->PdII_Complex RBOR Boronic Acid/Ester RBOR->Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize ethyl 2-phenylisonicotinate.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (3.0 mmol, 3.0 equiv).

    • Rationale: An excess of the boronic acid is used to drive the reaction to completion. A strong base like K₃PO₄ is effective for the transmetalation step with heteroaryl halides.[9]

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, suspend Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%) in 1 mL of dioxane. Stir for 5-10 minutes.

    • Rationale: Using a pre-catalyst or allowing the catalyst and ligand to associate before adding to the main reaction can improve consistency and activity. Bulky, electron-rich ligands like SPhos accelerate the oxidative addition and reductive elimination steps.[9]

  • Reaction Assembly: Add the catalyst mixture to the main reaction vessel. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Rationale: Removing oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst and cause unwanted homocoupling of the boronic acid.[9]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

    • Rationale: A mixture of an organic solvent and water is common; water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[7]

  • Reaction Execution: Seal the vessel and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosEfficient for electron-deficient heteroaryl bromides.
Base K₃PO₄Strong, non-nucleophilic base promoting transmetalation.
Solvent Dioxane / Water (10:1)Good solubility for reagents, aids base activity.[10]
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Atmosphere Inert (Argon/Nitrogen)Prevents catalyst degradation and side reactions.[9]

Core Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are key components of countless drugs.[11] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, overcoming the harsh conditions and limited scope of classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[11][12] For this compound, this reaction provides a direct and modular route to 2-amino- and 2-anilino-isonicotinic acid derivatives.

Causality and Mechanistic Insight: The mechanism is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine to form a palladium-amido complex. This step is often crucial for catalyst turnover.[13]

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential to promote this final step.[14][15]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex Ar-Pd(II)L₂-Br Pd0->PdII_Complex Oxidative Addition OxAdd Oxidative Addition (Ar-Br) Amido_Complex Ar-Pd(II)L₂-NR₂ PdII_Complex->Amido_Complex C-N Bond Formation AmineCoord Amine Coordination & Deprotonation Base Base (e.g., NaOtBu) Base->Amido_Complex Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product RedElim Reductive Elimination ArBr This compound ArBr->PdII_Complex Amine Amine (R₂NH) Amine->Amido_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize ethyl 2-morpholinoisonicotinate.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Vessel Preparation (Inert Atmosphere): Inside a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction vessel with a stir bar.

    • Rationale: NaOtBu is a strong, hygroscopic base and must be handled under inert conditions. It is critical for deprotonating the amine to form the active nucleophile.[13]

  • Reagent Addition: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and this compound (1.0 mmol, 1.0 equiv).

    • Rationale: XPhos is a highly effective ligand for coupling with heteroaryl chlorides and bromides, promoting efficient reductive elimination.[14][15]

  • Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Seal the vessel tightly and remove it from the glovebox. Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS (typically 2-8 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue via flash column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosHighly active system for challenging C-N couplings.[14]
Base NaOtBuStrong, non-nucleophilic base essential for catalyst turnover.[13]
Solvent Toluene or DioxaneAnhydrous, non-protic solvent required.
Temperature 80-110 °CStandard for Buchwald-Hartwig reactions.
Atmosphere Inert (Glovebox)Protects catalyst and base from air and moisture.

Core Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for forming a bond between an aryl or vinyl halide and a terminal alkyne.[16] This reaction is invaluable in medicinal chemistry for introducing rigid alkyne linkers, accessing propargyl amines, or constructing complex heterocyclic systems. Its utility is highlighted by its use in synthesizing drug candidates like Altinicline.[16] The reaction is typically performed under mild conditions, making it compatible with a wide range of functional groups.[16]

Causality and Mechanistic Insight: The Sonogashira reaction uniquely employs a dual-catalyst system.

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle begins with the oxidative addition of Pd(0) to the this compound.

  • Copper Cycle: Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base (usually an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This step is believed to accelerate the overall reaction.[16][17]

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, displacing the bromide.

  • Reductive Elimination: The final step releases the alkynylated product and regenerates the Pd(0) catalyst. A common side reaction is the copper-mediated homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under a strictly inert atmosphere.[16] Copper-free variations have also been developed to circumvent this issue.[16]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-Br Pd0->PdII_Ar Oxidative Addition (Ar-Br) PdII_Coupled Ar-Pd(II)L₂-C≡CR PdII_Ar->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination Product Ar-C≡CR (Product) PdII_Coupled->Product CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Deprotonation (Base, R-C≡CH) Cu_Acetylide->PdII_Ar Cu_Acetylide->CuI Transfer to Pd

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize ethyl 2-(phenylethynyl)isonicotinate.

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Vessel Preparation: To a Schlenk tube with a stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

    • Rationale: Pd(PPh₃)₄ is a common and effective pre-catalyst that readily provides the active Pd(0) species. CuI is the standard co-catalyst for activating the alkyne.[18]

  • Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (10 mL) via syringe. The triethylamine serves as both the base and a solvent. Finally, add phenylacetylene (1.1 mmol, 1.1 equiv).

    • Rationale: The amine base is crucial for deprotonating the terminal alkyne, facilitating the formation of the copper acetylide intermediate.[16]

  • Reaction Execution: Stir the mixture at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up and Purification: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a plug of silica gel, eluting with more ethyl acetate to remove metal salts. Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ / CuIClassic dual-catalyst system for Sonogashira coupling.[18]
Base Triethylamine (Et₃N)Acts as base and solvent, activating the alkyne.[16]
Solvent THF / Et₃NProvides solubility and the necessary basic environment.
Temperature Room TemperatureA key advantage of the Sonogashira reaction is its mild conditions.[16]
Atmosphere Inert (Argon)Prevents oxidative Glaser homocoupling of the alkyne.[16]

Application Workflow: Synthesis of Kinase Inhibitors

The pyridine core of this compound is a well-established "hinge-binding" motif in many Type I kinase inhibitors, which target the ATP-binding site of the enzyme.[8] The cross-coupling reactions described above are instrumental in a modular approach to synthesizing libraries of potential inhibitors for structure-activity relationship (SAR) studies.

Kinase_Inhibitor_Workflow StartMat This compound (Starting Material) Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) StartMat->Coupling Intermediate Coupled Intermediate (e.g., Ethyl 2-arylisonicotinate) Coupling->Intermediate Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) Intermediate->Hydrolysis Acid Isonicotinic Acid Derivative Hydrolysis->Acid AmideCoupling Amide Coupling (e.g., HATU, Amine) Acid->AmideCoupling FinalProduct Final Kinase Inhibitor (For SAR studies) AmideCoupling->FinalProduct

Caption: General synthetic workflow for kinase inhibitors from this compound.

This workflow demonstrates the strategic utility of this compound. A key pharmacophoric group is installed via a robust cross-coupling reaction. Subsequently, the ethyl ester is hydrolyzed to the carboxylic acid, which serves as a handle for amide bond formation, allowing for the introduction of a second point of diversity to explore different regions of the kinase binding pocket. This modular strategy is highly efficient for rapidly generating compound libraries to optimize potency and selectivity.[19]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature allows for the sequential and controlled introduction of molecular complexity through robust and well-understood synthetic methodologies. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable pathways to construct the C-C and C-N bonds that form the backbone of modern therapeutics. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively leverage this key intermediate in their pursuit of novel bioactive compounds.

References

Application Notes and Protocols for the Negishi Coupling of Ethyl 2-Bromoisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Scaffolds and the Power of Negishi Coupling

In the landscape of pharmaceutical and materials science, pyridine derivatives are foundational motifs, prized for their unique electronic properties and their prevalence in a vast array of biologically active compounds and functional materials. The targeted synthesis of substituted pyridines is, therefore, a critical endeavor in modern organic chemistry. Among the arsenal of synthetic methodologies, the Negishi cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2][3] This palladium- or nickel-catalyzed reaction, which couples an organozinc reagent with an organic halide or triflate, offers high functional group tolerance, excellent stereoselectivity, and generally high yields.[1][4]

This application note provides a comprehensive guide to the experimental procedures for the Negishi coupling of ethyl 2-bromoisonicotinate, a valuable building block for the synthesis of functionalized isonicotinic acid derivatives. We will delve into the mechanistic underpinnings of the reaction, provide detailed step-by-step protocols for the preparation of the requisite organozinc reagent and the subsequent coupling reaction, and offer practical insights into best practices and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Negishi coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[5] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the organic halide is a crucial factor, with the general trend being I > Br > Cl.[1]

  • Transmetalation: The organic group from the organozinc reagent is then transferred to the palladium center, displacing the bromide ion. This step is often the rate-determining step of the catalytic cycle.

  • Reductive Elimination: In the final step, the two organic ligands on the palladium center couple and are eliminated as the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Negishi_Coupling_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R-Pd(II)-Br(L_n) (R = Ethyl 2-isonicotinate) Oxidative_Addition->Pd(II)_Complex This compound Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium_Complex R-Pd(II)-R'(L_n) Transmetalation->Diorganopalladium_Complex R'-ZnX Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product R-R' (Coupled Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Negishi coupling reaction.

Experimental Protocols

Safety Precaution: Organozinc reagents are air and moisture sensitive. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Part 1: Preparation of the Organozinc Reagent (Exemplified with Phenylzinc Chloride)

This protocol details the preparation of phenylzinc chloride from bromobenzene via an organolithium intermediate. This method can be adapted for other aryl or alkyl zinc reagents.

Materials:

  • Bromobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc chloride (ZnCl₂), anhydrous

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve anhydrous zinc chloride (1.1 equivalents) in anhydrous THF in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • In a separate flame-dried flask, dissolve bromobenzene (1.0 equivalent) in anhydrous THF.

  • Cool the bromobenzene solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 equivalent) to the bromobenzene solution via syringe. Stir the mixture for 30 minutes at -78 °C to ensure complete formation of phenyllithium.

  • Slowly transfer the cold phenyllithium solution to the zinc chloride solution at 0 °C via a cannula. A white precipitate may form.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylzinc chloride is now ready for use in the coupling reaction.

Part 2: Negishi Coupling of this compound

This protocol outlines the palladium-catalyzed cross-coupling of this compound with the prepared organozinc reagent.

Materials:

  • This compound

  • Organozinc reagent solution (from Part 1)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more modern catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add the palladium catalyst (e.g., 2-5 mol% of Pd(PPh₃)₄).

  • Slowly add the prepared organozinc reagent solution (1.2 equivalents) to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the specific substrates and catalyst used.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted ethyl isonicotinate.

Experimental_Workflow cluster_0 Organozinc Reagent Preparation cluster_1 Negishi Coupling Reaction Start_Zn Dissolve ZnCl₂ in THF Prepare_ArLi Prepare ArLi from ArBr and n-BuLi at -78°C Transmetalation_Zn Transmetalate ArLi with ZnCl₂ at 0°C Prepare_ArLi->Transmetalation_Zn End_Zn Organozinc Reagent (ArZnCl) Transmetalation_Zn->End_Zn Add_Organozinc Add Organozinc Reagent End_Zn->Add_Organozinc Use in Coupling Start_Coupling Dissolve this compound & Pd Catalyst in THF Start_Coupling->Add_Organozinc Reaction Stir at RT or heat to 40-50°C Add_Organozinc->Reaction Workup Quench, Extract, Dry, Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification End_Coupling Purified Product Purification->End_Coupling

Caption: A generalized workflow for the Negishi coupling of this compound.

Key Reaction Parameters

The success of the Negishi coupling is highly dependent on several key parameters. The following table summarizes typical ranges and considerations for the coupling of this compound.

ParameterTypical RangeConsiderations
Palladium Catalyst 1-5 mol%Pd(PPh₃)₄ is a classic choice. Modern catalysts like Pd₂(dba)₃ with ligands such as XPhos or SPhos can offer improved reactivity, especially for challenging substrates.[5]
Ligand 1-2 equivalents to PdThe choice of ligand is crucial. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.
Organozinc Reagent 1.1-1.5 equivalentsA slight excess is used to ensure complete consumption of the starting halide.
Solvent THF, Dioxane, TolueneAnhydrous THF is the most common solvent. The choice of solvent can influence the solubility of reagents and the reaction rate.
Temperature Room Temp. to 50 °CThe reaction is often run at room temperature, but gentle heating can be beneficial for less reactive substrates.
Reaction Time 2-24 hoursMonitor by TLC or GC-MS to determine the endpoint.

Best Practices and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality organozinc reagent- Presence of oxygen or moisture- Use a fresh, high-quality palladium catalyst.- Prepare the organozinc reagent carefully under strictly anhydrous and inert conditions.- Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas.
Formation of Homocoupled Products - Reaction temperature is too high- Presence of oxygen- Lower the reaction temperature.- Thoroughly degas all solvents and ensure a strictly inert atmosphere.
Stalled Reaction - Catalyst deactivation- Substrate or product inhibition- Consider adding a second portion of the catalyst.- Experiment with different ligands that may be less prone to inhibition.
Difficulty in Purification - Presence of residual zinc salts- Formation of closely-eluting byproducts- Perform a thorough aqueous workup, potentially with a dilute acid wash, to remove zinc salts.- Optimize chromatographic conditions (solvent system, gradient) for better separation.

References

Ethyl 2-bromoisonicotinate: A Versatile Building Block for Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the strategic selection of foundational molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing a pyridine ring, are central to the design of many successful herbicides, fungicides, and insecticides.[1][2] Ethyl 2-bromoisonicotinate has emerged as a highly valuable and versatile building block for this purpose. Its structure features a pyridine ring substituted with a bromine atom at the 2-position and an ethyl ester at the 4-position. This specific arrangement of functional groups provides a powerful platform for a diverse range of chemical transformations, enabling chemists to rapidly generate libraries of complex molecules for biological screening.

This guide provides an in-depth exploration of this compound as a key intermediate in agrochemical synthesis. We will delve into its chemical properties, explore the mechanistic basis for its reactivity in key synthetic transformations, and provide detailed, field-proven protocols for its use. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this building block in their discovery pipelines.

Physicochemical Properties and Handling

A thorough understanding of a building block's physical and chemical properties is the foundation of its effective use in synthesis. This compound is a stable, commercially available compound, but proper handling is essential for safety and experimental success.[3]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
IUPAC Name ethyl 2-bromopyridine-4-carboxylate[4][]
CAS Number 89978-52-9[][6][7]
Molecular Formula C₈H₈BrNO₂[4][7][8]
Molecular Weight 230.06 g/mol [4][7]
Appearance White to off-white solidGeneric
Canonical SMILES CCOC(=O)C1=CC(=NC=C1)Br[]
InChIKey SBNQZJXLQLUESH-UHFFFAOYSA-N[4]

Safety & Handling: this compound should be handled by technically qualified individuals in a well-ventilated laboratory fume hood.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is not intended for use in foods, drugs, or pesticides in its raw form.[3]

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound is derived from two primary reactive sites: the C2-bromine atom and the C4-ethyl ester group. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The ester group can be readily hydrolyzed or converted to an amide, providing another point for diversification.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds.[9] this compound is an ideal substrate for these transformations.

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or boronic ester.[10] This reaction is fundamental for creating C(sp²)-C(sp²) bonds, which are common motifs in agrochemicals. For this compound, this allows for the introduction of a wide array of aryl or heteroaryl substituents at the 2-position.

Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. For electron-rich aryl bromides, this step can be slow, often requiring bulky, electron-rich phosphine ligands to facilitate the reaction.[11]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[12][13] This transformation is invaluable for constructing rigid linkers or introducing functionalities that can undergo further reactions, such as click chemistry or cyclizations.

Mechanism Rationale: The Sonogashira coupling involves a synergistic interplay between palladium and copper catalysts.[12][13]

  • Palladium Cycle: Similar to the Suzuki coupling, the reaction begins with the oxidative addition of the Pd(0) catalyst to this compound.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This step is crucial for activating the alkyne.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, yielding the final product and regenerating the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)(Br)L_n pd0->pd2_halide Oxidative Addition (Ar-Br) pd2_alkyne Ar-Pd(II)(C≡CR)L_n pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd2_alkyne->product cu1 Cu(I)Br cu_acetylide Cu(I)-C≡CR cu1->cu_acetylide cu_acetylide->pd2_halide alkyne H-C≡CR alkyne->cu_acetylide base Base (Amine) base->cu_acetylide

Figure 2: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and react with electrophiles. However, when substituted with strong electron-withdrawing groups, they can become susceptible to attack by nucleophiles.[14][15] The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, combined with the electron-withdrawing ester group para to the bromine, activates the C2 position for Nucleophilic Aromatic Substitution (SNAr).

Mechanism Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14][16]

  • Nucleophilic Addition: A strong nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the bromine atom. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] The negative charge is delocalized onto the electron-withdrawing groups (the pyridine nitrogen and the ester carbonyl), which stabilizes the intermediate.

  • Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

This pathway allows for the direct introduction of nitrogen, oxygen, and sulfur nucleophiles at the 2-position, which are key functional groups in many bioactive agrochemicals.[2]

Application Protocols

The following protocols are generalized procedures intended as a starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Principle: Palladium-catalyzed cross-coupling of this compound with a boronic acid to form a C-C bond.[9][17]

Materials and Reagents:

Reagent/Material Purpose Typical Quantity
This compound Starting Material 1.0 equiv
Boronic Acid/Ester Coupling Partner 1.1 - 1.5 equiv
Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst 0.01 - 0.05 equiv
Base (e.g., K₂CO₃, Cs₂CO₃) Activator 2.0 - 3.0 equiv
Solvent (e.g., Dioxane/H₂O) Reaction Medium 10-20 mL/mmol
Schlenk flask / Reaction tube Reaction Vessel -

| Inert Gas (Argon or Nitrogen) | Anhydrous/Anaerobic conditions | - |

Step-by-Step Methodology:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Sonogashira Coupling

Principle: Palladium/Copper co-catalyzed cross-coupling of this compound with a terminal alkyne.[18][19]

Materials and Reagents:

Reagent/Material Purpose Typical Quantity
This compound Starting Material 1.0 equiv
Terminal Alkyne Coupling Partner 1.1 - 1.2 equiv
Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Catalyst 0.02 - 0.05 equiv
Cu(I) salt (e.g., CuI) Co-catalyst 0.01 - 0.05 equiv
Amine Base (e.g., Et₃N, DIPEA) Base & Solvent 2.0 - 5.0 equiv

| Solvent (e.g., THF, DMF) | Co-solvent | 10-20 mL/mmol |

Step-by-Step Methodology:

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (0.025 equiv), and the copper(I) iodide (0.05 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent/Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 3.0 equiv), and finally the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove solids.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. Purify the crude product by flash column chromatography.

Figure 3: General experimental workflow for cross-coupling reactions.

Exemplary Applications in Agrochemical Classes

The synthetic routes enabled by this compound lead directly to scaffolds found in several classes of modern agrochemicals.

  • Herbicides: Picolinic acid derivatives are a well-known class of synthetic auxin herbicides.[20] The core structure of this compound can be elaborated through Suzuki coupling to introduce various aryl groups, followed by ester hydrolysis to yield novel picolinic acid herbicides. These compounds mimic the plant hormone auxin, causing uncontrolled growth and ultimately death in susceptible broadleaf weeds.[21]

  • Fungicides: Many modern fungicides are based on picolinamide structures.[22] For instance, Florylpicoxamid was inspired by the natural product UK-2A, a macrocyclic picolinamide.[22] Using SNAr reactions, the bromine on this compound can be displaced by a substituted aniline, followed by hydrolysis of the ester and subsequent amide coupling to generate novel picolinamide fungicide candidates.

  • Insecticides: The chloronicotinyl moiety is the cornerstone of neonicotinoid insecticides.[23] this compound provides an excellent starting point for synthesizing novel pyridine-based insecticides. The bromo-group can be transformed into other functionalities, and the ester can be modified to append the specific side chains required for potent insecticidal activity against a range of piercing-sucking insects.[24]

Agrochemical_Scaffolds cluster_reactions Key Transformations cluster_classes Agrochemical Classes Start This compound Br Pyridine Ring COOEt Suzuki Suzuki Coupling (Add Aryl Group) Start:f0->Suzuki SNAr SNAr (Add N, O, S) Start:f0->SNAr Hydrolysis Ester Hydrolysis (-COOH) Start:f2->Hydrolysis Herbicides Picolinic Acid Herbicides Suzuki->Herbicides Insecticides Pyridine-based Insecticides Suzuki->Insecticides Fungicides Picolinamide Fungicides SNAr->Fungicides Hydrolysis->Herbicides

Figure 4: Synthetic pathways from this compound to key agrochemical scaffolds.

Conclusion

This compound stands out as a strategic and versatile building block for the synthesis of next-generation agrochemicals. Its well-defined reactivity in powerful transformations like Suzuki and Sonogashira couplings, as well as nucleophilic aromatic substitution, provides chemists with reliable and efficient pathways to a vast chemical space. By mastering the protocols and understanding the mechanistic principles outlined in this guide, researchers can significantly accelerate the discovery and development of novel, effective, and sustainable solutions for global crop protection.

References

Application Notes & Protocols: Sonogashira Coupling of Ethyl 2-Bromoisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynyl-Substituted Pyridines

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This palladium- and copper-catalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex organic molecules.[1][4]

Pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[5] The introduction of an alkynyl moiety onto a pyridine ring, such as in the case of ethyl 2-bromoisonicotinate, provides a rigid, linear linker that can be used to probe biological space, modulate pharmacokinetic properties, or serve as a versatile handle for further chemical diversification. This guide provides a detailed exploration of the critical parameters, a robust experimental protocol, and troubleshooting insights for the successful Sonogashira coupling of this compound, tailored for researchers in synthetic chemistry and drug development.

Mechanistic Underpinnings: The Dual Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a crucial copper co-catalyst cycle.[1][6]

  • The Palladium Cycle: The process is initiated by the oxidative addition of this compound to a coordinatively unsaturated Palladium(0) species, forming a Pd(II) intermediate. This is often the rate-determining step.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a Copper(I) salt (typically CuI) in the presence of an amine base to form a highly nucleophilic copper(I) acetylide species.[1][4]

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated pyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Br-Pd(II)L₂(Py) pd0->pd_ox Oxidative Addition (Py-Br) pd_trans R'C≡C-Pd(II)L₂(Py) pd_ox->pd_trans Transmetalation cu_acetylide Cu(I)-C≡CR' pd_trans->pd0 Reductive Elimination cu_halide Cu(I)Br pd_trans->cu_halide CuBr product Py-C≡CR' pd_trans->product cu_acetylide->pd_trans cu_acetylide->cu_halide To Pd Cycle alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation (Base) reactant Py-Br reactant->pd_ox

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Sonogashira coupling hinges on the careful selection and control of several key variables. For a substrate like this compound, which is a moderately electron-deficient heteroaryl halide, standard conditions are often successful, but optimization may be required depending on the coupling partner.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is often preferred as it is more air-stable than Pd(PPh₃)₄.[8] The active Pd(0) species is generated in situ. Catalyst loading is typically 1-5 mol%. Higher loadings may be needed for less reactive alkynes.
Copper (I) Co-catalyst Copper(I) Iodide (CuI)CuI is essential for the formation of the copper acetylide, which dramatically accelerates the transmetalation step, allowing the reaction to proceed at lower temperatures.[1][9] Caution: The presence of oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[6][9]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), DiisopropylamineAn amine base is crucial. It serves to neutralize the HBr generated during the reaction and facilitates the deprotonation of the terminal alkyne.[1][5] Often, the amine can be used as the solvent or co-solvent.[7]
Solvent DMF, THF, Toluene, AcetonitrileThe solvent must be anhydrous and deoxygenated to protect the catalysts from deactivation.[5] DMF is a common choice due to its high polarity and ability to dissolve a wide range of substrates.[10][11] The choice can impact reaction rates and solubility.[10]
Temperature Room Temperature to 80 °CWhile many Sonogashira couplings proceed at room temperature, the C(sp²)-Br bond of this compound may require mild heating (50-70 °C) to achieve a reasonable reaction rate.[7][12] Monitor by TLC to avoid decomposition at higher temperatures.
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is critical to prevent both the oxidation of the Pd(0) catalyst and the undesirable Glaser homocoupling of the alkyne, which is promoted by oxygen in the presence of copper.[2][9]

Copper-Free Conditions: When and Why?

While the classic Sonogashira protocol relies on a copper co-catalyst, its presence can sometimes be detrimental, primarily by promoting the formation of diynes via Glaser homocoupling.[6] For sensitive substrates or when purification from diyne byproducts is challenging, a "copper-free" Sonogashira reaction is a valuable alternative. These reactions typically require higher temperatures, higher catalyst loadings, or more specialized palladium/ligand systems to proceed efficiently.[4][13]

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) Iodide [CuI] (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Standard Schlenk line glassware, magnetic stirrer, heating mantle

  • Solvents for workup and chromatography (Ethyl Acetate, Hexanes, Saturated aq. NH₄Cl)

References

Application Note & Protocols: Strategic Functionalization of Pyridine Scaffolds via Cross-Coupling of Ethyl 2-Bromoisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] Ethyl 2-bromoisonicotinate stands out as a versatile and readily accessible building block for the synthesis of complex, multi-substituted pyridines. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling methodologies—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—for the derivatization of this key intermediate. We delve into the mechanistic underpinnings, offer field-proven insights into reaction optimization, and present detailed, step-by-step protocols tailored for researchers, scientists, and professionals in drug development.

The Strategic Importance of this compound

This compound is a bifunctional synthetic intermediate. The ester at the C4 position offers a handle for subsequent modifications (e.g., hydrolysis to the carboxylic acid or amidation), while the bromine atom at the C2 position serves as an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. This strategic arrangement allows for the controlled and modular introduction of diverse substituents, including aryl, heteroaryl, alkynyl, and amino groups, which is critical for exploring structure-activity relationships (SAR) in drug discovery programs.[3]

The choice of palladium-catalyzed reactions is deliberate. These transformations are renowned for their high efficiency, broad functional group tolerance, and predictable outcomes, making them indispensable tools in modern organic synthesis.[3][4]

Core Synthetic Methodologies: A Mechanistic Overview

The successful functionalization of this compound hinges on the careful selection and optimization of a palladium-catalyzed cross-coupling reaction. The general catalytic cycle for these reactions involves three fundamental steps: oxidative addition, transmetalation (or its equivalent in C-N couplings), and reductive elimination.[4][5][6]

pd0 Pd(0)Ln add Oxidative Addition Complex (Ar-Pd(II)L2-X) pd0->add Oxidative Addition trans Transmetalation Complex (Ar-Pd(II)L2-R') add->trans Transmetalation trans->pd0 Reductive Elimination product R-R' (Product) trans->product start Ar-X (this compound) start->add partner R'-M (Coupling Partner) partner->trans

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a premier method for creating biaryl and heteroaryl structures by coupling an organohalide with an organoboron compound.[3][6]

  • Mechanistic Insight: The reaction requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step, where the organic moiety is transferred from boron to the palladium center.[7][8]

  • Expert Rationale for Component Selection:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, air-stable precatalyst suitable for many applications.[9] For more challenging couplings, a combination of a Pd(II) source like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos) can offer higher activity.[9][10]

    • Base: The choice of base is critical. Strong bases like K₃PO₄ or Cs₂CO₃ are highly effective. However, with an ester-containing substrate like this compound, a milder base such as K₂CO₃ may be preferred to minimize the risk of ester hydrolysis, a common side reaction.

    • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[9]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridines by reacting the aryl bromide with a terminal alkyne.[11][12] This reaction is distinguished by its use of a copper(I) co-catalyst.

  • Mechanistic Insight: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex.[4][13]

  • Expert Rationale for Component Selection:

    • Catalyst System: The classic system employs a palladium source (Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper co-catalyst, typically copper(I) iodide (CuI).[14][15]

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves not only to neutralize the HBr formed but also acts as the solvent in many cases.[15]

    • Troubleshooting - Glaser Coupling: A significant side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen and high concentrations of the copper catalyst.[14] To minimize this, it is imperative to use degassed solvents and maintain a strictly inert atmosphere (Argon or Nitrogen). Reducing the CuI loading can also be beneficial.[14]

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a powerful method for constructing carbon-nitrogen bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[16][17]

  • Mechanistic Insight: The cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine product and regenerates the Pd(0) catalyst.[16]

  • Expert Rationale for Component Selection:

    • Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich ligands like XPhos, SPhos, or bidentate ligands like BINAP are crucial for promoting the reductive elimination step and achieving high yields.[18][19] Using pre-formed, air-stable precatalysts that incorporate these ligands can simplify reaction setup and improve reproducibility.[20]

    • Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[18][21] For substrates sensitive to very strong bases, Cs₂CO₃ can be a viable alternative.

    • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.

start This compound suzuki Suzuki-Miyaura Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald sub_c Aryl/Heteroaryl sub_alkyne Alkynyl sub_amine Amino suzuki->sub_c with R-B(OH)₂ sonogashira->sub_alkyne with R-C≡CH buchwald->sub_amine with R₂NH

Caption: Reaction selection guide for functionalizing this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of ethyl 2-phenylisonicotinate.

Materials & Reagents

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
This compound230.051.0230 mg
Phenylboronic acid121.931.2146 mg
Pd(PPh₃)₄1155.560.0558 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane--4.0 mL
Water (degassed)--1.0 mL

Procedure

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add a magnetic stir bar. Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the flask under a positive flow of argon.

  • Via syringe, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL).[9]

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.[22]

Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol describes the synthesis of ethyl 2-(phenylethynyl)isonicotinate.

Materials & Reagents

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
This compound230.051.0230 mg
Phenylacetylene102.131.1114 µL
PdCl₂(PPh₃)₂701.900.0321 mg
Copper(I) Iodide (CuI)190.450.059.5 mg
Triethylamine (Et₃N, degassed)--5.0 mL
Tetrahydrofuran (THF, degassed)--5.0 mL

Procedure

  • To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).[14]

  • Add this compound (1.0 equiv) and a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Via syringe, add degassed THF (5 mL) and degassed triethylamine (5 mL). Stir to dissolve.

  • Add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-16 hours.[15] The formation of a precipitate (triethylammonium bromide) is typically observed.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvents.

  • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol describes the synthesis of ethyl 2-(morpholino)isonicotinate.

Materials & Reagents

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
This compound230.051.0230 mg
Morpholine87.121.2105 µL
Pd₂(dba)₃915.720.0218 mg
XPhos476.620.0838 mg
Sodium tert-butoxide (NaOt-Bu)96.101.4135 mg
Toluene (anhydrous)--5.0 mL

Procedure

  • In a glovebox or under a positive flow of argon, add NaOt-Bu (1.4 equiv) to an oven-dried Schlenk tube.

  • In a separate vial, weigh Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv) and add anhydrous toluene (1 mL) to form the catalyst solution.

  • To the Schlenk tube containing the base, add this compound (1.0 equiv) and a magnetic stir bar.

  • Seal the tube, then evacuate and backfill with argon.

  • Add anhydrous toluene (4 mL), followed by morpholine (1.2 equiv) via syringe.

  • Add the prepared catalyst solution via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Representative Transformations

The following table summarizes expected outcomes for the functionalization of this compound, based on established methodologies for similar substrates.[3][15][18]

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90
Sonogashira 1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-5070-85
Buchwald-Hartwig PiperidinePd₂(dba)₃ / XPhosNaOt-BuToluene10080-95

Note: Yields are indicative and highly dependent on reaction scale, purity of reagents, and precise execution of the protocol.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis, ethyl 2-bromoisonicotinate (CAS 89978-52-9) demands high purity for subsequent reaction steps to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[][2] Crude forms of this compound can contain a variety of impurities stemming from starting materials, side reactions, or degradation. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the challenges of its purification.

This guide is structured to address issues from initial assessment to advanced purification techniques. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Section 1: Initial Assessment & Common Impurities

Before attempting purification, it is crucial to understand the potential impurities in your crude material. This knowledge informs the selection of the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: My crude ¹H NMR spectrum shows several unexpected peaks. What are the most common impurities I should be looking for?

A1: Based on the typical synthesis (esterification of 2-bromoisonicotinic acid), your crude product may contain:

  • Unreacted 2-bromoisonicotinic acid: This is a primary impurity. It is highly polar and will appear as a broad peak in the NMR, and will likely streak on a silica gel TLC plate.

  • Residual Ethanol: The solvent from the esterification reaction.

  • Starting Material from Bromination: If the synthesis started further back, you might have ethyl isonicotinate (the un-brominated precursor).

  • Hydrolysis Product: The ester can hydrolyze back to 2-bromoisonicotinic acid if exposed to water, especially under acidic or basic conditions.

  • Solvents from Workup: Any solvents used during the reaction workup (e.g., ethyl acetate, dichloromethane, hexanes) may be present.

Q2: My crude product is a dark oil or a discolored solid, but the pure compound is described as an off-white solid or liquid. What causes the color?

A2: Color in crude pyridine-based compounds often arises from trace impurities formed by oxidation or side reactions under the reaction conditions. These are typically highly conjugated, colored molecules present in very small amounts. While they may not be easily visible on an NMR, they can be persistent. Decolorizing carbon can sometimes be used during recrystallization, but column chromatography is generally more effective at removing them.

Section 2: Purification by Flash Column Chromatography

Flash column chromatography is the most versatile and widely used method for purifying this compound, offering excellent separation of a wide range of impurities.[3][4]

Workflow for Method Development

Caption: Decision workflow for purification via flash column chromatography.

Troubleshooting Guide: Column Chromatography

Symptom Potential Cause Recommended Solution
Product is not moving from the baseline (Rf = 0). The eluent is not polar enough.Increase the polarity of the eluent. For example, move from 10% ethyl acetate in hexanes to 20% or 30%. Add a small amount of a more polar solvent like methanol if necessary, but be aware this can dissolve some silica.
All spots are at the top of the TLC plate (Rf > 0.8). The eluent is too polar.Decrease the eluent polarity. For example, move from 30% ethyl acetate in hexanes to 10%.
Spots are streaking or tailing on the TLC plate. 1. The compound is acidic (e.g., residual 2-bromoisonicotinic acid).2. The sample is overloaded on the TLC plate.3. The compound is degrading on the silica.1. Add 0.5-1% acetic acid to the eluent to suppress the ionization of the acidic impurity, leading to sharper bands.2. Spot a more dilute solution on the TLC plate.3. Work quickly and consider using deactivated silica gel (e.g., with triethylamine if the compound is basic, though not the case here).
Poor separation between the product and an impurity. The solvent system does not have adequate selectivity.Try a different solvent system. Instead of an ethyl acetate/hexanes system, consider dichloromethane/hexanes or using ethers like MTBE or diethyl ether as the polar component.[3]
The column "cracked" after packing. Improper packing or heat generated from wetting the silica gel with a polar solvent.Always pack the column using the initial, low-polarity eluent. Ensure the silica slurry is homogeneous and allowed to settle evenly. Applying gentle air pressure can help create a well-packed bed.[5]

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a solvent system that gives your product (this compound) an Rf value of approximately 0.25-0.35. A good starting point is 15-20% ethyl acetate in hexanes.

  • Column Packing:

    • Select a column with a diameter where the silica gel height will be about 15-20 cm.

    • Plug the bottom with glass wool or cotton and add a layer of sand.

    • Dry-pack the column with silica gel (230-400 mesh is standard).[4]

    • Gently tap the column to settle the silica, then add another layer of sand on top.

    • Wet the column by carefully adding the initial, least polar eluent, using pressure to push it through until the silica is fully saturated and the bed is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively (for better resolution): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this "dry load" to the sand layer at the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring the top layer of sand is not disturbed.

    • Apply pressure (using a pump or house air) to achieve a flow rate of about 2 inches per minute.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.[3]

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting product under high vacuum to remove residual solvents.

Section 3: Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.

FAQs: Recrystallization

Q1: How do I choose the right solvent for recrystallization?

A1: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely insoluble or highly soluble at all temperatures.

  • Screening: Place a small amount of your crude product in several test tubes. Add a few drops of different solvents (e.g., hexanes, ethanol, isopropanol, toluene, ethyl acetate/hexane mixtures) and observe the solubility cold and upon heating.

  • Common Systems: For moderately polar compounds like this compound, a mixed solvent system like ethyl acetate/hexanes or ethanol/water often works well. Dissolve the crude material in the minimum amount of the hot "good" solvent (e.g., ethyl acetate) and then slowly add the "poor" solvent (e.g., hexanes) until turbidity persists. Re-heat to clarify and then allow to cool slowly.

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. To fix this:

  • Re-heat the solution to re-dissolve the oil.

  • Add more of the "good" solvent to make the solution more dilute.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

  • Add a seed crystal from a previous successful crystallization if available.

Q3: My recovery after recrystallization is very low. How can I improve it?

A3: Low recovery is often due to using too much solvent or premature crystallization.

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.

  • Cool Slowly: After dissolving, allow the flask to cool to room temperature undisturbed before moving it to an ice bath. This maximizes the formation of pure crystals.

  • Check Mother Liquor: Run a TLC of your mother liquor (the leftover solution after filtering the crystals). If a large amount of product is present, you can concentrate the mother liquor and attempt a second-crop crystallization.

Section 4: Purity Analysis

Confirming the purity of the final product is a critical final step. Several analytical methods are standard in this context.[6]

Analytical Technique Overview

Technique Purpose What to Look For
¹H NMR Structural confirmation and purity assessment.Clean spectrum matching the expected structure. Absence of impurity peaks (e.g., unreacted acid, solvents). Integration of peaks should match the number of protons.
HPLC High-resolution purity determination (quantitative).A single, sharp peak for the main component. Purity is often reported as area percent.[7]
GC-MS Purity of volatile compounds and mass confirmation.A single peak in the chromatogram. The mass spectrum should show the correct molecular ion for C₈H₈BrNO₂ (m/z ≈ 230/232 for Br isotopes).[8]
FT-IR Functional group confirmation.Presence of key stretches, such as C=O (ester) around 1720-1740 cm⁻¹ and C-Br stretches.

Q3: My NMR shows my product is pure, but the HPLC shows a small impurity peak. Which result should I trust?

A3: Trust the HPLC result for purity assessment. NMR is excellent for structural elucidation but has a typical limit of detection for impurities of around 1-5%. HPLC is significantly more sensitive and can often detect impurities below the 0.1% level, which is critical in pharmaceutical development.[7][9] The impurity may be an isomer or a compound with protons that overlap with your main product's signals in the NMR.

Section 5: Safety & Handling

As a final but critical note, proper personal protective equipment (PPE) is mandatory when handling this compound and the associated solvents.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[10][11] Avoid inhalation of vapors and contact with skin and eyes.[12] It is classified as an irritant.[13]

  • PPE: Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14]

  • Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.[15]

References

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-Bromoisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl 2-bromoisonicotinate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. We will move beyond simple procedural outlines to explore the causality behind common synthetic challenges, focusing on the identification, mitigation, and troubleshooting of frequently encountered side-products. Our goal is to provide you with the field-proven insights necessary to optimize your reaction outcomes, ensuring both purity and yield.

The predominant synthetic route to this compound involves the diazotization of ethyl 2-aminoisonicotinate followed by a Sandmeyer-type reaction.[1][2] This multi-step process, while effective, is sensitive to reaction conditions and can generate a characteristic profile of impurities if not carefully controlled. This document serves as a comprehensive troubleshooting manual in a practical question-and-answer format.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each answer provides a diagnosis of the problem, explains the underlying chemical mechanism, and offers validated solutions.

Q1: My reaction mixture turned an intense red/orange color after adding sodium nitrite. Is this normal, and what does it indicate?

A: This is a common observation but indicates a significant side-reaction. The color is characteristic of an azo compound, formed when the newly generated diazonium salt couples with the unreacted starting material, ethyl 2-aminoisonicotinate.

  • Causality: This N-coupling reaction is most prevalent when the concentration of free (unprotonated) amine is high and the reaction medium is not sufficiently acidic.[3] The diazonium ion is an electrophile, and the free amine is a nucleophile.

  • Troubleshooting & Mitigation:

    • Ensure Sufficient Acidity: The diazotization must be performed in a strong acid, typically HBr. A sufficient excess of acid protonates the starting amine, rendering it non-nucleophilic and preventing it from reacting with the diazonium salt.[3] Always check the pH before beginning the nitrite addition.

    • Slow Reagent Addition: Add the sodium nitrite solution slowly and sub-surface, if possible, to prevent localized areas of high nitrite and diazonium concentration.[3] This minimizes the chance for the diazonium salt to encounter unreacted amine.

    • Maintain Low Temperature: While temperature control is critical for diazonium stability, ensuring a consistently low temperature (0-5 °C) also helps manage the rate of all reactions, including side-reactions.[3]

Q2: My final product analysis (NMR/LC-MS) shows a major impurity with a mass corresponding to the replacement of the bromine atom with a hydroxyl group. What is this and how did it form?

A: This is almost certainly ethyl 2-hydroxyisonicotinate . It is the most common and often most challenging side-product in this synthesis.

  • Causality: The pyridine-4-diazonium ion intermediate is highly susceptible to nucleophilic attack by water, which is present as the solvent.[4][5] This hydrolysis reaction is highly temperature-dependent and competes directly with the desired Sandmeyer reaction.[1][4] The instability of the diazonium salt is a primary driver for this side-product formation.[3]

  • Troubleshooting & Mitigation:

    • Strict Temperature Control: This is the most critical parameter. The reaction must be maintained between 0-5 °C from the start of the nitrite addition until the diazonium salt is fully quenched in the Sandmeyer step.[3] Any temperature spike will dramatically increase the rate of hydrolysis.

    • Immediate Use of Diazonium Salt: The diazonium salt solution should be used immediately upon its formation. It should never be stored.[3] Prepare the copper(I) bromide solution in advance and add the freshly prepared, cold diazonium salt solution to it promptly.

    • Minimize Reaction Time: Optimize the procedure to minimize the time the diazonium salt exists in the aqueous acidic solution before it is consumed in the Sandmeyer reaction.

Q3: My yield is disappointingly low, and I've isolated a significant amount of my starting material, ethyl 2-aminoisonicotinate. What went wrong?

A: Recovering the starting material points directly to incomplete diazotization . The amine was never converted to the reactive diazonium salt intermediate.

  • Causality: The formation of the key nitrosating agent, nitrous acid (HNO₂), and its subsequent protonation to the nitrosonium ion (NO⁺), is dependent on both the stoichiometry of sodium nitrite and the concentration of the strong acid.[4][6]

  • Troubleshooting & Mitigation:

    • Stoichiometry Check: Ensure you are using a slight excess (typically 1.05 to 1.1 equivalents) of sodium nitrite.[3]

    • Acid Concentration: Verify that the concentration and amount of the strong acid (e.g., HBr) are sufficient to both protonate the starting amine and react with sodium nitrite.

    • Purity of Sodium Nitrite: Use a high-purity grade of sodium nitrite. Over time, NaNO₂ can oxidize to NaNO₃, which is unreactive in this process.

    • Confirmation of Excess Nitrous Acid: A common quality control check is to use starch-iodide paper. At the end of the addition, a drop of the reaction mixture should produce an immediate blue-black color, confirming a slight excess of nitrous acid is present.[7]

Q4: Besides the hydroxy-byproduct, I have another impurity that appears to be ethyl isonicotinate (the product without any bromo- or amino-substituent). How is this possible?

A: This side-product results from hydro-de-diazotization (or reduction) of the diazonium salt, where the diazonium group is replaced by a hydrogen atom.

  • Causality: While less common than hydrolysis, this can occur through radical pathways. The Sandmeyer reaction itself proceeds via an aryl radical intermediate.[1] If a hydrogen atom donor is available in the reaction medium, it can quench this radical, leading to the reduced product. Certain reducing agents, even at trace levels, can promote this pathway. For example, hypophosphorous acid (H₃PO₂) is sometimes intentionally used to achieve this transformation.[6]

  • Troubleshooting & Mitigation:

    • Reagent Purity: Ensure that the copper(I) bromide catalyst is not contaminated with reducing agents. Use high-purity reagents.

    • Control of Radical Quenching: While difficult to control directly, ensuring a high concentration of the desired bromide nucleophile and an active Cu(I)/Cu(II) cycle helps favor the desired bromination pathway over competing radical quenching events.

Part 2: Mechanistic Pathways of Side-Product Formation

Understanding the reaction mechanisms is key to preventing the formation of impurities. The following diagrams illustrate the formation of the two most common side-products.

Hydrolysis_Mechanism Mechanism of Ethyl 2-Hydroxyisonicotinate Formation cluster_diazotization Diazotization Step cluster_side_reaction Side Reaction: Hydrolysis cluster_main_reaction Desired Sandmeyer Reaction Amine Ethyl 2-Aminoisonicotinate Diazonium Ethyl 2-Diazoniumisonicotinate Salt Amine->Diazonium NaNO₂, HBr 0-5 °C Hydroxy_Product Ethyl 2-Hydroxyisonicotinate (Side-Product) Diazonium->Hydroxy_Product Nucleophilic Attack (Temperature Dependent) Target_Product This compound (Target Product) Diazonium->Target_Product Radical-Nucleophilic Substitution H2O H₂O (Solvent) CuBr CuBr

Caption: Competing pathways for the diazonium intermediate.

Azo_Coupling_Mechanism Mechanism of Azo Dye Side-Product Formation Diazonium Ethyl 2-Diazoniumisonicotinate Salt (Electrophile) Azo_Product Azo Compound (Colored Side-Product) Diazonium->Azo_Product N-Coupling Reaction (Insufficient Acid) Free_Amine Unreacted Ethyl 2-Aminoisonicotinate (Nucleophile) Free_Amine->Azo_Product

Caption: Formation of colored azo impurities via N-coupling.

Part 3: Validated Experimental Protocol & Workflow

This protocol for the synthesis of this compound from ethyl 2-aminoisonicotinate incorporates best practices to minimize side-product formation.

Experimental Workflow

Synthesis_Workflow Overall Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Solution A: Ethyl 2-aminoisonicotinate in 48% HBr D Cool Solution A to 0-5 °C A->D B Prepare Solution B: NaNO₂ in H₂O E Slowly add Solution B to A (Maintain 0-5 °C) B->E C Prepare Solution C: CuBr in 48% HBr G Add diazonium mixture to Solution C (Maintain temp < 10 °C) C->G D->E F Stir for 20 min at 0-5 °C (Diazotization) E->F F->G H Warm to RT, then heat to 60 °C (Sandmeyer Reaction) G->H I Cool, basify with NH₄OH H->I J Extract with Ethyl Acetate I->J K Wash, Dry, Concentrate J->K L Purify via Column Chromatography K->L M Characterize Final Product L->M

References

Technical Support Center: Optimization of Suzuki Coupling with Ethyl 2-Bromoisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, ethyl 2-bromoisonicotinate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial C-C bond formation, troubleshoot common issues, and understand the mechanistic principles behind their experimental choices.

The coupling of this compound presents a unique set of challenges due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst. This guide provides field-proven insights and robust protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound showing low to no conversion?

A1: Low conversion is a common issue and can be attributed to several factors. The oxidative addition of the Pd(0) catalyst to the C-Br bond of the electron-deficient this compound is generally favorable.[1] However, problems often arise from inefficient catalyst activation, suboptimal choice of base or ligand, catalyst inhibition by the pyridine nitrogen, or rapid degradation of the boronic acid partner.[2][3] Thoroughly degassing your solvent is a critical first step to prevent catalyst oxidation and unwanted side reactions.[4]

Q2: What are the most common side reactions, and how can I minimize them?

A2: The primary side reactions to monitor are:

  • Protodeborylation: The cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond.[5] This is often exacerbated by high temperatures and aqueous basic conditions. Using a more stable boronic ester (e.g., pinacol, MIDA) or carefully controlling reaction time and temperature can mitigate this.[1][4]

  • Homocoupling: The coupling of two boronic acid molecules. This is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) precatalyst without an efficient in-situ reduction step.[1][6] Rigorous degassing and using a Pd(0) source like Pd₂(dba)₃ can help.

  • Dehalogenation: The replacement of the bromine on your starting material with hydrogen. This can occur if a hydride source is present in the reaction mixture, sometimes stemming from the solvent or base.[1]

Q3: Can the ester group on my starting material be cleaved under the reaction conditions?

A3: Yes, ester hydrolysis is a potential issue, especially with strong bases like NaOH or KOH, or with prolonged heating in aqueous media.[7] To prevent this, it is advisable to use milder carbonate or phosphate bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and to avoid unnecessarily long reaction times.[7][8] If hydrolysis remains a problem, switching to a non-aqueous solvent system may be necessary.[7]

In-Depth Troubleshooting Guide

This section is structured to help you diagnose and solve specific experimental issues.

Problem 1: Low to No Product Formation

If your reaction shows minimal or no conversion of the starting material, a systematic approach is required to identify the root cause.

G start Problem: Low/No Yield check_sm Starting Materials Intact? start->check_sm check_cat Is the Catalyst Active? check_sm->check_cat Yes check_reagents Reagent Quality Check (Boronic Acid, Base, Solvent) check_sm->check_reagents No (Degradation) optimize_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) check_cat->optimize_base Yes optimize_ligand Screen Ligands (e.g., SPhos, XPhos, P(t-Bu)₃) check_cat->optimize_ligand No (Catalyst Death) optimize_temp Increase Temperature Incrementally optimize_base->optimize_temp optimize_ligand->optimize_temp

Potential Cause 1: Inactive Catalyst System The palladium catalyst must be in the Pd(0) oxidation state to initiate the catalytic cycle via oxidative addition.[1][9] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ.[1] This reduction can sometimes be inefficient. Furthermore, the pyridine nitrogen in this compound can act as a Lewis base, coordinating to the palladium center and inhibiting its catalytic activity.[10]

  • Solution A: Change Precatalyst. Switch to a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) complex like Pd(PPh₃)₄. This removes the ambiguity of the in-situ reduction step.

  • Solution B: Choose a More Robust Ligand. Standard ligands like PPh₃ can be inadequate. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[8][11] These ligands form more stable and active catalysts, accelerate the key reaction steps, and can mitigate inhibition by the pyridine nitrogen.[11][12]

Potential Cause 2: Suboptimal Base or Solvent The base plays a critical role in the transmetalation step, where the organic group is transferred from boron to palladium.[8][12] Its effectiveness is highly dependent on the solvent system.[13]

  • Solution A: Screen Bases. A weak base may not be sufficient to promote transmetalation. Screen a range of bases from moderate to strong, such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[14] K₃PO₄ is often an excellent starting point for heteroaromatic couplings.

  • Solution B: Optimize Solvent System. The solvent must solubilize all components. Common choices include mixtures of an organic solvent (dioxane, THF, toluene) with water.[1][12] The water aids in dissolving the inorganic base and facilitates the reaction.[10][15] However, for substrates prone to hydrolysis, anhydrous conditions using solvents like DMF or dioxane with a soluble organic base might be necessary.[7]

Problem 2: Significant Side Product Formation

Potential Cause 1: Protodeborylation This occurs when the boronic acid reacts with a proton source (often water) instead of the palladium complex, leading to a loss of your nucleophile.[5] Arylboronic acids with electron-withdrawing groups are particularly susceptible.[5]

  • Solution A: Use Boronic Esters. Pinacol (BPin) or MIDA boronate esters are significantly more stable towards protodeborylation than the corresponding boronic acids.[1]

  • Solution B: Modify Reaction Conditions. Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester. Lower the reaction temperature and shorten the reaction time as much as possible.

Potential Cause 2: Homocoupling of Boronic Acid This side reaction forms a biaryl byproduct from two molecules of your boronic acid and is a strong indicator of the presence of oxygen.[1][4]

  • Solution A: Rigorous Degassing. Ensure your solvent and reaction vessel are thoroughly deoxygenated. This is the most critical step. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst.[4] Alternatively, three cycles of vacuum followed by backfilling with inert gas (vac/inert gas cycles) for the reaction flask containing all solids is highly effective.

Recommended Optimization Protocol

A systematic approach is key to optimizing any cross-coupling reaction. The following workflow and table provide a robust starting point for the Suzuki coupling of this compound.

G cluster_0 start Initial Condition Setup screen_base Base Screening start->screen_base screen_solvent Solvent Screening screen_base->screen_solvent screen_cat Catalyst/Ligand Screening screen_solvent->screen_cat screen_temp Temperature Optimization screen_cat->screen_temp finish Final Optimized Condition screen_temp->finish

Table 1: Recommended Starting Conditions & Screening Parameters
ParameterRecommended Starting PointVariables to ScreenRationale & Key Considerations
Aryl Halide This compound1.0 equivalentEnsure high purity.
Boronic Acid/Ester Arylboronic Acid or Ester1.2 equivalentsEsters (BPin, MIDA) are more stable and reduce protodeborylation.[1]
Pd Precatalyst Pd₂(dba)₃ (1 mol%)Pd(OAc)₂, PdCl₂(dppf)Pd(0) sources avoid inefficient in-situ reduction.[1]
Ligand XPhos (2.2 mol%)SPhos, P(t-Bu)₃, RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[11][16]
Base K₃PO₄K₂CO₃, Cs₂CO₃, KFThe base is crucial for transmetalation; its strength and solubility matter.[8][12]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene/H₂O, THF/H₂O, DMFSolvent choice affects solubility and base efficacy.[1][13]
Temperature 80-100 °C60-120 °CHigher temperatures can increase rate but may also promote side reactions.
Concentration 0.1 M (relative to halide)0.05 M - 0.5 MAffects reaction kinetics.
Detailed Experimental Protocol (Starting Point)
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and perform three vacuum/inert gas (Argon or Nitrogen) backfill cycles to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ (1 mol%) and XPhos (2.2 mol%).

  • Solvent Addition: Add previously degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a 0.1 M concentration relative to the aryl halide.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90 °C and stir vigorously for 4-12 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude product by flash column chromatography.

Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle

A firm grasp of the catalytic cycle is essential for rational troubleshooting. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[9][12]

  • Transmetalation: The base activates the organoboron compound, facilitating the transfer of the aryl group from boron to the palladium center, displacing the halide.[8][9][17]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][17]

By understanding how each reaction component influences these fundamental steps, you can make more informed decisions to overcome challenges and achieve a successful synthesis.

References

Troubleshooting low conversion rates in ethyl 2-bromoisonicotinate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 2-bromoisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Low conversion rates can be a significant hurdle, and this resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you optimize your reactions and achieve your desired outcomes.

Introduction

This compound is a key heterocyclic building block, widely employed in the synthesis of pharmaceuticals and functional materials. Its unique electronic properties, stemming from the electron-withdrawing nature of the pyridine ring and the ester group, make it a valuable substrate for a variety of cross-coupling reactions. However, these same electronic features can present challenges, often leading to incomplete reactions and low yields. This guide will walk you through the common pitfalls and provide scientifically grounded solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound stalling at low conversion?

A1: Low conversion in Suzuki-Miyaura reactions with this substrate is often due to a sluggish oxidative addition step, catalyst inhibition by the pyridine nitrogen, or competing side reactions.[1][2] The electron-deficient nature of the pyridine ring can make the C-Br bond less reactive towards Pd(0) insertion compared to more electron-rich aryl bromides.[3] Additionally, the Lewis basic pyridine nitrogen can coordinate to the palladium center, potentially reducing its catalytic activity.[2]

Q2: I'm observing significant amounts of homocoupled byproduct from my boronic acid. What is the cause and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3] Rigorous degassing of solvents and reagents, and ensuring the use of a high-quality Pd(0) precatalyst, are crucial to minimize this pathway.[3][4]

Q3: My Buchwald-Hartwig amination is giving a complex mixture of products. What are the likely side reactions?

A3: Besides the desired C-N bond formation, potential side reactions in Buchwald-Hartwig aminations include hydrodehalogenation of the starting material and β-hydride elimination from the palladium-amido intermediate, especially with primary amines.[5][6] The choice of ligand and base is critical to suppress these unwanted pathways.[7][8]

Q4: Is this compound prone to hydrolysis?

A4: Yes, the ester functionality can be susceptible to hydrolysis, particularly under strongly basic conditions and in the presence of water, which is often a co-solvent in Suzuki reactions.[9][10] This can lead to the formation of 2-bromoisonicotinic acid, which may complicate purification and potentially interfere with the catalytic cycle.

Troubleshooting Guide: Low Conversion Rates

This section provides a detailed breakdown of common issues and solutions for popular cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the unique characteristics of this compound require careful optimization.

Potential Cause 1: Inefficient Oxidative Addition

The electron-deficient nature of the 2-bromopyridine moiety can hinder the initial oxidative addition of the Pd(0) catalyst to the C-Br bond, which is often the rate-determining step.[11]

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands that are known to accelerate oxidative addition. Ligands such as SPhos, XPhos, and RuPhos are excellent choices for challenging substrates.[1][12]

  • Catalyst Choice: Utilize a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that readily generates the active Pd(0) species in situ, such as XPhos Pd G3.[13]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition step. However, be mindful of potential side reactions and decomposition at excessively high temperatures.

Potential Cause 2: Catalyst Inhibition

The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and reducing its activity. This is a well-documented challenge in the cross-coupling of 2-halopyridines.

Solutions:

  • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can help to outcompete the pyridine nitrogen for coordination sites on the palladium center.

  • Choice of Ligand: Certain ligands, particularly bulky biaryl phosphines, can create a steric shield around the palladium atom, disfavoring coordination of the pyridine nitrogen.[12]

Potential Cause 3: Competing Side Reactions

Several side reactions can consume starting materials and reduce the yield of the desired product.

  • Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and certain bases.

    • Solution: Use milder bases like K₃PO₄ or Cs₂CO₃, and consider using a boronic ester (e.g., a pinacol ester) which can be more stable under the reaction conditions.[9]

  • Homocoupling of the Boronic Acid: As mentioned in the FAQs, this is often caused by oxygen.

    • Solution: Ensure all solvents and the reaction headspace are thoroughly degassed with an inert gas like argon or nitrogen.[4]

  • Hydrolysis of the Ester: The ethyl ester can be saponified under basic conditions.

    • Solution: If hydrolysis is a significant issue, consider using a weaker base like K₂CO₃ or performing the reaction under anhydrous conditions if possible.[9]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or XPhos Pd G3 (1-3 mol%)Readily forms the active Pd(0) catalyst.
Ligand XPhos or SPhos (2-6 mol%)Bulky, electron-rich ligand to promote oxidative addition.[12]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective for transmetalation with minimal ester hydrolysis.[1]
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Common solvent systems for Suzuki couplings.
Temperature 80-110 °CSufficient to overcome the activation barrier for oxidative addition.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-Br Ar-Br Ar-Br->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Buchwald_Hartwig_Workflow start Start inert_atm Establish Inert Atmosphere (Ar or N2) start->inert_atm add_reagents Add this compound, Amine, Base, and Solvent inert_atm->add_reagents degas Degas the Mixture add_reagents->degas add_catalyst Add Pd Precatalyst and Ligand degas->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Chromatography workup->purify end End purify->end

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Ethyl 2-Bromoisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support center for cross-coupling reactions involving ethyl 2-bromoisonicotinate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this challenging heteroaromatic substrate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Substrate

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling. The pyridine ring is inherently electron-deficient, which, while beneficial for the oxidative addition step, can also influence catalyst stability and reactivity. Furthermore, the pyridine nitrogen lone pair can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[1][2] This guide provides targeted advice to overcome these hurdles.

PART 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding strategy and reagent selection for this compound.

Q1: What are the primary challenges when using this compound in cross-coupling?

A1: The main difficulties arise from the substrate's electronic and structural properties:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active complexes. The choice of a bulky ligand is crucial to mitigate this effect by sterically shielding the metal center.[2]

  • Reactivity of the C-Br Bond: While the electron-deficient nature of the pyridine ring generally facilitates the crucial oxidative addition step, it also makes the substrate sensitive to reaction conditions.[3]

  • Functional Group Tolerance: The ethyl ester is generally robust, but harsh basic conditions, especially at elevated temperatures, can lead to hydrolysis as a side reaction.

Q2: How do I select the appropriate cross-coupling reaction for my target molecule?

A2: The choice is dictated by the bond you intend to form:

  • Suzuki-Miyaura Coupling: Ideal for forming new carbon-carbon (C-C) bonds with aryl, vinyl, or alkyl boronic acids/esters. It is renowned for its broad functional group tolerance and the vast commercial availability of coupling partners.[4]

  • Buchwald-Hartwig Amination: The premier method for forming carbon-nitrogen (C-N) bonds with primary or secondary amines, amides, or related N-nucleophiles.[5][6]

  • Sonogashira Coupling: Specifically used to form a carbon-carbon triple bond (C-C≡) by coupling with a terminal alkyne.[7]

Q3: Which palladium precursors and ligands are most effective for this substrate?

A3: The combination of a palladium source and a well-chosen ligand is the most critical parameter for success.

  • Palladium Precursors: Common, air-stable Pd(II) precursors like Pd(OAc)₂, Pd₂(dba)₃, and [PdCl₂(dppf)] are excellent starting points.[1] These are reduced in situ to the active Pd(0) catalyst. Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ is also an option, but they can be less stable.

  • Ligands: For an electron-deficient heteroaromatic halide like this compound, the use of bulky, electron-rich phosphine ligands is paramount. These ligands accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle and prevent catalyst deactivation.[1] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and bulky alkylphosphine ligands (e.g., P(t-Bu)₃) are highly recommended.

PART 2: Troubleshooting Guides by Reaction Type

A. Suzuki-Miyaura Coupling: C-C Bond Formation

Q4: My Suzuki reaction shows low or no conversion. What are the most common causes and solutions?

A4: This is a frequent issue with several potential root causes. A systematic approach is best.

  • Inactive Catalyst: The active Pd(0) species is oxygen-sensitive. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). If you are using a Pd(II) precursor, its reduction to Pd(0) may be failing.[2][8]

  • Inefficient Transmetalation: This step is highly dependent on the base.[4]

    • Problem: You are using a mild base (e.g., Na₂CO₃, K₂CO₃) with minimal success.

    • Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃ . For anhydrous reactions with K₃PO₄, adding a small amount of water (a few equivalents) can be surprisingly effective, as it aids in the dissolution of the base and formation of the active boronate species.[2][3]

  • Poor Boronic Acid Quality: Boronic acids can degrade upon storage, leading to the formation of inactive boroxines (trimeric anhydrides).

    • Solution: Use freshly purchased boronic acid or purify older batches. Consider using more stable boronate esters (e.g., pinacol esters) as an alternative.

Q5: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

A5: Boronic acid homocoupling is typically promoted by the presence of oxygen and Pd(II) species.[8]

  • Solution 1 (Degassing): The most critical factor is rigorous degassing of your solvent and reaction mixture before adding the catalyst. Use techniques like freeze-pump-thaw or sparging with an inert gas for at least 15-20 minutes.

  • Solution 2 (Catalyst Loading): While counterintuitive, sometimes lowering the catalyst loading can reduce side reactions.

  • Solution 3 (Ligand Choice): A bulky, electron-donating ligand that promotes rapid oxidative addition to your this compound can help the desired catalytic cycle outcompete the homocoupling pathway.

Q6: My reaction mixture turns black immediately upon heating. Is the reaction failing?

A6: Not necessarily. The formation of a black precipitate is often due to the generation of palladium black (Pd(0) nanoparticles). While this can sometimes indicate catalyst decomposition, these nanoparticles are often catalytically active themselves.[3] Do not abandon the reaction based on color alone. Monitor the reaction progress by TLC or LC-MS to determine its actual status.[3]

B. Buchwald-Hartwig Amination: C-N Bond Formation

Q7: My C-N coupling is sluggish or provides low yield. What should I optimize?

A7: Buchwald-Hartwig aminations are highly sensitive to the ligand, base, and solvent combination.

  • Ligand Screening: This is the most important variable. For an electron-deficient bromide, a bulky biarylphosphine ligand is essential. Start with a versatile ligand like XPhos or RuPhos . The specific generation of Buchwald ligand can have a dramatic impact.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. Ensure the base is fresh and has been handled under inert conditions.

  • Solvent Choice: Anhydrous, non-protic solvents are necessary. Toluene and 1,4-dioxane are standard choices. Ensure they are thoroughly dried and degassed.

Q8: I am observing significant hydrodehalogenation (replacement of -Br with -H). What causes this and how can I prevent it?

A8: Hydrodehalogenation is often a result of a side reaction where an intermediate palladium-hydride species is formed, which can then react with your starting material. It can also arise from β-hydride elimination from the palladium-amide complex, which competes with reductive elimination.[6]

  • Solution: The choice of ligand is key. Ligands that promote fast reductive elimination will minimize this side reaction. Switching to a more sterically hindered ligand, such as a third-generation Buchwald ligand (e.g., G3 palladacycles), can often solve this problem by accelerating the desired C-N bond-forming step.

C. Sonogashira Coupling: C-C≡ Bond Formation

Q9: My Sonogashira reaction is not working, and I primarily see alkyne homocoupling (Glaser coupling). What's wrong?

A9: This is a classic Sonogashira problem, typically pointing to issues with the copper co-catalyst or atmospheric oxygen.

  • Copper(I) Source: The reaction requires a Cu(I) co-catalyst, typically CuI . Ensure your CuI is fresh; it should be off-white or light tan. If it is green or brown, it has likely oxidized to Cu(II) and will promote Glaser coupling.

  • Strictly Anaerobic Conditions: Glaser coupling is an oxidative process. The reaction must be rigorously degassed and run under a positive pressure of an inert gas to exclude all oxygen.

  • Base: A liquid amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system.[10] Ensure it is distilled and degassed.

Q10: The reaction with this compound is very slow. How can I increase the rate?

A10: The oxidative addition of aryl bromides can be the rate-limiting step in Sonogashira couplings.[11]

  • Increase Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 60-80 °C) can significantly accelerate the reaction.[11]

  • Ligand Choice: While PPh₃ is standard, a more electron-rich and bulky phosphine ligand like P(t-Bu)₃ or a cataCXium® ligand can accelerate the oxidative addition step.

  • Solvent: Running the reaction in neat, degassed triethylamine can sometimes be more effective than using a co-solvent like THF or DMF.[10]

PART 3: Data & Catalyst System Selection

The following table summarizes recommended starting points for catalyst systems. Optimization will likely be required for your specific coupling partner.

Coupling ReactionPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Notes & Rationale
Suzuki-Miyaura Pd(OAc)₂ (2-5%)SPhos (4-10%)K₃PO₄ (2-3)Dioxane/H₂O (10:1)80-110SPhos is a robust, electron-rich ligand that facilitates coupling of heteroaryl halides. K₃PO₄ is an effective base for transmetalation.[1]
Buchwald-Hartwig Pd₂(dba)₃ (2%)XPhos (4-5%)NaOtBu (1.5)Toluene100-110XPhos is a highly active, bulky ligand ideal for C-N coupling. NaOtBu is the standard strong base for this transformation.[2]
Sonogashira Pd(PPh₃)₂Cl₂ (2-5%)(none)TEA (3-5)DMF or Toluene60-80A classic system. The amine base facilitates the catalytic cycle. A copper co-catalyst (CuI, 5-10 mol%) is essential.[2]

PART 4: Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and powdered K₃PO₄ (2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 ratio) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a dry vial or Schlenk tube.

  • Reagent Addition: To the same vessel, add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent & Sealing: Add anhydrous, degassed toluene. Seal the vessel tightly with a Teflon-lined cap.

  • Reaction: Remove the vessel from the glovebox and place it in a preheated oil bath or heating block at 110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues. Separate the layers of the filtrate, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

PART 5: Visual Guides & Workflows

General Catalytic Cycle for Cross-Coupling

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Pd(II) Complex (Ar-Pd(II)-Br)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Pd(II) Intermediate (Ar-Pd(II)-Nu)L₂ OA_Complex->TM_Complex Transmetalation (or Amine Coordination) MBr M-Br (Byproduct) OA_Complex->MBr TM_Complex->Pd0 Reductive Elimination Product Ar-Nu (Coupled Product) Product->TM_Complex ArBr Ar-Br (this compound) ArBr->OA_Complex NuM Nu-M (Coupling Partner) NuM->OA_Complex

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting Workflow: Failed Suzuki Coupling

G start Low/No Yield in Suzuki Coupling check_inert Is the reaction setup rigorously anaerobic? start->check_inert fix_inert ACTION: Improve degassing (freeze-pump-thaw) and use inert gas. check_inert->fix_inert No check_base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) check_inert->check_base Yes fix_inert->check_base fix_base ACTION: Switch to a stronger base. If using K₃PO₄, add H₂O (1-5 eq). check_base->fix_base No check_reagents Are reagents (esp. boronic acid) of high purity and activity? check_base->check_reagents Yes fix_base->check_reagents fix_reagents ACTION: Use fresh/purified boronic acid or switch to a boronate ester. check_reagents->fix_reagents No check_ligand Is the ligand appropriate? (Bulky, electron-rich) check_reagents->check_ligand Yes fix_reagents->check_ligand fix_ligand ACTION: Screen alternative ligands (e.g., SPhos, RuPhos, P(tBu)₃). check_ligand->fix_ligand No success Reaction Optimized check_ligand->success Yes fix_ligand->success

Caption: Decision tree for troubleshooting a low-yielding Suzuki reaction.

PART 6: References

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Available at: --INVALID-LINK--

  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. (n.d.). Available at: --INVALID-LINK--

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. (2022). ACS Publications. Available at: --INVALID-LINK--

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Available at: --INVALID-LINK--

  • Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: --INVALID-LINK--

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). PMC - NIH. Available at: --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). Available at: --INVALID-LINK--

  • Technical Support Center: Catalyst Selection for 2-Bromo-6-methylisonicotinic Acid Cross-Coupling. (n.d.). Benchchem. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. (2017). PubMed. Available at: --INVALID-LINK--

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. (2025). ResearchGate. Available at: --INVALID-LINK--

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH. Available at: --INVALID-LINK--

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: --INVALID-LINK--

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec. Available at: --INVALID-LINK--

  • Sonogashira coupling. (n.d.). Wikipedia. Available at: --INVALID-LINK--

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: --INVALID-LINK--

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4,6-dichloronicotinate. (n.d.). Benchchem. Available at: --INVALID-LINK--

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Available at: --INVALID-LINK--

  • Buchwald-Hartwig cross-coupling reaction. (2020). YouTube. Available at: --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis and Stability of Ethyl 2-Bromoisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 2-bromoisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent decomposition and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a halogenated pyridine derivative widely used as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3][4][][6] Its stability is a primary concern due to the presence of two reactive functional groups: an ethyl ester and a bromine atom attached to an electron-deficient pyridine ring. This combination makes the molecule susceptible to various decomposition pathways, including hydrolysis, nucleophilic substitution, and thermal degradation, which can lead to reduced yields, impure products, and inconsistent experimental outcomes.

Q2: What are the primary decomposition pathways for this compound?

The main decomposition routes for this compound are:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-bromoisonicotinic acid. The rate of hydrolysis is influenced by pH and temperature.

  • Nucleophilic Substitution: The bromine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack.[7][8] Common nucleophiles such as water, hydroxide ions, or residual amines from the synthesis can displace the bromide, leading to the formation of 2-hydroxy- or 2-amino-isonicotinic acid derivatives.

  • Thermal Decomposition: At elevated temperatures, this compound can undergo decomposition. While specific high-temperature degradation products are not extensively documented in readily available literature, thermal stress can promote side reactions like decarboxylation of the corresponding carboxylic acid if hydrolysis occurs, or other complex degradation pathways.[9][10][11]

  • Reductive Dehalogenation: Under certain reductive conditions, particularly in the presence of a catalyst, the carbon-bromine bond can be cleaved to yield ethyl isonicotinate.[8][12][13][14]

Q3: How should I properly store this compound to minimize decomposition?

To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and dark environment.[15] Recommended storage is in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to protect it from moisture and oxygen. Storage at refrigerated temperatures (2-8 °C) is advisable. Avoid exposure to high temperatures, strong acids, strong bases, and oxidizing agents.[15]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of this compound.

Issue 1: Low Yield During Synthesis via Sandmeyer Reaction

Q: I am attempting to synthesize this compound from ethyl 2-aminoisonicotinate via a Sandmeyer reaction, but my yields are consistently low. What are the likely causes and how can I improve them?

A: Low yields in the Sandmeyer reaction are a frequent challenge. Several factors could be contributing to this issue. Let's break down the potential causes and solutions.

Troubleshooting Low Yield in Sandmeyer Synthesis

Potential Cause Explanation Recommended Solution
Incomplete Diazotization The conversion of the primary aromatic amine to the diazonium salt is a critical first step. If this reaction is not complete, the unreacted amine will remain in the reaction mixture and can lead to side products, such as azo compounds.[7]Ensure the reaction is carried out at a low temperature (0-5 °C) to maintain the stability of the diazonium salt.[7] Use a slight excess of sodium nitrite and ensure adequate acidity (e.g., with HBr) for the complete generation of nitrous acid. You can test for the presence of excess nitrous acid using starch-iodide paper.
Premature Decomposition of the Diazonium Salt Diazonium salts are thermally unstable and can decompose, particularly at temperatures above 5°C.[7] This decomposition often leads to the formation of ethyl 2-hydroxyisonicotinate as a significant byproduct.[7][16]Maintain strict temperature control throughout the diazotization and subsequent reaction with the copper(I) bromide catalyst. Prepare the diazonium salt solution and use it immediately in the next step.
Side Reactions Besides the formation of the corresponding phenol, other common side reactions include the formation of biaryl compounds through the coupling of two pyridine radicals.[7]Carefully control the reaction temperature and the rate of addition of the diazonium salt solution to the copper(I) bromide solution. This can help to minimize the concentration of radical intermediates at any given time, thus reducing the likelihood of dimerization.
Purity of Reagents and Solvents Impurities in the starting amine, solvents, or reagents can interfere with the reaction. The presence of water in non-aqueous Sandmeyer reactions can also be detrimental.[7]Use freshly purified starting materials and dry solvents. Ensure the quality of your sodium nitrite and copper(I) bromide.

Issue 2: Presence of Impurities in the Final Product

Q: After purification, my this compound is still contaminated with significant impurities. What are these impurities likely to be and how can I remove them?

A: The nature of the impurities will depend on the synthetic route and workup procedure. However, some common contaminants are predictable.

Common Impurities and Purification Strategies

Impurity Origin Identification Purification Method
Ethyl 2-hydroxyisonicotinate Reaction of the intermediate diazonium salt with water.[7][16]Can be identified by LC-MS or GC-MS. Will have a different retention time and a molecular weight corresponding to the hydroxylated product.This impurity is more polar than the desired product. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective for separation.
Ethyl isonicotinate Reductive dehalogenation of the product.[8][12][13][14]GC-MS analysis will show a peak with a mass corresponding to the de-brominated product.Separation can be challenging due to similar polarities. Careful column chromatography with a shallow solvent gradient may be successful.
2-Bromoisonicotinic acid Hydrolysis of the ethyl ester during workup or storage.Can be detected by TLC (will likely have a different Rf value) or LC-MS.Can be removed by washing the organic solution of the product with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acid will be extracted into the aqueous layer as its carboxylate salt.
Residual Copper Salts Carryover of the copper catalyst from the Sandmeyer reaction.[9][17][18][19]The product may have a faint blue or green tinge.Wash the crude product solution with aqueous ammonia or a solution of a chelating agent like EDTA to remove copper ions.

Visualizing Decomposition and Troubleshooting

To better understand the potential decomposition pathways and the logic of troubleshooting, the following diagrams are provided.

DecompositionPathways This compound This compound 2-Bromoisonicotinic acid 2-Bromoisonicotinic acid This compound->2-Bromoisonicotinic acid Hydrolysis (H⁺ or OH⁻) Ethyl 2-hydroxyisonicotinate Ethyl 2-hydroxyisonicotinate This compound->Ethyl 2-hydroxyisonicotinate Nucleophilic Substitution (H₂O/OH⁻) Ethyl isonicotinate Ethyl isonicotinate This compound->Ethyl isonicotinate Reductive Dehalogenation

Caption: Major decomposition pathways of this compound.

TroubleshootingSandmeyer cluster_synthesis Low Yield in Sandmeyer Synthesis cluster_solutions Corrective Actions Low Yield Low Yield Incomplete Diazotization Incomplete Diazotization Low Yield->Incomplete Diazotization Diazonium Salt Decomposition Diazonium Salt Decomposition Low Yield->Diazonium Salt Decomposition Side Reactions Side Reactions Low Yield->Side Reactions Control Temp (0-5°C) Control Temp (0-5°C) Incomplete Diazotization->Control Temp (0-5°C) Use Fresh Reagents Use Fresh Reagents Incomplete Diazotization->Use Fresh Reagents Check for Excess HNO₂ Check for Excess HNO₂ Incomplete Diazotization->Check for Excess HNO₂ Diazonium Salt Decomposition->Control Temp (0-5°C) Side Reactions->Control Temp (0-5°C) Slow Addition of Diazonium Salt Slow Addition of Diazonium Salt Side Reactions->Slow Addition of Diazonium Salt

Caption: Troubleshooting logic for low yields in the Sandmeyer synthesis.

Recommended Synthetic Protocol: Sandmeyer Bromination

This protocol provides a detailed method for the synthesis of this compound from ethyl 2-aminoisonicotinate, with an emphasis on minimizing decomposition.

Starting Material: Ethyl 2-aminoisonicotinate (can be prepared from 2-aminoisonicotinic acid via Fischer esterification).

Reaction Scheme:

Step-by-Step Methodology:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend ethyl 2-aminoisonicotinate (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, 3.0 eq).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt should result in a clear solution.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (2.0 eq). Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Control the rate of addition to maintain the reaction temperature between 0-10 °C and to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup and Purification:

    • Pour the reaction mixture into a mixture of ice and concentrated ammonium hydroxide to neutralize the excess acid and to complex with the copper salts (a deep blue solution should form).

    • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

  • Storage:

    • Store the purified product in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at 2-8 °C.[15]

References

Removal of impurities from ethyl 2-bromoisonicotinate reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of ethyl 2-bromoisonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges associated with removing impurities from this compound reaction mixtures, particularly those arising from the Sandmeyer reaction of ethyl 2-aminoisonicotinate.

Understanding the Chemistry: The Sandmeyer Reaction and Its Byproducts

The synthesis of this compound is commonly achieved through a Sandmeyer reaction, which involves the diazotization of ethyl 2-aminoisonicotinate followed by a copper(I) bromide-mediated displacement of the diazonium group.[1][2][3] While effective, this reaction is prone to the formation of several key impurities that can complicate downstream applications if not adequately removed.

Common Impurities and Their Origins:

  • Ethyl 2-hydroxyisonicotinate: This phenolic byproduct arises from the reaction of the intermediate diazonium salt with water, a common side reaction in aqueous diazotization procedures.[2][4] Strict temperature control (0-5°C) is crucial to minimize its formation.

  • Ethyl isonicotinate (de-aminated product): This impurity is the result of hydro-de-diazoniation, where the diazonium group is replaced by a hydrogen atom.

  • Unreacted Ethyl 2-aminoisonicotinate: Incomplete diazotization will leave the starting material in the reaction mixture.

  • 2-Bromoisonicotinic acid: The acidic conditions of the Sandmeyer reaction can lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid.

  • Copper Salts: Copper(I) bromide is used as a catalyst and can be challenging to remove completely from the organic product.[5]

  • Azo Compounds: If the reaction is not kept sufficiently acidic, the diazonium salt can couple with unreacted starting amine to form colored azo byproducts.[4]

Troubleshooting Guide: From Work-up to Pure Product

This section provides a structured approach to identifying and resolving common issues encountered during the purification of this compound.

Issue 1: Persistent Color in the Organic Layer After Extraction
  • Symptom: The organic layer remains yellow, orange, or even dark brown after the initial aqueous work-up.

  • Likely Cause: Formation of azo compounds due to insufficient acidity during diazotization, or residual copper salts.

  • Troubleshooting Steps:

    • Acid Wash: Perform an additional wash of the organic layer with dilute acid (e.g., 1M HCl) to protonate and extract any remaining basic starting material and some colored impurities.

    • Copper Removal: To remove copper salts, wash the organic layer with an aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride.[6][7] This will form a water-soluble copper-ammonia complex that can be partitioned into the aqueous phase. The aqueous layer will typically turn a deep blue color, indicating the presence of the complex.[6][8] Repeat the wash until the blue color is no longer observed in the aqueous layer. Alternatively, a wash with a solution of ethylenediaminetetraacetic acid (EDTA) can also be effective in chelating and removing copper ions.

Issue 2: The Product Fails to Solidify or "Oils Out" During Recrystallization
  • Symptom: Upon cooling the recrystallization solvent, the product separates as an oil rather than forming crystals.

  • Likely Cause:

    • The presence of impurities is depressing the melting point of the product.

    • The chosen recrystallization solvent or solvent system is not ideal.

    • The solution is supersaturated.

  • Troubleshooting Steps:

    • Solvent System Optimization: For a moderately polar compound like this compound, a mixed solvent system is often effective.[9] A good starting point is a polar solvent in which the compound is soluble when hot (e.g., ethanol, ethyl acetate) and a non-polar solvent in which it is less soluble when cold (e.g., hexanes, heptane).[9][10]

      • Protocol: Dissolve the crude product in a minimal amount of the hot polar solvent. Then, slowly add the hot non-polar solvent until the solution becomes faintly cloudy. Add a few drops of the hot polar solvent to redissolve the precipitate and then allow the solution to cool slowly.[11]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.

    • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to initiate crystallization.

Issue 3: Low Yield of Purified Product
  • Symptom: The final isolated yield of pure this compound is significantly lower than expected.

  • Likely Cause:

    • Incomplete reaction or significant formation of side products.

    • Loss of product during the aqueous work-up or recrystallization.

    • Decomposition of the diazonium salt before reaction with copper bromide.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of the starting material.[12] A suitable eluent for TLC analysis of this reaction would be a mixture of hexanes and ethyl acetate (e.g., starting with a 4:1 ratio and adjusting as needed).[10][13]

    • Temperature Control: Maintain a strict temperature of 0-5°C during the diazotization step to prevent premature decomposition of the diazonium salt.[4]

    • Minimize Aqueous Washes: While necessary, excessive washing can lead to product loss, especially if emulsions form. Use brine washes to help break emulsions and reduce the solubility of the organic product in the aqueous layer.

    • Recrystallization Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the product to maximize recovery upon cooling.

Purification Workflow Diagram

PurificationWorkflow cluster_Reaction Crude Reaction Mixture cluster_Workup Aqueous Work-up cluster_Purification Final Purification Crude This compound (with impurities) Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Crude->Extraction AcidWash Wash with dilute acid (1M HCl) Extraction->AcidWash Removes basic impurities BicarbWash Wash with NaHCO3 (aq) to remove acidic impurities AcidWash->BicarbWash Removes acidic impurities CopperWash Wash with NH4OH (aq) to remove copper salts BicarbWash->CopperWash Removes Cu(I)/Cu(II) BrineWash Wash with Brine CopperWash->BrineWash Breaks emulsions, removes water Drying Dry over Na2SO4 or MgSO4 BrineWash->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Recrystallization Recrystallization (e.g., Ethanol/Hexanes) SolventRemoval->Recrystallization Primary Method Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) SolventRemoval->Chromatography Alternative/Further Purification PureProduct Pure Ethyl 2-bromoisonicotinate Recrystallization->PureProduct Chromatography->PureProduct

Caption: A typical workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove the 2-bromoisonicotinic acid impurity?

A1: The most effective way to remove the acidic impurity, 2-bromoisonicotinic acid, is through an aqueous basic wash during the work-up. After extracting your product into an organic solvent like ethyl acetate or dichloromethane, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Be sure to vent the separatory funnel frequently, as carbon dioxide gas will be generated.

Q2: My TLC shows a spot at the baseline that I suspect is the starting material, ethyl 2-aminoisonicotinate. How can I remove it?

A2: Unreacted ethyl 2-aminoisonicotinate is basic and can be removed with an acidic wash. Washing the organic layer with dilute hydrochloric acid (e.g., 1M HCl) will protonate the amino group, forming a water-soluble ammonium salt that will be extracted into the aqueous phase.

Q3: I am concerned about the stability of the ester group during the basic and acidic washes. Is hydrolysis a significant risk?

A3: While esters can be hydrolyzed under both acidic and basic conditions, the risk is minimized by using dilute aqueous solutions of acids and bases at room temperature for short periods during the work-up. The rate of hydrolysis is generally slow under these conditions. Avoid using strong bases like sodium hydroxide, as this will significantly increase the rate of saponification.

Q4: What is a good solvent system for column chromatography of this compound?

A4: For column chromatography on silica gel, a gradient elution with a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a good starting point.[10] You can begin with a low percentage of ethyl acetate in hexanes (e.g., 5%) and gradually increase the polarity. The exact ratio will depend on the specific impurities present, and it is advisable to first determine the optimal solvent system by running analytical TLC plates.

Q5: How can I confirm the purity of my final product?

A5: The purity of your final this compound should be assessed using a combination of techniques. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment. For more definitive results, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. The ¹H NMR spectrum should show the characteristic signals for the ethyl group and the protons on the pyridine ring, and the absence of signals corresponding to the common impurities discussed.

Summary of Key Impurities and Purification Strategies

ImpurityChemical StructureOriginRecommended Removal Method
Ethyl 2-hydroxyisonicotinate Reaction of diazonium salt with waterColumn chromatography or careful recrystallization.
Ethyl isonicotinate Hydro-de-diazoniationDifficult to separate by extraction; column chromatography is most effective.
Ethyl 2-aminoisonicotinate Incomplete diazotizationAqueous wash with dilute acid (e.g., 1M HCl).
2-Bromoisonicotinic acid Hydrolysis of the esterAqueous wash with a mild base (e.g., saturated NaHCO₃).
Copper Salts (as Cu⁺/Cu²⁺ ions)Catalyst from Sandmeyer reactionAqueous wash with ammonium hydroxide or saturated ammonium chloride.[6][7]

References

Impact of solvent choice on the reactivity of ethyl 2-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 2-bromoisonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of solvent selection in reactions involving this versatile building block. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction outcomes.

The Critical Role of the Solvent

This compound is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives. Its reactivity is predominantly governed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr). The choice of solvent in these transformations is far from a trivial decision; it is a critical parameter that dictates reaction rate, yield, and selectivity by influencing catalyst stability, reagent solubility, and the nature of transition states. This guide will help you understand and troubleshoot these solvent effects to achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound and provides actionable solutions centered on solvent choice.

Q1: My Suzuki-Miyaura coupling reaction is sluggish and gives a low yield. What role could the solvent be playing?

A1: Low yields in Suzuki-Miyaura couplings with heteroaryl halides like this compound are frequently linked to suboptimal solvent choice.[1] Here are the primary factors to consider:

  • Poor Solubility of Reagents: Ensure that your boronic acid, base (e.g., K₂CO₃, Cs₂CO₃), and palladium catalyst are sufficiently soluble in the chosen solvent system. A biphasic system, typically an organic solvent with water, is common for Suzuki couplings to dissolve both the organic and inorganic reagents.[1]

  • Inefficient Catalyst Activity: The solvent can influence the activity of the palladium catalyst. Polar aprotic solvents can sometimes stabilize anionic palladium complexes, which may have different reactivity profiles.[1]

  • Protodeboronation of Boronic Acid: This side reaction, where the boronic acid is converted back to the corresponding arene, can be exacerbated by certain solvents, particularly in the presence of water and a strong base. If you observe significant protodeboronation, consider using anhydrous conditions or a less polar solvent.

Troubleshooting Steps:

  • Switch to a Different Solvent System: If you are using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent like 1,4-dioxane or THF, often in a mixture with water (e.g., 4:1 or 5:1).[1]

  • Ensure Anhydrous Conditions (if needed): If protodeboronation is a major issue, try using anhydrous solvents and reagents.

  • Degas Your Solvent: Palladium(0) catalysts are sensitive to oxygen.[1] Always use solvents that have been thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) to prevent catalyst deactivation and homocoupling of the boronic acid.[1]

Q2: I'm attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (replacement of bromine with hydrogen). How can I mitigate this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and can be influenced by the solvent. This side reaction is often promoted by factors that slow down the desired C-N bond formation.

  • Solvent Polarity: The choice of solvent can affect the rate of the catalytic cycle. For many Buchwald-Hartwig reactions, relatively non-polar aprotic solvents like toluene or 1,4-dioxane are preferred.[1]

  • Base Solubility and Strength: The base (e.g., NaOt-Bu, K₃PO₄) needs to have appropriate solubility and activity in the chosen solvent. A poorly soluble or overly strong base can lead to undesired side reactions.

Troubleshooting Steps:

  • Solvent Screening: If you are using a polar solvent like DMF, try switching to toluene or 1,4-dioxane, which are well-established for this reaction.[1]

  • Base and Solvent Compatibility: Ensure your chosen base is compatible with the solvent. For instance, while strong bases are often required, their reactivity can be modulated by the solvent.

  • Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired amination.

Q3: My nucleophilic aromatic substitution (SNAr) with an amine is not proceeding, or is very slow. What is the likely issue?

A3: SNAr reactions are highly sensitive to the solvent environment. The mechanism typically involves the formation of a charged Meisenheimer complex, and the solvent's ability to stabilize this intermediate is crucial.

  • Solvent Polarity: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred for SNAr reactions.[2] They are effective at solvating the charged intermediate without strongly hydrogen-bonding with the nucleophile, which would decrease its reactivity.

  • Protic Solvents: Protic solvents (e.g., alcohols, water) can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: If you are using a non-polar or protic solvent, switch to DMSO or DMF.

  • Ensure Anhydrous Conditions: Water can compete as a nucleophile and also deactivate your intended nucleophile. Use anhydrous solvents and reagents.

  • Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

Frequently Asked Questions (FAQs)

Q1: What is the best "all-around" solvent for palladium-catalyzed cross-coupling reactions of this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction (Suzuki, Buchwald-Hartwig, etc.), the coupling partners, and the base used. However, 1,4-dioxane and toluene are excellent starting points for screening. Dioxane is a polar aprotic ether that is a good solvent for a wide range of organic compounds and is often used in a mixture with water for Suzuki couplings. Toluene is a less polar solvent that is particularly effective for many Buchwald-Hartwig aminations.

Q2: Why is water often added to Suzuki-Miyaura reactions?

A2: Water is typically added to Suzuki-Miyaura reactions for two main reasons:

  • To dissolve the inorganic base: Bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ have poor solubility in many organic solvents but are soluble in water. The biphasic mixture allows for the necessary interaction between all reaction components.

  • To facilitate the catalytic cycle: Water can play a role in the transmetalation step by interacting with the boronic acid and the base.

Q3: Can I use a protic solvent like ethanol for a Suzuki coupling?

A3: While less common, protic solvents like ethanol can be used in some Suzuki couplings, often in a mixture with water. However, they can also lead to side reactions like protodeboronation. Their use should be carefully evaluated and optimized for the specific substrate and coupling partner.

Q4: How does solvent choice affect the Sonogashira coupling of this compound?

A4: In Sonogashira couplings, the solvent needs to dissolve the aryl halide, the alkyne, the palladium catalyst, the copper co-catalyst, and the amine base. Common solvents include THF, DMF, and amines themselves (e.g., triethylamine, diisopropylamine). Non-polar solvents like toluene have also been shown to be effective, sometimes giving better yields than polar aprotic solvents like DMF, potentially by minimizing ligand displacement from the palladium center.

Data Summary: Solvent Effects on Cross-Coupling Reactions

The following table provides illustrative data on the impact of solvent choice on palladium-catalyzed cross-coupling reactions of 2-bromopyridine derivatives, which serve as a good model for the reactivity of this compound.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura2-Bromo-4-fluoro-5-methylpyridine4-methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O8092[1]
Suzuki-Miyaura2-Bromo-4-fluoro-5-methylpyridine4-methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O9078[1]
Buchwald-HartwigBromobenzeneMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene100>95[1]
Buchwald-HartwigBromobenzeneMorpholinePd₂(dba)₃ / XPhosNaOt-Bu1,4-Dioxane100>90[1]
SonogashiraIodobenzenePhenylacetylenePd/Fe₃O₄Et₃NToluene13093
SonogashiraIodobenzenePhenylacetylenePd/Fe₃O₄Et₃NTHF13063

Note: This data is representative of structurally similar substrates and should be used as a guideline for optimization.

Decision Workflow for Solvent Selection

The choice of solvent is a critical step in planning your experiment. The following workflow can help guide your decision-making process.

Solvent_Selection_Workflow start Start: Define Reaction reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N snar SNAr reaction_type->snar C-N (activated) suzuki_solvent Consider Biphasic System: Dioxane/H₂O or Toluene/H₂O suzuki->suzuki_solvent polar_amine Polar Amine Substrate? buchwald->polar_amine snar_solvent Consider Polar Aprotic Solvent: DMSO or DMF snar->snar_solvent solubility_check Check Reagent Solubility suzuki_solvent->solubility_check buchwald_solvent Consider Aprotic Solvent: Toluene or Dioxane buchwald_solvent->solubility_check snar_solvent->solubility_check solubility_check->reaction_type Insoluble, Re-evaluate optimize Optimize Conditions: Temperature, Concentration, Base solubility_check->optimize Soluble end End: Final Protocol optimize->end polar_amine->buchwald_solvent No buchwald_dmf Consider DMF polar_amine->buchwald_dmf Yes buchwald_dmf->solubility_check

Caption: Decision workflow for selecting an optimal solvent system.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a typical Suzuki-Miyaura coupling of this compound with phenylboronic acid, with a rationale for the choice of solvent and other key reagents.

Reaction: this compound + Phenylboronic acid → Ethyl 2-phenylisonicotinate

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed toluene and degassed water to the flask in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

    • Rationale: A toluene/water biphasic system is chosen to ensure the solubility of both the organic substrates and the inorganic base. Toluene is a good solvent for the aryl bromide and the catalyst complex, while water dissolves the potassium phosphate. Degassing is critical to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 2-phenylisonicotinate.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-Bromoisonicotinate and Ethyl 2-Chloroisonicotinate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast array of heterocyclic building blocks, 2-halopyridines serve as versatile intermediates for the introduction of diverse functionalities. This guide provides an in-depth comparative analysis of the reactivity of two such key intermediates: ethyl 2-bromoisonicotinate and ethyl 2-chloroisonicotinate. By examining their performance in pivotal synthetic transformations, supported by experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

Theoretical Underpinnings of Reactivity: A Tale of Two Halogens

The reactivity of this compound and ethyl 2-chloroisonicotinate is primarily dictated by the nature of the carbon-halogen bond at the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 4-position activates the 2-position towards nucleophilic attack. The two principal reaction classes where the differences in reactivity between the bromo and chloro derivatives become apparent are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-deficient carbon bearing the halogen, proceeding through a high-energy intermediate known as a Meisenheimer complex. The rate-determining step is typically the formation of this complex.[1] The established reactivity trend for halogens in SNAr reactions is often F > Cl ≈ Br > I.[2] This is attributed to the high electronegativity of the lighter halogens, which polarizes the carbon-halogen bond and stabilizes the negatively charged intermediate through a strong inductive effect.[2] Therefore, for SNAr reactions, ethyl 2-chloroisonicotinate is generally expected to be slightly more reactive or exhibit comparable reactivity to its bromo counterpart.

References

A Comparative Guide to the Synthesis of Ethyl 2-bromoisonicotinate: A Modern C-H Activation Approach vs. Traditional Sandmeyer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Ethyl 2-bromoisonicotinate is a pivotal building block in medicinal chemistry and materials science.[1][2][] Its unique structure, featuring a bromine atom at the 2-position of the pyridine ring, makes it an exceptionally versatile substrate for a wide array of cross-coupling reactions. These reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enable the facile introduction of diverse functional groups, paving the way for the synthesis of complex molecules with significant biological activity and novel material properties.[4][5][6][7][8]

Traditionally, the synthesis of 2-halopyridines has relied on multi-step sequences, often beginning with pyridine N-oxide or employing classical methods like the Sandmeyer reaction.[9][10] While effective, these routes can suffer from drawbacks such as the use of harsh reagents, modest yields, and limited atom economy. In recent years, the direct C–H functionalization of heterocycles has emerged as a powerful and elegant strategy, offering a more streamlined and efficient alternative.[11][12][13]

This guide presents a novel, single-step synthetic route to this compound utilizing a palladium-catalyzed C-H activation/bromination strategy. We will provide a comprehensive, data-driven comparison of this modern approach against the traditional Sandmeyer reaction pathway, evaluating key metrics such as reaction efficiency, operational simplicity, and substrate scope. Our analysis is designed to provide researchers, chemists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific applications.

Visualizing the Synthetic Pathways

To provide a clear overview, the following diagram illustrates the high-level workflow, comparing the streamlined C-H activation route with the multi-step traditional approach.

cluster_0 New Synthetic Route: Direct C-H Activation cluster_1 Traditional Route: Sandmeyer Reaction A Ethyl Isonicotinate B One-Pot C-H Activation/ Bromination A->B C This compound B->C D Isonicotinic Acid E Nitration D->E F Reduction E->F G Diazotization F->G H Sandmeyer Bromination G->H I Esterification H->I J This compound I->J start Ethyl Isonicotinate reagents + Pd(OAc)₂ (cat.) + L* (Ligand) + NBS (Bromine Source) + Ag₂CO₃ (Oxidant) conditions Toluene, 110 °C, 12h reagents->conditions product This compound conditions->product A 2-Aminoisonicotinic Acid B Diazotization (NaNO₂, HBr, 0-5 °C) A->B C Sandmeyer Reaction (CuBr, HBr, 60 °C) B->C D 2-Bromoisonicotinic Acid C->D E Esterification (EtOH, H₂SO₄ (cat.), Reflux) D->E F This compound E->F

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Ethyl 2-Bromoisonicotinate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 2-bromoisonicotinate is a key building block in the synthesis of various pharmaceutical compounds.[][2][3][4] Its purity directly impacts the impurity profile of the final drug substance, making rigorous analytical assessment imperative. This guide provides an in-depth, experience-driven approach to evaluating the purity of synthesized this compound using reversed-phase high-performance liquid chromatography (RP-HPLC), contrasting it with potential impurities and a certified reference standard.

The principles and methodologies outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically valid and regulatory-compliant approach to analytical method validation.[5][6][7][8][9]

The "Why" Behind the Method: Causality in HPLC Parameter Selection

The selection of an analytical method is a deliberate process, guided by the physicochemical properties of the analyte. This compound is a pyridine derivative, a class of compounds that are often hydrophilic and possess basic properties.[10] This inherent basicity and hydrophilicity can present challenges in achieving good peak shape and retention on traditional reversed-phase columns.

Our chosen methodology, a reversed-phase HPLC method, is predicated on the following rationale:

  • Stationary Phase Selection (C18 Column): A C18 (octadecyl) column is a robust and versatile choice for the separation of a wide range of small molecules. Its nonpolar nature provides effective retention for moderately polar compounds like this compound through hydrophobic interactions.

  • Mobile Phase Composition (Acidified Acetonitrile/Water Gradient): The mobile phase is the engine of separation in HPLC.

    • Acetonitrile (ACN): Chosen for its low viscosity, UV transparency, and excellent solvating power for a broad range of organic molecules.

    • Water (High Purity): The polar component of the mobile phase.

    • Acidification (e.g., with Formic Acid or Trifluoroacetic Acid): This is a critical parameter. The basic nitrogen on the pyridine ring can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. By acidifying the mobile phase, we protonate the basic sites on the analyte, ensuring a consistent charge state and minimizing these secondary interactions. This results in sharper, more symmetrical peaks, which are essential for accurate quantification. The use of a volatile acid like formic acid also makes the method compatible with mass spectrometry (MS) detection if further characterization is needed.[10]

  • UV Detection: this compound possesses a chromophore (the pyridine ring system) that absorbs UV light, making UV detection a simple, sensitive, and reliable method for quantification. A wavelength of around 254 nm is often a good starting point for aromatic compounds.[10]

Experimental Workflow: A Self-Validating System

A trustworthy analytical method is one that is well-characterized and validated. The following workflow ensures the reliability of the purity assessment.

Caption: HPLC Purity Assessment Workflow.

Detailed Experimental Protocol

This protocol is a robust starting point and should be validated according to ICH guidelines for its intended use.[5][6][7][8][9]

Materials and Reagents
  • Synthesized this compound

  • Certified Reference Standard (CRS) of this compound

  • Potential Impurity Standards (e.g., 2-bromoisonicotinic acid, starting materials from synthesis)

  • Acetonitrile (HPLC grade)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Formic acid (or Trifluoroacetic acid), analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (CRS): Accurately weigh approximately 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the synthesized this compound in the same manner as the Standard Solution.

  • Impurity Stock Solutions: Prepare individual stock solutions of potential impurities at a concentration of approximately 100 µg/mL in the diluent.

System Suitability Testing (SST)

Before analyzing any samples, the performance of the HPLC system must be verified. Make five replicate injections of the Standard Solution. The acceptance criteria, based on ICH guidelines, are typically:

  • Tailing Factor (Asymmetry Factor): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Analysis Procedure
  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform the system suitability test.

  • Inject the Standard Solution to establish the retention time of the main peak.

  • Inject the Sample Solution.

  • Inject the individual impurity solutions to confirm their retention times relative to the main analyte peak.

Data Interpretation and Purity Calculation

The purity of the synthesized this compound is typically determined by the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Data Analysis

The table below illustrates a hypothetical comparison between a synthesized batch of this compound and a certified reference standard.

Compound Retention Time (min) Peak Area Purity (%)
Certified Reference Standard 12.51,500,00099.9
Synthesized Sample 12.51,450,00098.5
Impurity 1 (e.g., 2-bromoisonicotinic acid)8.215,0001.0
Impurity 2 (Unidentified)14.17,5000.5

Identifying Potential Impurities: A Look into the Synthesis

The synthesis of this compound often involves the esterification of 2-bromoisonicotinic acid or a Sandmeyer-type reaction from an amino-precursor.[11][12][13][14] Understanding the synthetic route is crucial for anticipating potential impurities.

  • Unreacted Starting Materials: The presence of 2-bromoisonicotinic acid would indicate an incomplete esterification reaction.[14]

  • Side-Products from Sandmeyer Reaction: If a Sandmeyer reaction is employed, common byproducts can include deamination products (where the diazonium group is replaced by hydrogen) or phenol-type impurities if the reaction is not well-controlled.[11][15][16]

  • Positional Isomers: Depending on the starting materials, isomers such as ethyl 3-bromoisonicotinate could potentially be formed.

The developed HPLC method should demonstrate specificity, meaning it can separate the main compound from these potential impurities.

Conclusion: A Commitment to Scientific Integrity

This guide provides a comprehensive framework for the purity assessment of synthesized this compound by HPLC. By understanding the rationale behind the method development, adhering to a rigorous experimental protocol, and being cognizant of potential impurities, researchers can ensure the quality and reliability of this critical pharmaceutical intermediate. The principles of scientific integrity, grounded in expertise and trustworthiness, are paramount in generating data that is both accurate and defensible.

References

A Researcher's Guide to the Biological Activity of Ethyl 2-Bromoisonicotinate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, integral to the structure of numerous approved therapeutic agents.[1] Its unique electronic properties and capacity for diverse chemical modifications make it a highly valuable starting point for drug discovery.[2] Ethyl 2-bromoisonicotinate, a readily available pyridine derivative, serves as a particularly versatile precursor for the synthesis of novel compounds with significant biological potential. Its activated bromine atom at the 2-position allows for a variety of substitution reactions, enabling the creation of extensive libraries of derivatives. This guide provides a comparative analysis of the biological activities of compounds derived from this scaffold, focusing primarily on their anticancer potential, and offers detailed protocols for their screening and evaluation.

Comparative Analysis: Anticancer Activity of Pyridine-Urea Derivatives

One of the most promising classes of compounds synthesized from this compound are pyridine-ureas. These molecules have demonstrated potent anti-proliferative activity against various cancer cell lines.[3] The urea functionality is a key pharmacophoric feature in several established anticancer drugs, including the multi-kinase inhibitors Sorafenib and Regorafenib.[3]

A notable study synthesized a series of novel pyridine-urea derivatives and evaluated their efficacy against the MCF-7 breast cancer cell line. The results, summarized below, highlight the potential of these compounds, particularly when compared to standard chemotherapeutic agents.

Table 1: Comparative Anti-proliferative Activity against MCF-7 Breast Cancer Cells

CompoundIC₅₀ (μM) after 48h TreatmentFold-Activity vs. DoxorubicinFold-Activity vs. Sorafenib
Derivative 8e 0.22~8.7x more active~20x more active
Derivative 8n 1.88~1.0x as active~2.4x more active
Doxorubicin (Standard)1.931.0-
Sorafenib (Alternative)4.50-1.0
Data synthesized from a 2018 study on Pyridine-Ureas as potential anticancer agents.[3]

The data clearly indicates that derivative 8e exhibits exceptionally potent activity, surpassing both the standard-of-care drug Doxorubicin and the targeted therapy Sorafenib by a significant margin.[3] Derivative 8n also shows activity comparable to Doxorubicin.[3]

Mechanism of Action: Targeting VEGFR-2 Signaling

The potent anticancer effect of these pyridine-urea derivatives is largely attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. Specifically, compounds like 8e have been shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]

VEGFR-2 is a critical receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a signaling cascade promoting angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2] By inhibiting the phosphorylation of VEGFR-2, these compounds effectively block this pathway, thereby hindering tumor growth, proliferation, and migration.[2][3]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Proliferation Inhibitor Pyridine-Urea Derivative (e.g., 8e) Inhibitor->VEGFR2 Inhibits Phosphorylation

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridine-urea derivatives.

Experimental Protocols: A Guide to Biological Activity Screening

The discovery of biologically active compounds relies on robust and reproducible screening methods.[4] Below are detailed protocols for primary cytotoxicity and antimicrobial screening, which are fundamental in assessing the potential of novel chemical entities derived from this compound.

General Workflow for Bioactivity Screening

The process of evaluating new compounds follows a logical progression from initial synthesis to detailed biological characterization.

Screening_Workflow A Synthesis of Derivatives from this compound B Structural Characterization (NMR, MS) A->B C Primary In Vitro Screening (e.g., MTT, Agar Diffusion) B->C D Determination of Potency (IC₅₀ / MIC) C->D E Hit Compound Identification D->E F Secondary Assays (e.g., Mechanism of Action, Enzyme Inhibition) E->F G Lead Optimization F->G

Figure 2: A typical workflow for the synthesis and screening of novel bioactive compounds.
Protocol 1: MTT Assay for In Vitro Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary test for anticancer activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • 96-well microtiter plates

  • Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency. Trypsinize, count, and dilute the cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Causality Check: Seeding a precise number of cells is crucial for reproducibility. This density ensures cells are in the logarithmic growth phase during the experiment.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control - medium with DMSO).

    • Incubate for the desired period (e.g., 48 hours).

    • Causality Check: A 48-hour incubation is a standard duration that allows for sufficient time for the compounds to exert an anti-proliferative effect across at least one cell doubling time.

  • MTT Addition:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO (or another solubilizing agent) to each well to dissolve the formazan crystals. Pipette up and down gently to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Agar Well Diffusion for Antimicrobial Screening

This method is a widely used preliminary technique to evaluate the antimicrobial activity of new compounds.[4]

Principle: A standardized microbial inoculum is spread over the surface of an agar plate. The test compound is introduced into a well cut into the agar. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's activity.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar or Mueller-Hinton agar

  • Sterile petri dishes, cotton swabs, and cork borer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin) and negative control (solvent)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a liquid culture of the test microorganism and incubate it until it reaches the turbidity of a 0.5 McFarland standard. This ensures a standardized bacterial concentration.

  • Plate Preparation:

    • Pour molten agar into sterile petri dishes and allow it to solidify.

    • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the agar.

  • Well Creation and Compound Addition:

    • Use a sterile cork borer to cut uniform wells (e.g., 6 mm in diameter) into the agar.

    • Carefully add a fixed volume (e.g., 50 µL) of the test compound solution into a designated well. Add the positive and negative controls to other wells on the same plate.

    • Causality Check: Using a solvent control is a self-validating step to ensure that any observed zone of inhibition is due to the compound itself and not the solvent.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria (or longer for fungi).

  • Data Acquisition:

    • Measure the diameter of the zone of inhibition (in mm) for each well. A larger diameter indicates greater antimicrobial activity.

Conclusion and Future Perspectives

This compound is a privileged scaffold that provides a robust platform for the development of novel therapeutic agents. The derivatives, particularly pyridine-ureas, have demonstrated outstanding anticancer activity, in some cases far exceeding that of established drugs.[3] Their mechanism of action, primarily through the inhibition of critical kinase pathways like VEGFR-2, makes them attractive candidates for further development. The screening protocols outlined in this guide provide a foundational framework for researchers to reliably assess the biological potential of new chemical entities derived from this and other scaffolds. Future work should focus on optimizing the lead compounds to improve their pharmacokinetic profiles and selectivity, with the ultimate goal of translating these promising laboratory findings into clinical applications.

References

Head-to-head comparison of different cross-coupling methods for ethyl 2-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the functionalization of heterocyclic scaffolds is of paramount importance. Ethyl 2-bromoisonicotinate, a substituted pyridine, serves as a versatile building block. Its strategic location of the bromine atom and the electron-withdrawing ester group makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools for constructing complex molecular architectures by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2]

This guide provides an in-depth, head-to-head comparison of several key cross-coupling methodologies applied to this compound. We will delve into the mechanistic nuances, provide field-tested experimental protocols, and present comparative data to empower researchers in selecting the optimal synthetic route for their specific target molecules. The discussion will cover the Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering insights into their relative strengths and limitations.

The Foundation: The Palladium Catalytic Cycle

At the heart of these powerful transformations lies a common mechanistic pathway: the palladium catalytic cycle.[3] This elegant sequence of elementary steps allows for the precise and efficient formation of new chemical bonds.[4] Understanding this cycle is fundamental to troubleshooting and optimizing cross-coupling reactions.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in our case, this compound), forming a Pd(II) complex.[1] This is often the rate-determining step.[5]

  • Transmetalation: The organic group from a nucleophilic organometallic reagent is transferred to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)Ln-X R-Pd(II)Ln-X Pd(0)Ln->R-Pd(II)Ln-X Oxidative Addition (R-X) R-Pd(II)Ln-R' R-Pd(II)Ln-R' R-Pd(II)Ln-X->R-Pd(II)Ln-R' Transmetalation (R'-M) R-Pd(II)Ln-R'->Pd(0)Ln Reductive Elimination (R-R')

Caption: A simplified representation of the general palladium-catalyzed cross-coupling cycle.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7] The reaction's reliance on generally non-toxic and stable boron reagents further enhances its appeal, particularly in industrial settings.[8]

Mechanistic Considerations

A key feature of the Suzuki coupling is the requirement of a base to activate the organoboron species.[8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8] The choice of base and solvent system can significantly impact the reaction outcome, especially with challenging substrates like 2-halopyridines.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a degassed solution of 1,4-dioxane, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh₃)₂Cl₂ (5 mol %).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon).

  • Add a degassed 1 M aqueous solution of Na₂CO₃ (3.0 equiv).

  • Heat the reaction mixture to reflux for 8 hours.

  • After cooling to room temperature, remove the solvent in vacuo.

  • Partition the residue between ethyl acetate and brine.

  • Separate the organic layer, dry over MgSO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.[10]

Suzuki-Miyaura Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Add Reactants 1. Add this compound, phenylboronic acid, and Pd catalyst to degassed dioxane. Inert Atmosphere 2. Stir under Argon for 30 min. Add Reactants->Inert Atmosphere Add Base 3. Add degassed aq. Na2CO3 solution. Inert Atmosphere->Add Base Heat 4. Heat to reflux for 8 hours. Add Base->Heat Solvent Removal 5. Cool and remove solvent in vacuo. Heat->Solvent Removal Extraction 6. Partition between ethyl acetate and brine. Solvent Removal->Extraction Purification 7. Dry, concentrate, and purify by chromatography. Extraction->Purification

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Performance and Challenges

While 2-halopyridines are generally good electrophilic partners in cross-coupling reactions, the corresponding 2-pyridylboronic acids can be unstable, leading to side reactions like protodeboronation.[9][11] This makes the coupling of a 2-halopyridine with an arylboronic acid, as described above, a more reliable approach.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃Dioxane/H₂OReflux~67-69[10]
2-Methoxy-5-pyridylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃Dioxane/H₂ORefluxHigh[12]

Stille Coupling: Robustness and Orthogonality

The Stille reaction couples an organic halide with an organotin reagent (organostannane).[13] A significant advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups, often obviating the need for protecting groups.[14][15] However, the primary drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts.[16]

Mechanistic Considerations

The Stille coupling follows the general palladium catalytic cycle.[13] The transmetalation step is a key feature, and its rate can be influenced by the ligands on both the palladium and tin atoms. The use of additives like copper(I) salts can sometimes accelerate the reaction.[16]

Experimental Protocol: Stille Coupling of this compound with (Tributylstannyl)benzene

Materials:

  • This compound

  • (Tributylstannyl)benzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 equiv) in dry, degassed DMF, add (tributylstannyl)benzene (1.2 equiv).

  • Add Pd(PPh₃)₄ (5 mol %) to the mixture.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with an aqueous solution of KF.

  • Stir the mixture vigorously for 1 hour to precipitate the tin fluoride byproduct.

  • Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.[17]

Performance and Comparison

The Stille reaction offers a reliable alternative to the Suzuki coupling, especially when the required boronic acid is unstable or commercially unavailable. The tolerance for various functional groups is a major advantage in complex molecule synthesis.[15]

Coupling PartnerCatalyst SystemSolventTemp. (°C)Yield (%)
(Tributylstannyl)benzenePd(PPh₃)₄DMF80-100Typically high
VinyltributylstannanePdCl₂(PPh₃)₂DMF80Typically high

Sonogashira Coupling: Gateway to Alkynylated Pyridines

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne.[18] This reaction is typically co-catalyzed by palladium and copper(I) salts and is conducted in the presence of an amine base.[19] The resulting alkynylated pyridines are valuable intermediates in medicinal chemistry and materials science.

Mechanistic Considerations

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle, similar to other cross-coupling reactions, and a copper cycle.[18] The copper(I) salt is believed to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.[20] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.

Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) R-Pd(II)-X R-Pd(II)-X Pd(0)->R-Pd(II)-X Oxidative Addition (R-X) R-Pd(II)-C≡CR' R-Pd(II)-C≡CR' R-Pd(II)-X->R-Pd(II)-C≡CR' Transmetalation R-Pd(II)-C≡CR'->Pd(0) Reductive Elimination (R-C≡CR') Cu-X Cu-X Cu-C≡CR' Cu-C≡CR' Cu-X->Cu-C≡CR' H-C≡CR', Base Cu-C≡CR'->R-Pd(II)-X Cu-C≡CR'->Cu-X Transmetalation

Caption: Interconnected palladium and copper cycles in the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (2-5 mol %), CuI (1-3 mol %), and the amine base (e.g., Et₃N, 2-3 equiv).

  • Degas the mixture with argon or nitrogen.

  • Add phenylacetylene (1.1-1.2 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography.[20][21]

Performance and Selectivity

The Sonogashira reaction is generally high-yielding and tolerates a wide variety of functional groups.[21] The reactivity order of the halide is I > Br > Cl, which can be exploited for selective couplings on polyhalogenated substrates.[20]

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT to 60High (often >80)
TrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuIi-Pr₂NHTHFRTHigh

Heck Coupling: Olefination of Pyridines

The Heck (or Mizoroki-Heck) reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[22] This reaction is a powerful tool for the synthesis of substituted alkenes and is widely used in the synthesis of complex organic molecules.[23]

Mechanistic Considerations

The Heck reaction mechanism differs from the previously discussed couplings in the steps following the formation of the organopalladium(II) intermediate.[23] Instead of transmetalation, the alkene coordinates to the palladium center, followed by migratory insertion. The final product is formed via β-hydride elimination, which regenerates the palladium catalyst.[23]

Experimental Protocol: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (2-5 mol %), P(o-tol)₃ (4-10 mol %), and Et₃N (1.5-2.0 equiv) in DMF.

  • Degas the mixture and heat it to 80-120 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Performance and Regioselectivity

The Heck reaction typically exhibits high trans selectivity in the resulting alkene product.[24] The regioselectivity of the alkene addition depends on both electronic and steric factors of the alkene substrate.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
StyrenePd(OAc)₂/P(o-tol)₃Et₃NDMF100Moderate to high
Ethyl acrylatePd(OAc)₂/PPh₃Et₃NAcetonitrile80Moderate to high

Buchwald-Hartwig Amination: A Premier C-N Bond Forming Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[25] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and other biologically active compounds.[26]

Mechanistic Considerations

The catalytic cycle is similar to C-C coupling reactions, involving oxidative addition, but the subsequent step is the coordination of the amine and deprotonation by a base to form a palladium-amido complex.[25] Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. The choice of ligand and base is critical for a successful transformation, especially with less reactive aryl chlorides or sterically hindered substrates.[27]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃ (1-2 mol %), the phosphine ligand (2-4 mol %), and NaOt-Bu (1.4 equiv) under an inert atmosphere.

  • Add the anhydrous solvent, followed by this compound (1.0 equiv) and aniline (1.2 equiv).

  • Heat the mixture at 80-110 °C until the starting halide is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and quench with water or saturated aqueous NH₄Cl.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the product by chromatography.[28]

Performance and Scope

The Buchwald-Hartwig amination is highly versatile, accommodating a wide range of primary and secondary amines.[26] The use of sterically hindered and electron-rich phosphine ligands is often necessary to promote both the oxidative addition and the final reductive elimination steps.[25]

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
AnilinePd₂(dba)₃/XPhosNaOt-BuToluene100High
MorpholinePd(OAc)₂/BINAPCs₂CO₃Toluene100High

Comparative Summary and Conclusion

The choice of cross-coupling method for the functionalization of this compound depends on the desired bond to be formed and the specific requirements of the synthetic route.

ReactionBond FormedKey AdvantagesKey Disadvantages
Suzuki-Miyaura C(sp²)-C(sp²)Mild conditions, low toxicity of reagents, vast commercial availability of boronic acids.[6]Potential instability of some boronic acids, requires a base.[9]
Stille C(sp²)-C(sp²)High functional group tolerance, stable organotin reagents.[14]Toxicity of tin compounds, difficult byproduct removal.[16]
Sonogashira C(sp²)-C(sp)Forms valuable alkynylated products, mild conditions.[18]Requires a terminal alkyne, sometimes sensitive to copper co-catalyst.
Heck C(sp²)-C(sp²)Forms substituted alkenes, good stereoselectivity.[24]Can have issues with regioselectivity with certain alkenes.
Buchwald-Hartwig C(sp²)-NPremier method for C-N bonds, broad amine scope.[25]Requires specialized ligands, strong bases may limit functional group tolerance.[27]

Each of these palladium-catalyzed reactions provides a powerful and reliable method for derivatizing the this compound core. By understanding the underlying mechanisms and considering the practical aspects of each protocol, researchers can strategically select the most appropriate method to efficiently synthesize their target molecules. This guide serves as a foundational resource, encouraging further exploration and optimization for novel applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Strategic Reagent Selection: A Cost-Benefit Analysis of Ethyl 2-Bromoisonicotinate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists navigating the complex landscape of multi-step synthesis, particularly in the realms of pharmaceutical and materials science, the selection of starting materials is a critical decision point that profoundly impacts project timelines, costs, and ultimate success. The 2-substituted isonicotinate scaffold is a privileged motif found in numerous bioactive molecules and functional materials. Among the various halogenated precursors, ethyl 2-bromoisonicotinate stands out as a versatile and highly reactive building block.

This guide provides an in-depth cost-benefit analysis of employing this compound, comparing it primarily with its more economical chloro-analog, ethyl 2-chloroisonicotinate. We will delve into the nuances of reactivity in key cross-coupling reactions, analyze economic factors, and provide field-proven experimental protocols to empower you, the researcher, to make the most informed and strategic decision for your specific synthetic challenge.

I. The Reactivity-Cost Trade-Off: Bromine vs. Chlorine

The fundamental difference between this compound and its chloro- counterpart lies in the carbon-halogen bond strength and its susceptibility to oxidative addition by a palladium(0) catalyst—the rate-determining step in many cross-coupling reactions. The general reactivity trend for halopyridines in palladium-catalyzed reactions is I > Br > Cl > F.[1] This hierarchy forms the basis of our analysis.

This compound is often the reagent of choice when high reactivity and mild reaction conditions are paramount. The weaker C-Br bond facilitates easier oxidative addition, often leading to:

  • Faster reaction times.

  • Higher yields and product purity.

  • The ability to use lower catalyst loadings.

  • Milder reaction temperatures, which preserves sensitive functional groups elsewhere in the molecule.

Conversely, ethyl 2-chloroisonicotinate presents a significant cost advantage.[1] However, the stronger C-Cl bond necessitates more forcing reaction conditions to achieve comparable results. This typically involves:

  • Higher reaction temperatures.

  • Longer reaction times.

  • Higher catalyst and ligand loadings.

  • The use of more specialized, electron-rich, and often more expensive phosphine ligands to facilitate the challenging oxidative addition step.[2]

Data Presentation: A Comparative Overview

To quantify this trade-off, we've summarized the key performance and economic indicators for these two reagents.

FeatureThis compoundEthyl 2-ChloroisonicotinateJustification & Causality
CAS Number 89978-52-9[3]58481-11-1Unique identifiers for each chemical entity.
Approx. Cost (USD/g) ~$8 - $16 (at 5-25g scale)[4][5]~$3 - $6 (at similar scales)Reflects the higher cost of bromine and associated manufacturing processes.
Reactivity in Cross-Coupling High[1]Moderate to Low[1]The C-Br bond is weaker and more polarizable than the C-Cl bond, facilitating oxidative addition to the Pd(0) catalyst.
Typical Reaction Temp. Room Temp. to 100 °C80 °C to 120 °C+Higher energy input is required to cleave the more stable C-Cl bond.
Catalyst Loading Typically lower (1-5 mol%)Often higher (3-10 mol%)More challenging substrates require a higher concentration of the active catalytic species to achieve reasonable reaction rates.
Ligand Choice Broad scope, standard phosphines often suffice.Requires more electron-rich, bulky ligands (e.g., XPhos, SPhos)[2]Specialized ligands are needed to promote the difficult oxidative addition of the aryl chloride.
Ideal Use Case Late-stage functionalization, complex molecules with sensitive groups, rapid analog synthesis.Early-stage synthesis, large-scale manufacturing where cost is the primary driver.The choice is a strategic balance between the cost of the starting material and the overall process cost (catalyst, energy, time).

II. Performance in Key Synthetic Transformations

The utility of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions, which are foundational for constructing the complex architectures required in drug development.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids/esters.[6]

  • With this compound: This reaction typically proceeds with high efficiency under a variety of standard conditions, often using Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand.[7] The reliability of this coupling makes it a go-to method for library synthesis and lead optimization.

  • With Ethyl 2-Chloroisonicotinate: Achieving high yields often requires more specialized and expensive Buchwald-type ligands (e.g., SPhos, XPhos) and higher temperatures.[7] The risk of catalyst deactivation and side reactions, such as hydrodehalogenation, is also greater.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The formation of C-N bonds is arguably one of the most critical transformations in medicinal chemistry.[8] The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide array of amines.[9]

  • With this compound: The C-Br bond is highly amenable to amination, coupling efficiently with primary and secondary amines under standard Buchwald-Hartwig conditions.[1][9] This high reactivity is crucial when working with less nucleophilic amines or sterically hindered substrates.

  • With Ethyl 2-Chloroisonicotinate: The coupling is significantly more challenging. It almost always requires the use of sterically hindered, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands and strong bases like NaOtBu or LHMDS.[2]

C. Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is the method of choice for installing alkyne functionalities onto an aromatic core, forming a C(sp²)–C(sp) bond.[10][11]

  • With this compound: This substrate performs reliably in Sonogashira couplings, typically using a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions.[12][13]

  • With Ethyl 2-Chloroisonicotinate: While possible, the reaction is far less common and requires more forcing conditions, which can lead to the undesired Glaser coupling (homocoupling) of the terminal alkyne.[14]

III. Experimental Protocols & Workflow Logic

To provide a practical context, we present a validated, representative protocol for a Suzuki-Miyaura coupling. The causality behind each step is explained to ensure the protocol is a self-validating system.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize ethyl 2-(4-methoxyphenyl)isonicotinate.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 230 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

    • Causality: Using a dry Schlenk flask and inert atmosphere technique is critical to prevent the oxidation of the Pd(0) active catalyst and to avoid protodeboronation of the boronic acid.[7]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.

    • Causality: The active Pd(0) species is readily oxidized to Pd(II) by atmospheric oxygen, which would render it inactive in the catalytic cycle.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

    • Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is an electron-rich, bulky phosphine ligand that stabilizes the Pd(0) center and facilitates the oxidative addition and reductive elimination steps.[7]

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

    • Causality: The solvent mixture is chosen to dissolve both the organic and inorganic reagents. Water and the phosphate base are crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[15] Degassing the solvent removes dissolved oxygen.

  • Reaction: Heat the mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

For the corresponding reaction with ethyl 2-chloroisonicotinate, the following modifications would be a logical starting point for optimization:

  • Increase Pd(OAc)₂ to 3-5 mol% and SPhos to 6-10 mol%.

  • Increase the reaction temperature to 100-110 °C.

  • Expect a longer reaction time (e.g., 12-24 hours).

Visualization of Key Processes

To better illustrate the underlying chemistry and decision-making logic, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Rate-Determining Step) Pd0->OA Ar-X (e.g., this compound) PdII_A R¹-Pd(II)L₂-X OA->PdII_A TM Transmetalation PdII_A->TM R²-B(OR)₂ + Base PdII_B R¹-Pd(II)L₂-R² TM->PdII_B RE Reductive Elimination PdII_B->RE Forms C-C bond RE->Pd0 Product (R¹-R²) released

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection_Workflow start Project Start: Need 2-Substituted Isonicotinate cost_check Is Cost the Primary Constraint? start->cost_check scale_check Is this a large-scale synthesis (>100g)? cost_check->scale_check No use_chloro Select Ethyl 2-Chloroisonicotinate (Plan for harsher conditions/optimization) cost_check->use_chloro Yes reactivity_check Are sensitive functional groups present? Is high reactivity/speed needed? scale_check->reactivity_check No scale_check->use_chloro Yes reactivity_check->use_chloro No use_bromo Select this compound (Higher material cost, simpler process) reactivity_check->use_bromo Yes

Caption: Decision workflow for selecting between chloro- and bromo- reagents.

IV. Safety & Handling Considerations

Both this compound and its alternatives are research chemicals and must be handled with appropriate care in a laboratory setting.

  • General Handling: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]

  • Hazards: this compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][19] Avoid contact with skin, eyes, and clothing, and avoid breathing dust or vapors.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

V. Conclusion & Strategic Recommendation

The choice between this compound and its less expensive chloro-analog is a classic example of the strategic decision-making required in modern chemical synthesis.

This compound is the superior choice for speed, efficiency, and reliability , especially in a research and development context. Its higher reactivity allows for milder conditions, which is invaluable for late-stage functionalization of complex molecules and for the rapid generation of analogs in medicinal chemistry programs. The higher upfront cost of the reagent is often offset by savings in catalyst costs, development time, and purification efforts.

Ethyl 2-chloroisonicotinate is a viable and economically prudent alternative for large-scale, cost-driven syntheses , particularly in the early stages of a synthetic route where the molecule is less complex. Researchers choosing this path must be prepared to invest more time in reaction optimization and may incur higher costs for specialized catalysts and ligands.

Ultimately, the most effective choice is not universal but is dictated by the specific goals, constraints, and stage of the research program. By understanding the fundamental trade-offs in reactivity and cost, chemists can strategically leverage the unique advantages of each building block to achieve their synthetic objectives.

References

A Comparative Benchmarking Guide to the Catalytic Efficiency of Ethyl 2-Bromoisonicotinate Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isonicotinate scaffold is a privileged motif, frequently incorporated into pharmacologically active compounds. Ethyl 2-bromoisonicotinate serves as a key, versatile building block for the synthesis of these complex molecules through various cross-coupling reactions. The efficiency of these transformations is critically dependent on the choice of catalyst and reaction conditions. This guide provides an in-depth technical comparison of new and established catalytic systems for the functionalization of this compound, supported by experimental data to inform catalyst selection and optimization.

The Causality of Catalyst Selection for a Heteroaromatic Substrate

This compound presents unique challenges compared to simple aryl bromides. The electron-deficient nature of the pyridine ring, influenced by the ester functionality, and the potential for the nitrogen lone pair to coordinate with and deactivate the metal center, necessitate careful consideration of the catalytic system. The primary goal is to facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—while minimizing side reactions.

Comparative Analysis of Catalyst Performance

The following sections benchmark the performance of various catalytic systems for the most common and synthetically useful cross-coupling reactions involving this compound. The data presented is collated from diverse studies to provide a comparative overview.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone for creating carbon-carbon bonds. For this compound, the choice of palladium catalyst and ligand is crucial for achieving high yields. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition of the palladium(0) species to the C-Br bond and facilitate the subsequent reductive elimination.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₂Cl₂ / SPhosK₂CO₃THF/H₂O651240-98SPhos is a bulky, electron-rich ligand that generally improves yields with heteroaryl chlorides. The yield is dependent on the specific pyrimidinyl boronic acid used.[1][2]
Pd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100-5-89Pd(dppf)Cl₂ is a robust catalyst for the coupling of heteroaryl sulfonyl fluorides with boronic acids and esters.[3]
Pd(OAc)₂ / SPhosK₂CO₃Toluene10024~89A common system for coupling with electron-rich aryl bromides.[4]
Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of a C-N bond is a critical transformation in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination provides a versatile method for this purpose. The choice between palladium and nickel catalysts can influence the reaction's scope and efficiency.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd₂(dba)₃ / X-PhosCs₂CO₃Toluene150 (MW)0.17HighMicrowave irradiation can significantly reduce reaction times. X-Phos is a highly effective ligand for this transformation.[5]
NiCl₂(DME)NaOtBu2-Methyl-THF--HighNickel catalysis offers a more cost-effective alternative to palladium and can be highly efficient for the amination of aryl chlorides and sulfamates.[6]
NiBr₂·glyme / dtbbpy-DMART--Electrochemically enabled nickel-catalyzed amination allows for mild reaction conditions.[7]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides. This reaction typically employs a dual catalytic system of palladium and copper.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Observations
PdCl₂(PPh₃)₂ / CuIEt₃NTHF5012LowStandard conditions that may require optimization for this specific substrate, as unconsumed starting material was observed.[8]
Pd(OAc)₂ / PPh₃ / CuIEt₃NDMF100372-96Effective for 2-amino-3-bromopyridines, suggesting applicability to similar substrates.[9]
Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction allows for the introduction of vinyl groups. The efficiency of this reaction is influenced by the nature of the palladium catalyst and the base employed.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10024GoodA classic catalyst system for the Heck reaction.
PdCl₂{C₆H₃-2,6-(OPiPr₂)₂} / Aliquat-336K₂CO₃DMF/H₂O12012ModerateA palladacycle catalyst that can be effective for aryl chlorides, suggesting good reactivity with aryl bromides.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and provide a clear framework for experimentation, detailed step-by-step methodologies for key reactions are provided below.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on successful couplings of similar heteroaryl halides.[1][2]

Materials:

  • This compound

  • Substituted pyrimidinyl boronic acid or pinacol boronate

  • Pd(PPh₃)₂Cl₂

  • SPhos

  • Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the pyrimidinyl boronic acid/ester (1.2 equiv), and K₂CO₃ (1.3 equiv).

  • Add Pd(PPh₃)₂Cl₂ (0.5–5 mol%) and SPhos (1.5–15 mol%).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add a degassed mixture of THF and water (volume ratio as per specific reaction requirements).

  • Stir the reaction mixture at 65 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (Microwave-Assisted)

This protocol is adapted from a high-yield synthesis involving a similar bromo-estrone derivative.[5]

Materials:

  • This compound

  • Amine of choice

  • Pd₂(dba)₃

  • X-Phos

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv), the amine (1.2 equiv), Cs₂CO₃ (1.4 equiv), Pd₂(dba)₃ (pre-catalyst), and X-Phos (ligand).

  • Add anhydrous, degassed toluene.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 150 °C for 10 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Visualizing the Catalytic Process

Understanding the underlying mechanisms is key to troubleshooting and optimizing reactions. The following diagrams illustrate the fundamental workflows and catalytic cycles.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Pd/Ni Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product Catalytic_Cycle M0 M(0)Ln M2_RX R-M(II)L-X M0->M2_RX Oxidative Addition (R-X) M2_R_Nu R-M(II)L-Nu M2_RX->M2_R_Nu Transmetalation (Nu-M') Product R-Nu M2_R_Nu->Product Reductive Elimination Product->M0 Catalyst Regeneration

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized reagents like Ethyl 2-bromoisonicotinate, a halogenated pyridine derivative, demand a meticulous and informed approach. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that every step, from waste accumulation to final disposal, is conducted with the highest degree of safety and scientific integrity.

Understanding the Imperative: The Hazard Profile of this compound

Proper disposal protocols are not arbitrary; they are directly dictated by the chemical's intrinsic properties and potential hazards. This compound is a halogenated organic compound, which places it in a specific category for waste management.[1] A thorough risk assessment is the foundation of safe handling and disposal.

  • Human Health Hazards : While comprehensive toxicological data is limited, the Safety Data Sheet (SDS) for this compound and structurally similar brominated esters indicates significant risks upon exposure.[2] It should be handled as a substance that can cause irritation upon contact with skin and eyes and is harmful if inhaled or ingested.[2][3] Personal protective equipment is not just recommended; it is essential.

  • Environmental Hazards : Discharging halogenated organic compounds into the environment must be strictly avoided.[2] These substances can be persistent and harmful to aquatic life. Standard laboratory procedures must ensure that the chemical does not enter drains or sewer systems.[2][3]

  • Reactivity and Decomposition : During thermal decomposition, such as in a fire or improper incineration, brominated organic compounds can release highly toxic and corrosive gases, including hydrogen bromide (HBr) and carbon oxides.[4][5] This reactivity profile is a primary reason for the specialized disposal pathways required for halogenated waste.

The Cornerstone of Disposal: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[1][6]

The rationale for this is twofold:

  • Regulatory Compliance & Cost : Environmental regulations, such as those from the EPA, often have specific prohibitions against the land disposal of halogenated organic compounds (HOCs).[7] Furthermore, the disposal cost for halogenated waste streams is typically higher than for non-halogenated streams due to the need for specialized incineration facilities that can scrub acidic gases like HBr from their emissions.[8] Mixing waste streams unnecessarily increases disposal costs and regulatory complexity.

  • Treatment and Disposal Method : The designated disposal method for halogenated organic waste is high-temperature incineration in a licensed facility equipped with scrubbers and afterburners.[1][9] Mixing this waste with non-halogenated solvents or aqueous waste can interfere with the efficiency of the incineration process and is a violation of standard waste management protocols.[8]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural guide for safely managing this compound waste from the point of generation to its final collection.

Step 1: Adherence to Personal Protective Equipment (PPE) Standards

Before handling the chemical or its waste, ensure the appropriate PPE is worn. The purpose is to create a complete barrier against accidental exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.[2]
Eye/Face Protection Safety goggles or glasses with side shields; face shield if splashing is possibleTo protect against eye contact, which can cause irritation or damage.[4][10]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hoodTo prevent inhalation of vapors or mists.[2][11]
Step 2: Selection of a Compatible Waste Container

The integrity of the waste containment system is paramount to preventing leaks and environmental release.[12]

  • Material : Use a container made of high-density polyethylene (HDPE) or glass.[13][14] These materials are compatible with halogenated organic compounds.

  • Condition : The container must be in good condition, free of cracks or defects, and must have a secure, tightly sealing screw cap to prevent leaks and the escape of vapors.[6][14]

  • Capacity : Never fill a waste container beyond 90% of its capacity.[14] This headspace allows for vapor expansion and reduces the risk of splashing when moving the container.

Step 3: Meticulous and Compliant Labeling

Proper labeling is a critical safety and regulatory requirement. An improperly labeled container can lead to dangerous chemical reactions if its contents are unknown.

Your waste container label must be affixed before the first drop of waste is added and must include:

  • The words "Hazardous Waste" .[8]

  • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[6]

  • If it is a mixed waste stream, list all components and their approximate percentages.[8]

  • The specific hazard characteristics (e.g., "Irritant," "Halogenated Organic").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13]

  • Location : The SAA should be a secondary containment tray within a chemical fume hood or a designated, well-ventilated cabinet.

  • Segregation : Store the halogenated waste container separately from other waste types, particularly acids, bases, and oxidizers, to prevent accidental mixing.[1][5]

  • Container Status : Keep the waste container tightly closed at all times, except when actively adding waste.[6][13]

Step 5: Arranging for Final Disposal

As a laboratory researcher, your responsibility is the safe and proper accumulation of waste. The final treatment and disposal must be handled by trained professionals.

  • Contact EHS : Once your waste container is approaching 90% full, or if your project is complete, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[13]

  • Provide Information : Be prepared to provide the EHS team with accurate information about the waste contents. They will manage the logistics of transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Accumulation cluster_2 Final Disposal A Identify Waste: This compound B Is it a Halogenated Organic Compound? A->B C YES (Contains Bromine) B->C D Select dedicated 'Halogenated Organic Waste' container C->D E Wear appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Affix 'Hazardous Waste' label with full chemical name E->F G Add waste to container in a fume hood (Fill <90%) F->G H Store sealed container in SAA with secondary containment G->H I Container is full or project is complete H->I J Contact Institutional EHS for waste pickup I->J K EHS transports to licensed waste disposal facility (Incineration) J->K

Caption: Workflow for this compound Waste Management.

Emergency Protocol: Small Spill Management

In the event of a small spill (<100 mL) within a chemical fume hood, follow these steps:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Ensure Ventilation : Keep the fume hood sash at the lowest practical height.

  • Use Spill Kit : Wearing your full PPE, contain and absorb the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[15] Do not use combustible materials like paper towels.

  • Collect Waste : Carefully scoop the absorbed material and contaminated debris into a designated plastic bag or container.[6]

  • Label and Dispose : Seal the container, label it as "Spill Debris containing this compound," and manage it as halogenated hazardous waste for EHS pickup.

  • Decontaminate : Clean the spill area thoroughly with soap and water.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency EHS number.[6]

A Note on Waste Minimization

The most sustainable disposal practice is waste minimization.[16] Adhering to the principles of green chemistry not only enhances safety and reduces environmental impact but also lowers costs.[17]

  • Source Reduction : Order only the quantity of this compound required for your experiments.[13]

  • Scale Reduction : Whenever feasible, reduce the scale of experiments to minimize the volume of waste generated.[13]

  • Inventory Management : Maintain an accurate chemical inventory to avoid purchasing duplicate reagents.[18]

By integrating these meticulous disposal protocols and waste minimization strategies into your daily laboratory operations, you uphold your professional responsibility to ensure a safe and sustainable research environment.

References

Mastering the Safe Handling of Ethyl 2-Bromoisonicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, Ethyl 2-bromoisonicotinate is a valuable building block. However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive understanding of safety protocols. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions, ensuring both personal safety and the integrity of your research.

Understanding the Inherent Risks of this compound

This compound is classified as a flammable liquid and is acutely toxic. Exposure through inhalation, ingestion, or skin contact can be fatal.[1] It is also a lachrymator, meaning it is a substance that irritates the eyes and causes tearing.[2] Furthermore, it can cause severe skin and eye burns upon contact.[2][3] Understanding these risks is the foundational step in developing a robust safety plan. The flammability necessitates careful storage and handling away from ignition sources, while its acute toxicity and corrosive nature demand stringent personal protective equipment (PPE) protocols.

Engineering and Administrative Controls: Your First Line of Defense

Before resorting to personal protective equipment, the hierarchy of controls dictates that we first implement engineering and administrative measures to minimize exposure.

  • Engineering Controls : The primary engineering control for handling this compound is a certified chemical fume hood.[1] All manipulations, including weighing, transferring, and use in reactions, must be conducted within a fume hood to prevent the inhalation of hazardous vapors. For procedures with a risk of splashing or explosion, a blast shield should also be used.[4]

  • Administrative Controls : A crucial administrative control is the development of a comprehensive Chemical Hygiene Plan that specifically addresses the hazards of this compound. All personnel must be thoroughly trained on the standard operating procedures (SOPs) for handling this compound before they are permitted to work with it.[5] This includes awareness of the location and proper use of emergency equipment such as safety showers and eyewash stations.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

When engineering and administrative controls cannot eliminate all risks, a carefully selected suite of PPE is essential. The following table summarizes the minimum required PPE for handling this compound.

Task ScenarioMinimum Required PPE
Weighing and Transferring Chemical splash goggles, face shield, chemical-resistant gloves (double-gloved), lab coat, long pants, and closed-toe shoes.
Reaction Setup and Monitoring Chemical splash goggles, face shield, chemical-resistant gloves (double-gloved), flame-resistant lab coat, long pants, and closed-toe shoes.
Workup and Purification Chemical splash goggles, face shield, chemical-resistant gloves (double-gloved), lab coat, long pants, and closed-toe shoes.
Spill Cleanup Chemical splash goggles, face shield, chemical-resistant gloves (double-gloved), chemical-resistant apron or suit, respiratory protection, and chemical-resistant boot covers.
Glove Selection: A Critical Choice

The term "chemical-resistant gloves" is not a one-size-fits-all designation. The choice of glove material is critical for providing an effective barrier against this compound. While disposable nitrile gloves may offer some protection against accidental splashes, for prolonged handling, more robust options are necessary.[5] Butyl rubber or Viton® gloves are recommended for extended contact. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates.[6][7]

Respiratory Protection: When and Why

In most laboratory settings, handling this compound within a properly functioning chemical fume hood will provide adequate respiratory protection. However, in the event of a large spill or a failure of engineering controls, respiratory protection will be necessary. A full-face respirator with an organic vapor cartridge is the minimum requirement in such situations.[8] All personnel who may need to use a respirator must be medically cleared, fit-tested, and trained in its proper use and maintenance.[2][3]

Step-by-Step Operational Protocols

Safe Handling and Storage
  • Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][9] It should be stored in a tightly sealed container and segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Transporting : When transporting the chemical within the laboratory, use a secondary container to prevent spills in case the primary container fails.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.[2][10]

  • Waste Collection : Collect all waste in clearly labeled, sealed, and compatible containers.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.[2][5]

Emergency Procedures: Preparedness is Paramount

Spill Response

In the event of a spill, your immediate actions are critical to mitigating the hazard.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_cleanup Spill Cleanup (Trained Personnel Only) cluster_post_cleanup Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE If spill is manageable Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize if appropriate (use with caution) Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste through EHS Decontaminate->Dispose Report Report the incident to your supervisor and EHS Dispose->Report

Caption: Workflow for responding to an this compound spill.

For a small spill, trained personnel wearing appropriate PPE can proceed with cleanup.[9] Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2] Collect the absorbed material into a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's emergency response team immediately.

First Aid Measures
  • Inhalation : Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][5]

Conclusion

A culture of safety is paramount when working with hazardous chemicals like this compound. By understanding the risks, implementing robust controls, and being prepared for emergencies, researchers can confidently and safely utilize this important compound in their pursuit of scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromoisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromoisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.